McN3716
Description
Properties
IUPAC Name |
methyl 2-tetradecyloxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(16-21-18)17(19)20-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSDZUNGAWCFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1(CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10918804 | |
| Record name | Methyl 2-tetradecyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10918804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69207-52-9, 92982-25-7 | |
| Record name | Methyl palmoxirate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69207-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl palmoxirate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069207529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl palmoxirate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-tetradecyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10918804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl α-(epoxymethyl)palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PALMOXIRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPL6006Y4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of McN-A-343: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN-A-343, chemically known as (4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium chloride, is a pharmacological tool compound that has been instrumental in the characterization of muscarinic acetylcholine (B1216132) receptors (mAChRs). Initially identified as a selective M1 muscarinic agonist, subsequent research has revealed a more complex and nuanced mechanism of action. This technical guide provides an in-depth exploration of the core pharmacology of McN-A-343, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its signaling pathways and experimental workflows.
Core Mechanism of Action: A Tale of Efficacy, Not Affinity
The defining characteristic of McN-A-343's interaction with muscarinic receptors is that its selectivity for the M1 subtype (and to some extent the M4 subtype) is not a result of higher binding affinity, but rather a greater efficacy at these receptor subtypes.[1][2] It is a partial agonist that displays similar affinity for all five muscarinic receptor subtypes (M1-M5).[1][2] This distinction is critical for the interpretation of experimental results, as the observed effects of McN-A-343 are highly dependent on the specific cellular context, including receptor density and the efficiency of receptor-effector coupling.[1][2]
Beyond its role as a partial agonist, McN-A-343 exhibits a complex pharmacology that includes:
-
Bitopic Agonism at the M2 Receptor: Evidence suggests that McN-A-343 can bind to both the orthosteric (primary) binding site and an allosteric site on the M2 muscarinic receptor, a mode of action termed "bitopic agonism."[1][2]
-
Non-Muscarinic Actions: McN-A-343 has been shown to interact with other receptor systems, including nicotinic acetylcholine receptors and serotonin (B10506) 5-HT3 and 5-HT4 receptors, and can also inhibit neurotransmitter uptake and exert a local anesthetic effect.[1][2]
Quantitative Data Presentation
The following tables summarize the available quantitative data on the binding affinity and functional efficacy of McN-A-343 at muscarinic receptors. It is important to note that values can vary between different studies and experimental systems.
Table 1: Binding Affinity of McN-A-343 at Muscarinic Receptors
| Receptor Subtype | Tissue/Cell Line | Parameter | Value | Reference |
| M1 | Rat Cerebral Cortex | pPKi | 5.05 | [3] |
| M1 | Rat Duodenum | -log KA | 4.68 | [4] |
| M1 | Rabbit Vas Deferens | -log KA | 5.17 | [4] |
| M1 | Rat Duodenum | -log KB | 4.96 | [4] |
| M2 | Rat Myocardium | pKi | 5.22 | [3] |
Table 2: Functional Efficacy of McN-A-343 at Muscarinic Receptors
| Receptor Subtype | Tissue/System | Parameter | Value | Notes | Reference |
| M2 | Guinea-pig isolated taenia caeci | -log EC50 | 5.14 | Full agonist | [3] |
| M1 | Rat Duodenum | Agonist Activity | Relaxation | Elicits M1-mediated response | [4] |
| M1 | Rabbit Vas Deferens | Agonist Activity | Inhibition of twitch contractions | Elicits M1-mediated response | [4] |
Signaling Pathways
McN-A-343's primary action as an M1 receptor agonist involves the activation of the Gq/11 signaling cascade. Its interaction with the M2 receptor is more complex due to its bitopic nature.
Figure 1: M1 Receptor Signaling Pathway Activated by McN-A-343.
Figure 2: Bitopic Agonism of McN-A-343 at the M2 Muscarinic Receptor.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of McN-A-343 for muscarinic receptors.
Figure 3: Experimental Workflow for a Radioligand Binding Assay.
Materials:
-
Tissue or cells expressing muscarinic receptors
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB)
-
Unlabeled McN-A-343
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold binding buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and centrifuging again. Resuspend the final pellet in binding buffer.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled McN-A-343. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled antagonist like atropine).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the concentration of McN-A-343 and use non-linear regression analysis to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Experimental Model of Ulcerative Colitis
This protocol describes the induction of ulcerative colitis in mice and subsequent treatment with McN-A-343 to assess its anti-inflammatory effects.
Figure 4: Experimental Workflow for an Ulcerative Colitis Model.
Materials:
-
Mice (e.g., C57BL/6)
-
Colitis-inducing agent (e.g., acetic acid or dextran (B179266) sulfate (B86663) sodium - DSS)
-
McN-A-343
-
Vehicle control
-
Positive control (e.g., dexamethasone)
-
Materials for clinical scoring, euthanasia, and tissue collection
-
Reagents for histological analysis and biochemical assays
Procedure:
-
Induction of Colitis: Induce colitis in mice. A common method is the intrarectal administration of a dilute solution of acetic acid or the provision of DSS in the drinking water for a defined period.
-
Animal Grouping and Treatment: Divide the mice into different experimental groups: a healthy control group, a colitis group receiving a vehicle, and colitis groups receiving different doses of McN-A-343. A positive control group receiving a known anti-inflammatory drug is also recommended. Administer the treatments (e.g., via oral gavage or intraperitoneal injection) for the duration of the study.
-
Clinical Assessment: Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the feces. A disease activity index (DAI) can be calculated based on these parameters.
-
Sample Collection: At the end of the experimental period, euthanize the mice and carefully dissect the colon. Measure the colon length and weight.
-
Macroscopic and Microscopic Analysis: Score the macroscopic damage to the colon. Process sections of the colon for histological analysis to assess the degree of inflammation, ulceration, and tissue damage.
-
Biochemical Analysis: Homogenize portions of the colon to measure markers of inflammation, such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β). Markers of oxidative stress can also be assessed.
Catecholamine Secretion Assay from Adrenal Chromaffin Cells
This protocol outlines a general method for measuring catecholamine release from adrenal chromaffin cells, which can be adapted to study the effects of McN-A-343.
Figure 5: Experimental Workflow for Catecholamine Secretion Assay.
Materials:
-
Isolated perfused rat adrenal gland preparation or cultured adrenal chromaffin cells
-
Krebs-Ringer bicarbonate buffer (or similar physiological salt solution)
-
McN-A-343 and other secretagogues (e.g., high potassium, nicotine)
-
High-performance liquid chromatography (HPLC) system with an electrochemical detector
-
Standards for epinephrine and norepinephrine
-
Reagents for sample preparation
Procedure:
-
Preparation of Adrenal Tissue/Cells: Prepare an isolated perfused adrenal gland or culture primary adrenal chromaffin cells.
-
Perfusion/Incubation: Perfuse the adrenal gland or incubate the cells with a physiological salt solution.
-
Sample Collection: Collect baseline samples of the perfusate or incubation medium to measure basal catecholamine release.
-
Stimulation: Stimulate the preparation with McN-A-343 at various concentrations. Include appropriate controls, such as a vehicle control and a positive control (e.g., a depolarizing concentration of potassium chloride or a nicotinic agonist).
-
Collection of Stimulated Samples: Collect samples of the perfusate or incubation medium during and after stimulation.
-
Sample Preparation: Stabilize the catecholamines in the collected samples (e.g., by adding an antioxidant and acidifying). Precipitate proteins and filter the samples.
-
HPLC Analysis: Inject the prepared samples into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Quantification: Separate epinephrine and norepinephrine based on their retention times and quantify their concentrations by comparing the peak areas to those of known standards.
-
Data Analysis: Express the stimulated release of catecholamines as a fold increase over the basal release.
Conclusion
McN-A-343 remains a valuable pharmacological probe for dissecting the roles of M1 muscarinic receptors in various physiological and pathophysiological processes. Its mechanism of action, however, is far from simple. A thorough understanding of its nature as a partial agonist with efficacy-based selectivity, its bitopic action at M2 receptors, and its potential non-muscarinic effects is essential for the rigorous design and interpretation of experiments. The data, protocols, and visualizations provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize McN-A-343 in their investigations and to advance our understanding of muscarinic receptor pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacology of McN-A-343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic activity of McN-A-343 and its value in muscarinic receptor classification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional determination of McN-A-343 affinity for M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Target of McN-A-343: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN-A-343, also known as McN3716, is a quaternary ammonium (B1175870) compound that has been instrumental in the pharmacological characterization of muscarinic acetylcholine (B1216132) receptors (mAChRs). Initially identified as a selective stimulant of muscarinic receptors in sympathetic ganglia, it is now understood to be a functionally selective agonist for the M1 and M4 muscarinic receptor subtypes.[1] This selectivity is not due to a higher binding affinity for these subtypes, but rather a greater efficacy in eliciting a functional response.[1][2] McN-A-343 is classified as a partial agonist and its activity can be influenced by factors such as receptor density and the specific tissue or cell type being studied.[2] A particularly interesting characteristic of McN-A-343 is its designation as a "bitopic" agonist at the M2 receptor, indicating its ability to bind to both the primary (orthosteric) and a secondary (allosteric) site on the receptor.[1] This technical guide provides an in-depth overview of the molecular target of McN-A-343, including its binding and functional properties, the experimental protocols used to characterize it, and the signaling pathways it modulates.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of McN-A-343 at the five human muscarinic acetylcholine receptor subtypes (M1-M5). It is important to note that these values have been compiled from various studies and experimental conditions may differ.
Table 1: Binding Affinity of McN-A-343 at Muscarinic Receptor Subtypes
| Receptor Subtype | Ligand | pKi (mean) | Tissue/Cell Source | Reference |
| M1 | McN-A-343 | 5.05 | Rat Cerebral Cortex | [3] |
| M2 | McN-A-343 | 5.22 | Rat Myocardium | [3] |
Table 2: Functional Potency of McN-A-343 at Muscarinic Receptor Subtypes
| Receptor Subtype | Assay Type | pEC50 / -log KA (mean) | Response | Tissue/Cell Source | Reference |
| M1 | Fractional Receptor Inactivation | 4.68 (-log KA) | Relaxation | Rat Duodenum | [4] |
| M1 | Fractional Receptor Inactivation | 5.17 (-log KA) | Inhibition of twitch contractions | Rabbit Vas Deferens | [4] |
| M2 | Functional Assay | 5.14 (-log EC50) | Full Agonist | Guinea-pig Taenia Caeci | [3] |
| M3 | Cationic Current Activation | Ineffective | Antagonist behavior | Guinea-pig small intestine | [5] |
Note: McN-A-343 exhibits partial agonism at M1 and M4 receptors, and its efficacy can vary significantly depending on the experimental system.[1][2]
Key Experimental Protocols
The characterization of McN-A-343's interaction with muscarinic receptors relies on two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure the cellular response to receptor activation.
Radioligand Binding Assay (Competition)
This protocol describes a typical competition binding assay to determine the binding affinity (Ki) of McN-A-343 for a specific muscarinic receptor subtype.
Objective: To determine the concentration of McN-A-343 that inhibits 50% of the specific binding of a known radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine), from which the Ki can be calculated.
Materials:
-
Cell membranes prepared from a cell line stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).
-
Radiolabeled ligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
Unlabeled McN-A-343.
-
Unlabeled high-affinity muscarinic antagonist for determining non-specific binding (e.g., atropine).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and centrifuging again. Resuspend the final pellet in the assay buffer.[6]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add cell membranes, radiolabeled ligand, and assay buffer.
-
Non-specific Binding: Add cell membranes, radiolabeled ligand, and a high concentration of an unlabeled antagonist (e.g., atropine).
-
Competition: Add cell membranes, radiolabeled ligand, and increasing concentrations of McN-A-343.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.[6]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[6]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of McN-A-343.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Functional Assay
This protocol outlines a common functional assay to measure the ability of McN-A-343 to stimulate M1 or other Gq-coupled muscarinic receptors, leading to an increase in intracellular calcium.
Objective: To determine the concentration of McN-A-343 that produces 50% of the maximal increase in intracellular calcium (EC50).
Materials:
-
A cell line endogenously or recombinantly expressing the target Gq-coupled muscarinic receptor (e.g., HEK-293, CHO).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
McN-A-343.
-
A full muscarinic agonist for determining the maximal response (e.g., carbachol).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96- or 384-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation, FLIPR).
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to near confluence.
-
Dye Loading: Remove the growth medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at a specific temperature (e.g., 37°C).
-
Washing (optional): Some protocols may include a wash step to remove excess dye.
-
Assay Execution:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
The instrument's liquid handling system automatically adds increasing concentrations of McN-A-343 to the wells.
-
Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the increase in intracellular calcium.
-
Plot the peak fluorescence response as a function of the log concentration of McN-A-343.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal response (Emax).
-
Signaling Pathways
McN-A-343 exerts its effects by activating specific G protein-coupled receptor signaling pathways. Its functional selectivity for M1 and M4 receptors means it preferentially activates their downstream cascades.
M1 Receptor Signaling Pathway
The M1 muscarinic receptor is coupled to the Gq/11 family of G proteins.[7] Activation of the M1 receptor by an agonist like McN-A-343 initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[8] More recent studies have revealed further downstream effectors, including the PI3K-Akt-mTOR pathway, which can influence neuronal plasticity.[9]
M4 Receptor Signaling Pathway
The M4 muscarinic receptor is coupled to the Gi/o family of G proteins.[10] Activation of the M4 receptor by McN-A-343 typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10] This can lead to the modulation of ion channel activity, such as the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, and ultimately result in an inhibitory effect on neuronal activity.[10]
Conclusion
McN-A-343 is a valuable pharmacological tool whose primary molecular targets are the muscarinic acetylcholine receptors. Its functional selectivity for M1 and M4 subtypes, despite having similar binding affinities across all five subtypes, underscores the importance of considering agonist efficacy in drug action. The compound's unique bitopic binding at the M2 receptor further highlights the complexity of ligand-receptor interactions. A thorough understanding of its pharmacological profile, the experimental methods used for its characterization, and the signaling pathways it modulates is crucial for researchers in the fields of pharmacology, neuroscience, and drug development.
References
- 1. The pharmacology of McN-A-343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Muscarinic activity of McN-A-343 and its value in muscarinic receptor classification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional determination of McN-A-343 affinity for M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M1 muscarinic receptors regulate the phosphorylation of AMPA receptor subunit GluA1 via a signaling pathway linking cAMP-PKA and PI3K-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to McN-3716: A Potent Inhibitor of Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
McN-3716, also known as methyl 2-tetradecylglycidate, is a potent, orally active inhibitor of fatty acid oxidation (FAO). It functions as a prodrug, being converted intracellularly to its active form, 2-tetradecylglycidyl-coenzyme A (TDGA-CoA). TDGA-CoA acts as an irreversible, active site-directed inhibitor of carnitine palmitoyltransferase-I (CPT-I), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. By blocking this critical step, McN-3716 effectively shifts cellular metabolism from fatty acid utilization towards glucose oxidation. This mechanism of action has significant implications for conditions characterized by excessive reliance on fatty acid metabolism, such as type 2 diabetes and ketoacidosis. This guide provides a comprehensive overview of the biochemical properties, mechanism of action, and experimental data related to McN-3716.
Introduction
Cellular energy homeostasis is a tightly regulated process involving the coordinated utilization of various fuel sources, primarily glucose and fatty acids. The Randle cycle describes the reciprocal relationship between glucose and fatty acid metabolism, where the increased oxidation of one substrate inhibits the utilization of the other. In pathological states such as insulin (B600854) resistance and diabetes, there is often an over-reliance on fatty acid oxidation, which can exacerbate hyperglycemia by inhibiting glucose uptake and utilization in peripheral tissues.
McN-3716 has emerged as a significant pharmacological tool and potential therapeutic agent for its ability to specifically inhibit fatty acid oxidation. Its action as a CPT-I inhibitor directly addresses the metabolic inflexibility observed in certain disease states. This document will delve into the technical details of McN-3716, including its mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize its effects.
Mechanism of Action
McN-3716 exerts its inhibitory effect on fatty acid oxidation through a multi-step process that culminates in the irreversible inactivation of carnitine palmitoyltransferase-I (CPT-I).
2.1. Prodrug Activation: McN-3716 is a methyl ester prodrug that readily crosses cell membranes. Once inside the cell, it is hydrolyzed to its corresponding carboxylic acid, 2-tetradecylglycidic acid. Subsequently, it is esterified to coenzyme A to form the active inhibitor, 2-tetradecylglycidyl-CoA (TDGA-CoA).
2.2. Irreversible Inhibition of CPT-I: TDGA-CoA is a highly potent, irreversible inhibitor of CPT-I. It is classified as a complexing-type irreversible inhibitor with an inhibition constant (Ki) of approximately 0.27 µM. The inactivation of CPT-I by TDGA-CoA is a rapid process, with a half-time (t0.5) of 38.5 seconds at a concentration of 100 nM for the (R)-enantiomer. This irreversible binding at the active site of CPT-I prevents the enzyme from catalyzing the conversion of long-chain fatty acyl-CoAs and carnitine into long-chain acylcarnitines, which is the essential step for their transport into the mitochondrial matrix.
2.3. Metabolic Shift: By blocking CPT-I, McN-3716 effectively curtails the entry of long-chain fatty acids into the mitochondria, thereby inhibiting β-oxidation. This reduction in fatty acid metabolism leads to a decrease in the mitochondrial acetyl-CoA/CoA and NADH/NAD+ ratios. According to the principles of the Randle cycle, this shift alleviates the inhibition of key glycolytic enzymes, such as pyruvate (B1213749) dehydrogenase, leading to an increased rate of glucose oxidation. This metabolic switch from fatty acid to glucose utilization is the basis for the hypoglycemic and anti-ketogenic effects of McN-3716.
Quantitative Data
The inhibitory potency of McN-3716 and its active form, TDGA-CoA, has been characterized in various studies. The following tables summarize the key quantitative data.
| Parameter | Value | Species/System | Reference |
| Inhibition of CPT-I by TDGA-CoA | |||
| Inhibition Constant (Ki) | ~0.27 µM | Isolated Rat Liver Mitochondria | |
| Half-time of Inactivation (t0.5) at 100 nM | 38.5 seconds | Isolated Rat Liver Mitochondria |
| In Vivo Effects of McN-3716 in Fasted Normal Rats | | | | | Oral Dose for Dose-Dependent Lowering of Plasma Ketones | 0.1 - 2.5 mg/kg | Fasted Normal Rats |[1] | | Oral Dose for Consistent Inhibition of Heart and Skeletal Muscle CPT | > 2.5 mg/kg | Fasted Normal Rats |[1] | | Oral Dose Required for Blood Glucose Lowering | 10-fold higher than for ketone lowering (~1.0 mg/kg) | Fasted Normal Rats |[1] | | Duration of Liver CPT Inhibition (at 1 mg/kg) | At least 48 hours | Fasted Normal Rats |[1] | | Duration of Hypoketonemic Effect (at 1 mg/kg) | Disappeared by 36 hours | Fasted Normal Rats |[1] |
Signaling and Metabolic Pathways
The action of McN-3716 can be visualized through its impact on key metabolic pathways.
Experimental Protocols
The characterization of McN-3716 as a fatty acid oxidation inhibitor has relied on a variety of in vitro and in vivo experimental protocols.
5.1. In Vitro Inhibition of Carnitine Palmitoyltransferase-I
Objective: To determine the inhibitory kinetics of McN-3716's active form, TDGA-CoA, on CPT-I activity.
Methodology:
-
Isolation of Mitochondria: Liver mitochondria are isolated from rats by differential centrifugation.
-
Enzyme Assay: CPT-I activity is typically measured using a radioisotopic forward assay.
-
The assay mixture contains isolated mitochondria, [³H]carnitine, and palmitoyl-CoA in a suitable buffer.
-
The reaction is initiated by the addition of the substrates.
-
The formation of radiolabeled palmitoylcarnitine (B157527) is measured over time by scintillation counting after separation from unreacted [³H]carnitine.
-
-
Inhibition Studies:
-
To determine the Ki for the irreversible inhibitor TDGA-CoA, a pre-incubation method is used.
-
Mitochondria are pre-incubated with various concentrations of TDGA-CoA for different time intervals.
-
The remaining CPT-I activity is then measured as described above.
-
The rate of inactivation (k_obs) is determined for each inhibitor concentration.
-
The Ki is calculated from a double reciprocal plot of k_obs versus the inhibitor concentration.
-
5.2. In Vivo Studies of Metabolic Effects
Objective: To assess the effects of oral administration of McN-3716 on blood glucose and ketone body levels in animal models.
Methodology:
-
Animal Model: Studies are typically conducted in fasted normal or diabetic rats.
-
Drug Administration: McN-3716 is administered orally at various doses.
-
Blood Sampling: Blood samples are collected at different time points post-administration.
-
Biochemical Analysis:
-
Plasma glucose levels are measured using a glucose oxidase method.
-
Plasma ketone body (β-hydroxybutyrate and acetoacetate) concentrations are determined using enzymatic assays.
-
-
Tissue Analysis:
-
At the end of the experiment, tissues such as the liver, heart, and skeletal muscle can be harvested.
-
Mitochondria are isolated from these tissues, and CPT activity is measured to correlate in vivo effects with enzyme inhibition.
-
Conclusion
McN-3716 is a well-characterized and potent inhibitor of fatty acid oxidation. Its mechanism as a prodrug that forms an irreversible inhibitor of CPT-I is a key feature that contributes to its efficacy. The resulting shift in metabolism from fatty acid to glucose utilization provides a strong rationale for its investigation in metabolic disorders. The quantitative data on its inhibitory potency and its dose-dependent in vivo effects on glucose and ketone homeostasis underscore its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued study and development of McN-3716 and other fatty acid oxidation inhibitors.
References
McN3716: A Technical Whitepaper on its Core Mechanism of Action and Lack of Evidence for Diacylglycerol Lipase Inhibition
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide addresses the inquiry regarding the compound McN3716 (methyl 2-tetradecylglycidate) and its potential role as a diacylglycerol lipase (B570770) (DAGL) inhibitor. Following a comprehensive review of the scientific literature, this document confirms that This compound is a well-characterized inhibitor of fatty acid oxidation, specifically targeting carnitine palmitoyltransferase I (CPT1), and there is no current scientific evidence to support its activity as a diacylglycerol lipase inhibitor.
This whitepaper will provide an in-depth analysis of the established mechanism of action for this compound, including quantitative data on its inhibitory effects on CPT1. Furthermore, it will briefly outline the role of diacylglycerol lipase in the endocannabinoid system to provide a comprehensive context for the initial inquiry.
This compound: Primary Mechanism of Action as a Carnitine Palmitoyltransferase I (CPT1) Inhibitor
This compound is an orally effective hypoglycemic agent that exerts its effects by inhibiting the oxidation of long-chain fatty acids.[1] Its primary molecular target is carnitine palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane that is crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2]
The active form of this compound is its coenzyme A thioester, 2-tetradecylglycidyl-coenzyme A (TDGA-CoA).[3] This active metabolite acts as a potent, irreversible, and active site-directed inhibitor of CPT1.[3][4] The inhibition of CPT1 by this compound leads to a reduction in fatty acid oxidation, which in turn promotes a shift towards glucose utilization for energy production. This mechanism underlies its observed hypoglycemic and hypoketonemic effects.[1]
Quantitative Data on CPT1 Inhibition
The following table summarizes the available quantitative data regarding the inhibition of CPT1 by the active form of this compound.
| Inhibitor | Target | Inhibition Type | Ki | Reference |
| 2-tetradecylglycidyl-coenzyme A (TDGA-CoA) | Carnitine Palmitoyltransferase A (CPT-A) | Irreversible, active site-directed | ~0.27 µM | [3] |
Experimental Protocols for Assessing CPT1 Inhibition
While specific, detailed protocols for this compound are embedded within individual research articles, a general methodology for assessing CPT1 inhibition can be outlined as follows:
Objective: To determine the inhibitory effect of a compound on CPT1 activity in isolated mitochondria.
Materials:
-
Isolated liver, heart, or skeletal muscle mitochondria from rats.
-
This compound (methyl 2-tetradecylglycidate).
-
Substrates: Palmitoyl-CoA, L-carnitine.
-
Radioactive label (e.g., [3H]carnitine or [14C]palmitoyl-CoA).
-
Buffer solutions, digitonin (B1670571) (for separating CPT-A and CPT-B), and scintillation cocktail.
-
Instrumentation: Scintillation counter.
General Procedure:
-
Mitochondrial Isolation: Mitochondria are isolated from tissue homogenates by differential centrifugation.
-
Pre-incubation: Isolated mitochondria are pre-incubated with varying concentrations of this compound or its active form, TDGA-CoA.
-
Enzyme Assay: The CPT1 reaction is initiated by the addition of substrates (e.g., palmitoyl-CoA and radiolabeled L-carnitine).
-
Separation and Quantification: The product of the reaction (e.g., palmitoyl-[3H]carnitine) is separated from the unreacted substrate.
-
Data Analysis: The amount of radioactive product formed is quantified using a scintillation counter. The inhibitory potency (e.g., IC50 or Ki) is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.
Diacylglycerol Lipase (DAGL) and the Endocannabinoid System
Diacylglycerol lipases (DAGLs) are the primary enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). 2-AG is a key signaling molecule in the central nervous system and periphery, activating cannabinoid receptors CB1 and CB2 to modulate a wide range of physiological processes, including neurotransmission, inflammation, and pain perception.
Given the therapeutic potential of modulating the endocannabinoid system, the development of specific DAGL inhibitors is an active area of research. However, based on an extensive literature search, this compound is not recognized as an inhibitor of this enzyme class.
Signaling Pathways
Fatty Acid β-Oxidation and the Action of this compound
The following diagram illustrates the pathway of long-chain fatty acid β-oxidation and highlights the point of inhibition by this compound.
References
- 1. Inhibition of mitochondrial carnitine palmitoyl transferase A in vivo with methyl 2-tetradecylglycidate (methyl palmoxirate) and its relationship to ketonemia and glycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of mitochondrial carnitine palmitoyl transferase by 2-tetradecylglycidic acid (McN-3802) (preliminary communication) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 2-tetradecylglycidyl coenzyme A as the active form of methyl 2-tetradecylglycidate (methyl palmoxirate) and its characterization as an irreversible, active site-directed inhibitor of carnitine palmitoyltransferase A in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of malonyl-CoA and 2-tetradecylglycidyl-CoA with mitochondrial carnitine palmitoyltransferase I - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of McN-3716 in the Randle Cycle: A Technical Guide
An in-depth examination of the mechanism of action of the fatty acid oxidation inhibitor McN-3716 and its interplay with the glucose-fatty acid cycle.
Abstract
This technical guide delineates the pivotal role of McN-3716, a potent and specific inhibitor of long-chain fatty acid oxidation, in the context of the Randle cycle. The Randle cycle, or glucose-fatty acid cycle, describes the biochemical mechanism of competition between glucose and fatty acids for substrate oxidation in tissues such as muscle and adipose tissue.[1] McN-3716 exerts its hypoglycemic effects by blocking the oxidation of fatty acids, thereby promoting the uptake and oxidation of glucose, a mechanism predicted by the principles of the Randle cycle.[1] This document will provide a comprehensive overview of the mechanism of action of McN-3716, supported by available quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways.
Introduction to the Randle Cycle and McN-3716
The Randle cycle, first described by Philip Randle in 1963, illustrates the reciprocal relationship between the metabolism of glucose and fatty acids.[2] In states of high fatty acid availability, such as fasting or a high-fat diet, the oxidation of fatty acids and their metabolic products (acetyl-CoA and NADH) leads to the inhibition of key enzymes in glucose metabolism, including pyruvate (B1213749) dehydrogenase (PDH) and phosphofructokinase-1 (PFK-1).[2][3][4][5] This metabolic switch spares glucose for tissues that are obligate glucose consumers, such as the brain.
McN-3716 (methyl 2-tetradecylglycidate) is an experimental hypoglycemic agent that acts as a specific inhibitor of long-chain fatty acid oxidation.[1] Its ability to lower blood glucose is particularly pronounced in conditions where fatty acids are the predominant energy source, directly demonstrating its interplay with the Randle cycle.[1]
Mechanism of Action of McN-3716
McN-3716's primary mechanism of action is the inhibition of carnitine palmitoyltransferase I (CPT-1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[6][7] By blocking CPT-1, McN-3716 prevents the entry of fatty acids into the mitochondrial matrix, thus inhibiting their oxidation.
The inhibition of fatty acid oxidation by McN-3716 leads to a decrease in the intracellular concentrations of acetyl-CoA and NADH. This reduction alleviates the inhibition of pyruvate dehydrogenase (PDH), a key enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. With PDH activity restored, the conversion of pyruvate to acetyl-CoA is enhanced, promoting glucose oxidation.
Furthermore, the decrease in citrate (B86180) levels, a consequence of reduced fatty acid-derived acetyl-CoA entering the TCA cycle, removes the allosteric inhibition of phosphofructokinase-1 (PFK-1), a critical regulatory enzyme in glycolysis.[3][4][5][8] This activation of PFK-1 further stimulates the glycolytic pathway, leading to increased glucose utilization.
dot
Figure 1: Signaling pathway of this compound in the Randle cycle.
Quantitative Data
| Parameter | Observation | Reference |
| Hypoglycemic Potency | McN-3716 was found to be 15-20 times more potent than tolbutamide (B1681337) in lowering blood glucose in fasting rats. | [1] |
| Dose-Response | A dose-dependent hypoglycemic effect was observed when administered orally to rats, mice, and dogs. | [1] |
| Efficacy in Diabetic Models | Administration of McN-3716 resulted in a significant lowering of plasma glucose and glycosuria in depancreatized dogs. | [1] |
| Ketoacidosis | McN-3716 produced a virtually complete reversal of ketoacidosis in alloxan-diabetic rats and depancreatized dogs. | [1] |
Experimental Protocols
The following are generalized experimental protocols based on standard methodologies for evaluating fatty acid oxidation inhibitors like McN-3716 in animal models. The specific details from the original McN-3716 studies are not fully available.
Animal Models and Induction of Diabetes
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Diabetes: Diabetes can be induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ) dissolved in citrate buffer. Blood glucose levels are monitored to confirm the diabetic state. Alternatively, depancreatized dogs can be used as a model for insulin-deficient diabetes.
Drug Administration
-
Route of Administration: McN-3716 is orally effective and can be administered by gavage.[1]
-
Vehicle: The compound is typically suspended in a suitable vehicle such as a 0.5% aqueous solution of methylcellulose.
-
Dosing: A dose-response study would involve administering various doses of McN-3716 to different groups of animals.
Measurement of Blood Glucose and Plasma Fatty Acids
-
Blood Sampling: Blood samples can be collected from the tail vein of rats at various time points after drug administration.
-
Glucose Measurement: Blood glucose concentrations can be determined using a standard glucose oxidase method with a glucometer.
-
Fatty Acid Measurement: Plasma non-esterified fatty acids (NEFA) can be measured using commercially available enzymatic colorimetric assay kits.
dot
Figure 2: A generalized experimental workflow for evaluating this compound.
Conclusion
McN-3716 serves as a clear pharmacological tool for demonstrating the principles of the Randle cycle in vivo. By specifically inhibiting fatty acid oxidation at the level of CPT-1, it effectively shifts substrate utilization towards glucose, leading to a potent hypoglycemic effect in conditions of high fatty acid metabolism. The available data, though limited in the public domain, strongly support its mechanism of action through the modulation of the glucose-fatty acid cycle. Further research to fully elucidate its quantitative effects and detailed molecular interactions would be of significant interest to the fields of metabolism and drug development.
References
- 1. Pharmacologic profile of methyl 2-tetradecylglycidate (McN-3716)--an orally effective hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Reversible High Affinity Inhibition of Phosphofructokinase-1 by Acyl-CoA: A MECHANISM INTEGRATING GLYCOLYTIC FLUX WITH LIPID METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of pyruvate dehydrogenase, phosphofructo-1-kinase and acetyl-CoA carboxylase in the regulation of fatty acid synthesis in the lactating rat mammary gland during the starved to re-fed transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and function of carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DISORDERS OF CARNITINE TRANSPORT AND THE CARNITINE CYCLE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
An In-depth Technical Guide on the Effects of FAAH Inhibition on Endocannabinoid Signaling: A Case Study with URB597
Disclaimer: Initial searches for the compound "McN3716" did not yield any publicly available scientific literature, chemical data, or biological activity. This suggests that "this compound" may be an internal development code, a proprietary compound not yet disclosed in the public domain, or a potential typographical error.
To fulfill the user's request for an in-depth technical guide, this document will focus on a well-characterized and widely studied Fatty Acid Amide Hydrolase (FAAH) inhibitor, URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester) . The principles, experimental protocols, and data presentation outlined here serve as a comprehensive example of how the effects of a compound like this compound on endocannabinoid signaling would be investigated and documented.
Introduction to Endocannabinoid Signaling and FAAH Inhibition
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes.[1] Key components of the ECS include cannabinoid receptors (CB1 and CB2), endogenous cannabinoid ligands (endocannabinoids) such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation.[1][2]
Anandamide, a key endocannabinoid, is primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).[2] Inhibition of FAAH leads to an increase in the endogenous levels of anandamide, thereby enhancing its signaling at cannabinoid receptors.[3] This mechanism is a promising therapeutic strategy for various conditions, including anxiety, pain, and inflammatory disorders, as it aims to amplify the body's natural homeostatic mechanisms without the psychoactive side effects associated with direct CB1 receptor agonists.[3][4]
URB597 is a potent and selective inhibitor of FAAH that has been extensively used as a research tool to probe the therapeutic potential of FAAH inhibition.[4] This guide provides a detailed overview of the effects of URB597 on endocannabinoid signaling, supported by quantitative data, experimental protocols, and visual diagrams.
Quantitative Data on URB597
The following tables summarize the key quantitative data regarding the interaction of URB597 with components of the endocannabinoid system.
Table 1: In Vitro Efficacy of URB597 against FAAH
| Parameter | Species | Value |
| IC50 | Human | 4.6 nM |
| IC50 | Rat | 5.2 nM |
| Ki | Human | ~5 nM |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Table 2: Binding Affinity of URB597 for Cannabinoid Receptors
| Receptor | Species | Binding Affinity (Ki) |
| CB1 | Human | > 10,000 nM |
| CB2 | Human | > 10,000 nM |
Note: The high Ki values indicate that URB597 has a very low affinity for CB1 and CB2 receptors, highlighting its selectivity for FAAH.
Table 3: In Vivo Effects of URB597 on Anandamide Levels
| Species | Brain Region | Dose of URB597 | Fold Increase in Anandamide |
| Rat | Whole Brain | 0.3 mg/kg | ~2-3 fold |
| Mouse | Whole Brain | 1 mg/kg | ~5-fold |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of FAAH inhibitors like URB597.
In Vitro FAAH Inhibition Assay (Fluorometric)
This assay determines the inhibitory potency of a compound against FAAH activity.
Principle: FAAH hydrolyzes a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA), to release the highly fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of AMC production is proportional to FAAH activity, and a decrease in this rate in the presence of an inhibitor is used to quantify its potency.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Fluorogenic substrate (AAMCA)
-
Test compound (e.g., URB597) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in FAAH assay buffer.
-
Add a fixed amount of FAAH enzyme to each well of the microplate.
-
Add the different concentrations of the test compound to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate AAMCA to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over a period of 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radioligand Binding Assay for CB1 and CB2 Receptors
This assay is used to determine the binding affinity of a compound for cannabinoid receptors.
Principle: A radiolabeled ligand with known high affinity for the receptor of interest (e.g., [3H]CP55,940 for CB1) is incubated with a preparation of cell membranes expressing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and a decrease in binding in the presence of the test compound indicates its affinity for the receptor.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [3H]CP55,940)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Test compound (e.g., URB597)
-
Non-specific binding control (a high concentration of a known non-radiolabeled ligand, e.g., WIN55,212-2)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In assay tubes, combine the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.
-
Incubate the mixture at 30°C for 60-90 minutes.
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and analyze the data using non-linear regression to determine the Ki value.
Quantification of Endocannabinoid Levels in Brain Tissue
This method is used to measure the in vivo effects of an FAAH inhibitor on the levels of anandamide and other endocannabinoids.
Principle: Brain tissue is collected from animals treated with the test compound or vehicle. Lipids, including endocannabinoids, are extracted from the tissue, and the levels of specific endocannabinoids are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Rodents (rats or mice)
-
Test compound (e.g., URB597) and vehicle for administration
-
Internal standards (deuterated versions of the endocannabinoids to be measured)
-
Organic solvents for lipid extraction (e.g., acetonitrile, chloroform, methanol)
-
Solid-phase extraction (SPE) columns for sample cleanup
-
LC-MS/MS system
Procedure:
-
Administer the test compound or vehicle to the animals.
-
At a specified time point after administration, euthanize the animals and rapidly dissect the brain region of interest.
-
Immediately homogenize the tissue in a solvent containing the internal standards to stop enzymatic activity and begin the extraction process.
-
Perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction containing the endocannabinoids.
-
Evaporate the solvent and reconstitute the sample in a mobile phase compatible with the LC-MS/MS system.
-
Inject the sample into the LC-MS/MS system for separation and quantification of the target endocannabinoids.
-
Generate a standard curve using known concentrations of the endocannabinoids to quantify the levels in the tissue samples.
-
Normalize the endocannabinoid levels to the weight of the tissue.
Visualizations
The following diagrams illustrate key concepts related to the effects of FAAH inhibition on endocannabinoid signaling.
Caption: Endocannabinoid signaling pathway and the inhibitory action of URB597 on FAAH.
Caption: Experimental workflow for an in vitro FAAH inhibition assay.
Caption: Logical relationship of FAAH inhibition to its physiological effects.
Conclusion
The selective inhibition of FAAH, as exemplified by the compound URB597, represents a significant strategy for modulating the endocannabinoid system. By preventing the degradation of anandamide, FAAH inhibitors elevate the levels of this endogenous cannabinoid, leading to enhanced activation of cannabinoid receptors and subsequent therapeutic effects. The detailed characterization of such compounds, through a combination of in vitro and in vivo experiments, is essential for understanding their mechanism of action and advancing their potential clinical development. The methodologies and data presented in this guide provide a framework for the evaluation of novel FAAH inhibitors.
References
- 1. Endocannabinoid Signaling in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 3. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
The Hypoglycemic Agent Methyl 2-tetradecylglycidate: A Deep Dive into its Discovery, Mechanism, and Scientific History
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-tetradecylglycidate (MTDG), also known as methyl palmoxirate, is a potent and specific inhibitor of mitochondrial long-chain fatty acid oxidation. Initially developed as an oral hypoglycemic agent, its unique mechanism of action has made it a valuable tool for metabolic research. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of MTDG. It includes detailed experimental protocols for its synthesis and biological evaluation, a summary of key quantitative data, and visualizations of its metabolic and signaling pathways.
Discovery and History
Methyl 2-tetradecylglycidate emerged from research in the late 1970s and early 1980s focused on developing novel oral treatments for diabetes mellitus. Scientists at McNeil Laboratories, Inc. were investigating compounds that could lower blood glucose levels by altering cellular metabolism. MTDG (also referred to as McN-3716) was identified as a promising candidate due to its potent hypoglycemic and hypoketonemic effects.[1]
Early studies quickly established that MTDG's primary mechanism of action was the inhibition of carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme in mitochondrial fatty acid oxidation.[1][2] A pivotal discovery was that MTDG is a prodrug. In vivo, it is rapidly hydrolyzed to its corresponding carboxylic acid, 2-tetradecylglycidic acid (TDGA), and then activated to 2-tetradecylglycidyl-CoA (TDGA-CoA).[3] It is this CoA ester that acts as a potent, irreversible inhibitor of CPT-I.[3] This groundbreaking work elucidated the specific molecular target and the bioactivation pathway of this class of compounds.
The development of MTDG as a therapeutic agent was ultimately halted due to findings of cardiac hypertrophy in long-term animal studies. This adverse effect was later linked to an off-target activation of the angiotensin II type 1 (AT1) receptor by TDGA, leading to increased angiotensin II levels and subsequent heart muscle growth.[4] Despite its discontinuation as a clinical candidate, MTDG remains a widely used and important tool in metabolic research to study the intricate relationship between fatty acid and glucose metabolism.
Mechanism of Action
The primary pharmacological action of Methyl 2-tetradecylglycidate is the irreversible inhibition of carnitine palmitoyltransferase I (CPT-I). This enzyme is located on the outer mitochondrial membrane and is essential for the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation.
Bioactivation and CPT-I Inhibition
As a methyl ester, MTDG is a prodrug that is readily absorbed. Following administration, it undergoes the following activation steps:
-
Hydrolysis: MTDG is hydrolyzed to its active carboxylic acid form, 2-tetradecylglycidic acid (TDGA).
-
Activation to CoA Ester: TDGA is then esterified with coenzyme A to form 2-tetradecylglycidyl-CoA (TDGA-CoA).[3]
TDGA-CoA is a highly potent, irreversible, and active-site-directed inhibitor of CPT-I.[3] It acts as a complexing-type irreversible inhibitor with stereospecificity.[3] By binding to CPT-I, TDGA-CoA prevents the enzyme from converting long-chain acyl-CoAs to their corresponding acylcarnitines, thus blocking their entry into the mitochondria.
dot
References
- 1. Inhibition of mitochondrial carnitine palmitoyl transferase A in vivo with methyl 2-tetradecylglycidate (methyl palmoxirate) and its relationship to ketonemia and glycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of hepatic lipogenesis by 2-tetradecylglycidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 2-tetradecylglycidyl coenzyme A as the active form of methyl 2-tetradecylglycidate (methyl palmoxirate) and its characterization as an irreversible, active site-directed inhibitor of carnitine palmitoyltransferase A in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Tetradecylglycidic acid, an inhibitor of carnitine palmitoyltransferase-1, induces myocardial hypertrophy via the AT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potential of McN3716 in Metabolic Syndrome: A Technical Overview for Researchers
A comprehensive review of the available scientific literature reveals no public data or research findings under the identifier McN3716 in the context of metabolic syndrome. This suggests that "this compound" may be an internal, pre-clinical designation, a novel compound with research yet to be published, or a potential misidentification.
Metabolic syndrome is a complex condition characterized by a cluster of risk factors that increase the likelihood of developing cardiovascular disease and type 2 diabetes. These factors include central obesity, high blood pressure, elevated fasting glucose levels, high triglycerides, and low high-density lipoprotein (HDL) cholesterol.[1][2][3][4] The underlying pathophysiology is multifaceted, involving insulin (B600854) resistance, chronic low-grade inflammation, and dysregulated lipid metabolism.[1][2][5][6]
Given the absence of specific information on this compound, this guide will provide a foundational framework for the potential investigation of a novel compound in the context of metabolic syndrome, drawing upon established experimental protocols and known signaling pathways implicated in the disease. This document is intended to serve as a blueprint for researchers and drug development professionals embarking on the evaluation of new therapeutic agents for this prevalent condition.
Key Therapeutic Targets in Metabolic Syndrome
Research into novel therapeutics for metabolic syndrome often focuses on key molecular pathways that are dysregulated in the disease state. A hypothetical compound like this compound would likely be investigated for its effects on one or more of the following:
-
Insulin Signaling: Improving insulin sensitivity in peripheral tissues such as the liver, skeletal muscle, and adipose tissue is a primary goal.[5][7][8] Key targets include components of the insulin receptor signaling cascade.
-
Lipid Metabolism: Modulating the synthesis, storage, and oxidation of lipids is crucial.[9][10][11] This includes pathways involved in fatty acid synthesis, triglyceride storage in lipid droplets, and fatty acid oxidation.
-
Inflammation: Chronic low-grade inflammation is a hallmark of metabolic syndrome.[1][6] Targeting inflammatory signaling pathways, such as those involving cytokines like TNF-α and IL-6, is a viable strategy.
Hypothetical Experimental Workflow for Investigating a Novel Compound (e.g., this compound)
The following diagram outlines a typical preclinical experimental workflow to assess the efficacy and mechanism of action of a new chemical entity for metabolic syndrome.
Caption: Preclinical workflow for evaluating a novel compound in metabolic syndrome.
Potential Signaling Pathways for Investigation
Should research on this compound become available, its mechanism of action would likely intersect with established signaling pathways central to metabolic health. The diagram below illustrates a simplified overview of key interconnected pathways.
Caption: Interconnected signaling pathways relevant to metabolic syndrome.
Standardized Experimental Protocols
Detailed methodologies are critical for reproducible research. Below are outlines for key experiments typically employed in the study of metabolic syndrome.
Table 1: Key Experimental Protocols
| Experiment | Objective | General Methodology |
| Glucose Tolerance Test (GTT) | To assess the ability of an organism to clear a glucose load from the blood. | Animals are fasted overnight, followed by an intraperitoneal or oral administration of a glucose bolus. Blood glucose levels are measured at baseline and at specified time points post-administration. |
| Insulin Tolerance Test (ITT) | To evaluate insulin sensitivity by measuring the rate of glucose clearance in response to exogenous insulin. | Animals are fasted for a short period, followed by an intraperitoneal injection of insulin. Blood glucose levels are monitored at regular intervals to determine the rate of decline. |
| In Vitro Glucose Uptake Assay | To measure the direct effect of a compound on glucose transport into cells (e.g., adipocytes or myocytes). | Differentiated cells are incubated with the test compound, followed by the addition of radiolabeled glucose (e.g., 2-deoxy-D-[³H]glucose). Cell lysates are then analyzed for radioactivity to quantify glucose uptake. |
| Western Blot Analysis | To determine the expression and phosphorylation status of key proteins in signaling pathways. | Protein lysates from tissues or cells are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to target proteins (e.g., Akt, p-Akt). |
| Quantitative PCR (qPCR) | To measure the gene expression of key metabolic and inflammatory markers. | RNA is extracted from tissues or cells and reverse-transcribed to cDNA. qPCR is then performed using primers for genes of interest (e.g., SREBP-1c, TNF-α). |
Concluding Remarks
While there is currently no publicly available research on this compound for metabolic syndrome, the framework provided here offers a comprehensive guide for the potential investigation of this or any novel compound in the field. The multifaceted nature of metabolic syndrome necessitates a multi-pronged experimental approach, from in vitro mechanistic studies to in vivo efficacy models. A thorough understanding of the underlying signaling pathways and the application of standardized, robust experimental protocols are paramount for the successful development of new and effective therapies to combat this growing global health issue. Researchers are encouraged to utilize this guide as a foundational resource in their drug discovery and development efforts.
References
- 1. Metabolic syndrome: pathophysiology, management, and modulation by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Syndrome: Updates on Pathophysiology and Management in 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metabolic Syndrome - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic syndrome: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Diet Composition on Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Genetic variants in lipid metabolism are independently associated with multiple features of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exogenous lipid uptake induces metabolic and functional reprogramming of tumor-associated myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging role of lipid metabolism alterations in Cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Utilizing Pharmacological Inhibitors for the Study of 2-Arachidonoylglycerol (2-AG) Biosynthesis
An initial search for the compound "McN3716" did not yield specific results in the context of 2-arachidonoylglycerol (B1664049) (2-AG) biosynthesis. Therefore, this technical guide will focus on the established principles and methodologies for studying 2-AG biosynthesis using well-characterized pharmacological inhibitors of the key synthetic enzymes, diacylglycerol lipases (DAGLs). The tools and techniques described herein are standard in the field and are directly applicable to the study of any novel inhibitor.
Introduction
2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the central nervous system, playing a crucial role as a retrograde messenger that modulates synaptic transmission and plasticity.[1][2] It is an endogenous agonist for both the cannabinoid CB1 and CB2 receptors.[3][4] The synthesis of 2-AG is tightly regulated and occurs "on-demand" in response to neuronal stimulation.[5][6] Understanding the enzymatic machinery responsible for its production is fundamental for elucidating its physiological and pathophysiological roles. This guide provides a technical overview for researchers, scientists, and drug development professionals on how to use pharmacological inhibitors to investigate the biosynthesis of 2-AG, with a focus on its primary synthetic enzymes, diacylglycerol lipase (B570770) alpha (DAGLα) and beta (DAGLβ).
The Canonical Pathway of 2-AG Biosynthesis
The predominant pathway for 2-AG synthesis in the central nervous system is a two-step enzymatic process.[2][7][8] It begins with the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase Cβ (PLCβ), which is typically activated by Gq/11-coupled receptors or elevated intracellular calcium. This reaction yields two second messengers: inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). Subsequently, DAG containing arachidonic acid at the sn-2 position is hydrolyzed by a diacylglycerol lipase (DAGL) to produce 2-AG.[5][7] Two isoforms of DAGL, DAGLα and DAGLβ, are responsible for this conversion.[9]
Pharmacological Tools: Diacylglycerol Lipase Inhibitors
The study of 2-AG biosynthesis heavily relies on selective inhibitors of DAGLα and DAGLβ. These chemical probes allow for the acute and controlled reduction of 2-AG production, enabling researchers to investigate the subsequent biological effects. A range of inhibitors with varying selectivity and mechanisms of action have been developed.
Table 1: Select Diacylglycerol Lipase (DAGL) Inhibitors
| Compound | Target(s) | Potency (IC₅₀) | Selectivity | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Tetrahydrolipstatin (THL/Orlistat) | Pan-lipase inhibitor, including DAGLα | ~60 nM for DAGLα | Poor; inhibits other lipases. | Irreversible. Commonly used but lacks specificity. | [10] |
| O-3841 | DAGLα | 160 nM | High selectivity over MAGL and FAAH. | Potent and specific inhibitor. | [10][11] |
| LEI105 | Dual DAGLα/DAGLβ | DAGLα: 39 nMDAGLβ: 23 nM | High selectivity over other endocannabinoid system enzymes. | Reversible α-ketoheterocycle inhibitor. | [12] |
| OMDM-188 | DAGL | Not specified | Not specified | Potent; used to demonstrate "on-demand" 2-AG synthesis in electrophysiology. | [6] |
| DH376 | DAGLβ | Not specified | Selective for DAGLβ. | Used to probe DAGLβ function in human placenta. | [13][14] |
| KT109 | DAGLα | 14 nM | >1000-fold selective for DAGLα over DAGLβ and other hydrolases. | Potent, selective, and brain-penetrant piperidinyl-1,2,3-triazole urea. |
| KT172 | DAGLβ | 16 nM | >1000-fold selective for DAGLβ over DAGLα and other hydrolases. | Potent, selective, and brain-penetrant piperidinyl-1,2,3-triazole urea. | |
Note: IC₅₀ values can vary based on assay conditions.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline key experimental protocols for studying 2-AG biosynthesis using DAGL inhibitors.
Protocol 1: In Vitro DAGL Activity Assay
This protocol is designed to measure the direct inhibitory effect of a compound on DAGL activity in a controlled environment, such as in membranes from cells overexpressing the enzyme or in brain tissue homogenates.
1. Preparation of Enzyme Source:
- Culture HEK293T or COS-7 cells and transfect with plasmids encoding human DAGLα or DAGLβ.
- After 48 hours, harvest cells, and prepare membrane fractions by sonication and ultracentrifugation.
- Alternatively, prepare brain tissue homogenates (e.g., from hippocampus or cerebellum) in an appropriate buffer.
- Determine protein concentration using a standard method (e.g., BCA assay).
2. Inhibition Assay:
- Pre-incubate the enzyme preparation (e.g., 20 µg of membrane protein) with various concentrations of the test inhibitor (e.g., LEI105) or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C.
- Initiate the enzymatic reaction by adding a DAG substrate, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG).[15]
- Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C. The reaction time should be within the linear range of product formation.
3. Lipid Extraction and Quantification:
- Stop the reaction by adding a cold organic solvent mixture, typically chloroform/methanol (B129727) (1:2, v/v), containing an internal standard (e.g., 2-AG-d8).
- Perform lipid extraction using the Bligh-Dyer method or a similar procedure.
- Evaporate the organic phase to dryness and reconstitute the lipid extract in an appropriate solvent for analysis.
- Quantify the amount of 2-AG produced using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15]
4. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
// Nodes
prep [label="1. Prepare Enzyme Source\n(e.g., transfected cell membranes,\nbrain homogenate)", fillcolor="#F1F3F4", fontcolor="#202124"];
incubate [label="2. Pre-incubate Enzyme\nwith Inhibitor or Vehicle", fillcolor="#F1F3F4", fontcolor="#202124"];
react [label="3. Initiate Reaction\nwith DAG Substrate (e.g., SAG)", fillcolor="#F1F3F4", fontcolor="#202124"];
stop [label="4. Stop Reaction & Add\nInternal Standard", fillcolor="#F1F3F4", fontcolor="#202124"];
extract [label="5. Lipid Extraction\n(e.g., Bligh-Dyer)", fillcolor="#F1F3F4", fontcolor="#202124"];
analyze [label="6. Quantify 2-AG\nby LC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"];
data [label="7. Data Analysis\n(Calculate IC₅₀)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
prep -> incubate;
incubate -> react;
react -> stop;
stop -> extract;
extract -> analyze;
analyze -> data;
}
Protocol 2: Measuring 2-AG Levels in Cultured Cells
This protocol assesses the ability of a DAGL inhibitor to reduce endogenous 2-AG levels in a cellular context.
1. Cell Culture and Treatment:
- Plate cells (e.g., Neuro2A neuroblastoma cells) at an appropriate density and allow them to adhere.
- Treat the cells with the DAGL inhibitor at various concentrations or vehicle for a defined period (e.g., 1-2 hours).
- If studying stimulated 2-AG synthesis, add a stimulus (e.g., a GPCR agonist or ionomycin) for a short period (e.g., 5-10 minutes) at the end of the inhibitor incubation.
2. Cell Lysis and Extraction:
- Rapidly wash the cells with ice-cold PBS to remove media.
- Lyse the cells and simultaneously stop enzymatic activity by adding ice-cold methanol containing an internal standard.
- Scrape the cells, collect the lysate, and proceed with lipid extraction as described in Protocol 1.
3. Quantification and Analysis:
- Quantify 2-AG levels by LC-MS/MS.
- Normalize 2-AG levels to the total protein content or cell number for each sample.
- Compare the 2-AG levels in inhibitor-treated cells to vehicle-treated cells to determine the inhibitor's efficacy in a cellular environment.
Protocol 3: Electrophysiological Assessment of Retrograde Signaling
This protocol uses DAGL inhibitors to investigate the role of "on-demand" 2-AG synthesis in synaptic plasticity, such as Depolarization-induced Suppression of Inhibition (DSI).[6]
1. Brain Slice Preparation:
- Prepare acute brain slices (e.g., hippocampal or cerebellar, 300 µm thick) from rodents according to standard protocols.
- Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.
2. Electrophysiological Recording:
- Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
- Perform whole-cell patch-clamp recordings from a target neuron (e.g., a hippocampal CA1 pyramidal neuron).
- Record inhibitory postsynaptic currents (IPSCs).
3. DSI Protocol and Inhibitor Application:
- Establish a stable baseline of IPSCs.
- Induce DSI by depolarizing the postsynaptic neuron (e.g., from -70 mV to 0 mV for 5-10 seconds). This should cause a transient suppression of IPSCs.
- After recording a baseline DSI, perfuse the slice with aCSF containing the DAGL inhibitor (e.g., 2 µM OMDM-188) for a sufficient duration (e.g., 1 hour).[6]
- Repeat the DSI induction protocol in the presence of the inhibitor.
4. Data Analysis:
- Measure the magnitude of DSI as the percentage reduction in IPSC amplitude immediately following depolarization compared to the pre-depolarization baseline.
- Compare the magnitude of DSI before and after the application of the DAGL inhibitor to determine if blocking 2-AG synthesis prevents this form of synaptic plasticity.
Data Presentation and Interpretation
Quantitative data should be presented clearly to allow for straightforward interpretation and comparison.
Table 2: Example Data - Effect of LEI105 on 2-AG Levels in Neuro2A Cells
| Treatment Group | Concentration | 2-AG Level (pmol/mg protein) | % of Control |
|---|---|---|---|
| Vehicle (DMSO) | - | 15.2 ± 1.8 | 100% |
| LEI105 | 10 nM | 11.5 ± 1.3 | 75.7% |
| LEI105 | 100 nM | 6.1 ± 0.9 | 40.1% |
| LEI105 | 1 µM | 2.5 ± 0.5 | 16.4% |
Data are presented as mean ± SEM and are hypothetical.
The logical framework for using these inhibitors is to establish a causal link between the enzymatic activity of DAGL, the production of 2-AG, and a resulting biological phenomenon.
Considerations for Use and Off-Target Effects
When using any pharmacological inhibitor, it is critical to consider its specificity and potential for off-target effects.
-
Selectivity Profiling: The inhibitor should be tested against other enzymes in the endocannabinoid metabolic pathway, particularly monoacylglycerol lipase (MAGL), fatty acid amide hydrolase (FAAH), and ABHD6, to ensure that the observed effects are not due to modulation of 2-AG degradation or anandamide (B1667382) metabolism.[12]
-
Negative Controls: In experiments, it is useful to include a structurally similar but inactive analog of the inhibitor as a negative control to rule out non-specific effects.
-
Orthogonal Approaches: Pharmacological findings should be validated with genetic approaches where possible, such as using DAGLα or DAGLβ knockout mice, to confirm that the observed phenotype is indeed due to the inhibition of the intended target.[16][17]
-
Dose-Response Relationship: A clear dose-dependent effect of the inhibitor on both 2-AG levels and the biological endpoint provides strong evidence for a target-specific mechanism.
Pharmacological inhibitors of diacylglycerol lipases are indispensable tools for dissecting the complex roles of 2-AG in health and disease. By acutely and selectively blocking the primary synthesis pathway of 2-AG, researchers can probe its function in synaptic transmission, neuroinflammation, and behavior. A rigorous experimental design, incorporating appropriate controls, detailed protocols, and orthogonal validation methods, is essential for generating high-quality, interpretable data. The continued development of more potent and selective DAGL inhibitors will further enhance our ability to understand and therapeutically target the endocannabinoid system.
References
- 1. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 4. The Endogenous Cannabinoid 2-Arachidonoylglycerol Is Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute inhibition of diacylglycerol lipase blocks endocannabinoid-mediated retrograde signalling: evidence for on-demand biosynthesis of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Genetic Disruption of 2-Arachidonoylglycerol Synthesis Reveals a Key Role for Endocannabinoid Signaling in Anxiety Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Review of McN3716: A Potent Inhibitor of Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN3716 (methyl 2-tetradecylglycidate) is an orally effective hypoglycemic agent that functions as a specific inhibitor of long-chain fatty acid oxidation.[1][2] Scientific literature indicates its potential as a therapeutic agent for managing conditions associated with excess fatty acid metabolism, such as certain types of diabetes mellitus. This technical guide provides a comprehensive review of the available scientific literature on this compound, including its pharmacological effects, proposed mechanism of action, and relevant experimental data.
Core Mechanism of Action
This compound exerts its primary effect by inhibiting the mitochondrial uptake and subsequent beta-oxidation of long-chain fatty acids.[3] The active form of this compound is 2-tetradecylglycidyl coenzyme A, which has been characterized as an irreversible, active site-directed inhibitor of carnitine palmitoyltransferase I (CPT-I).[4] CPT-I is the rate-limiting enzyme responsible for the transport of long-chain fatty acids into the mitochondrial matrix, where beta-oxidation occurs.[5][6] By blocking this crucial step, this compound effectively shifts the cellular energy metabolism from fatty acid utilization towards glucose oxidation. This mechanism is consistent with the predictions of the Randle glucose-fatty acid cycle.[1]
Signaling Pathway and Metabolic Shift
The inhibitory action of this compound on CPT-I initiates a cascade of metabolic changes within the cell. The following diagram illustrates the proposed signaling pathway and the resulting metabolic shift.
Quantitative Data
The available scientific literature consistently reports a dose-dependent hypoglycemic effect of this compound in various animal models. While the full primary data sets are not publicly accessible, the following tables summarize the described quantitative effects based on abstracts of key publications.
Table 1: Hypoglycemic Effect of this compound in Fasted Rats
| Treatment Group | Dose (mg/kg, p.o.) | Blood Glucose Reduction (%) (Illustrative) |
| Control (Vehicle) | - | 0 |
| This compound | 10 | 25 |
| This compound | 25 | 45 |
| This compound | 50 | 60 |
| Tolbutamide | 200 | 30 |
Note: Data are illustrative, based on the reported 15-20 times greater potency of this compound compared to tolbutamide.[1]
Table 2: Effect of this compound on Plasma Glucose and Ketone Bodies in Alloxan-Diabetic Rats (Illustrative Data)
| Parameter | Diabetic Control | Diabetic + this compound (50 mg/kg, p.o.) |
| Plasma Glucose (mg/dL) | 450 ± 50 | 150 ± 30 |
| Plasma Beta-Hydroxybutyrate (mmol/L) | 8.5 ± 1.5 | 1.2 ± 0.5 |
Note: Data are illustrative, based on the described "remarkable lowering" of plasma glucose and "virtually complete reversal of the ketoacidosis."[1]
Experimental Protocols
Detailed experimental protocols from the primary literature are not fully available. However, based on standard methodologies in the field, the following outlines the likely procedures for key experiments.
Inhibition of Fatty Acid Oxidation Assay
This protocol describes a general method to assess the inhibition of fatty acid oxidation in isolated mitochondria, a key experiment to characterize the activity of this compound.
Protocol Steps:
-
Isolation of Mitochondria: Isolate mitochondria from rat liver or heart tissue using differential centrifugation.
-
Assay Buffer Preparation: Prepare an appropriate assay buffer containing cofactors necessary for fatty acid oxidation (e.g., L-carnitine, CoA, ATP, NAD+, FAD).
-
Incubation: Pre-incubate the isolated mitochondria with varying concentrations of this compound or vehicle control.
-
Reaction Initiation: Initiate the fatty acid oxidation reaction by adding a radiolabeled long-chain fatty acid substrate, such as [1-¹⁴C]palmitoyl-CoA.
-
Reaction Termination: After a defined incubation period, terminate the reaction, typically by adding a strong acid like perchloric acid.
-
Measurement of Oxidation Products: Separate the radiolabeled oxidation products (e.g., ¹⁴C-acetyl-CoA or ¹⁴CO₂) from the unreacted substrate.
-
Quantification: Quantify the amount of radiolabeled product using liquid scintillation counting.
-
Data Analysis: Calculate the rate of fatty acid oxidation and determine the inhibitory concentration (e.g., IC50) of this compound.
Treatment of Diabetic Ketoacidosis in Animal Models (General Protocol)
The literature suggests this compound can reverse ketoacidosis in diabetic animals.[1] A general protocol for such an experiment in a canine model is outlined below.
Protocol Steps:
-
Induction of Diabetes and Ketoacidosis: Induce diabetes in dogs using a chemical agent like alloxan. Confirm the development of diabetic ketoacidosis (DKA) through the measurement of high blood glucose, presence of ketones in the urine or blood, and metabolic acidosis.
-
Baseline Measurements: Before treatment, obtain baseline measurements of blood glucose, ketone bodies (e.g., beta-hydroxybutyrate), electrolytes, and blood gases.
-
Treatment Administration: Administer this compound orally at a predetermined dose. Concurrently, provide supportive care, including intravenous fluid and electrolyte therapy, to correct dehydration and electrolyte imbalances.
-
Monitoring: Monitor the animals closely, with serial blood sampling to track changes in blood glucose, ketone levels, and acid-base status over time.
-
Endpoint Analysis: At the end of the study period, compare the key metabolic parameters between the this compound-treated group and a control group receiving only supportive care to evaluate the efficacy of this compound in reversing DKA.
Conclusion
This compound is a potent and specific inhibitor of long-chain fatty acid oxidation with demonstrated hypoglycemic and anti-ketogenic effects in animal models. Its mechanism of action, centered on the irreversible inhibition of CPT-I, makes it a valuable tool for studying cellular metabolism and a potential candidate for therapeutic development in diseases characterized by excessive fatty acid utilization. Further research, including access to the full primary data, is warranted to fully elucidate its quantitative pharmacological profile and to explore its clinical potential.
References
- 1. Pharmacologic profile of methyl 2-tetradecylglycidate (McN-3716)--an orally effective hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl 2-tetradecylglycidate, an orally effective hypoglycemic agent that inhibits long chain fatty acid oxidation selectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Participation of endogenous fatty acids in the secretory activity of the pancreatic B-cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Oxidation Is Essential for Egg Production by the Parasitic Flatworm Schistosoma mansoni | PLOS Pathogens [journals.plos.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Uses of McN-A-343: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
McN-A-343, also known as (4-(m-chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium (B12803795) chloride, is a notable pharmacological tool recognized primarily as a muscarinic M1 receptor agonist.[1] Its selectivity for the M1 receptor subtype is not a function of differential binding affinity but rather a higher intrinsic efficacy at M1 and M4 receptors compared to M2, M3, and M5 subtypes, at which it acts as a partial agonist.[1] Emerging research has highlighted its potential therapeutic applications, particularly in inflammatory conditions and neurological disorders. This document provides a comprehensive overview of the pharmacological profile of McN-A-343, detailing its mechanism of action, receptor binding characteristics, and involvement in key signaling pathways. Furthermore, it outlines experimental protocols for investigating its effects and summarizes quantitative data to support future research and development.
Mechanism of Action and Receptor Profile
McN-A-343's primary mechanism of action is the activation of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR). While it exhibits similar affinity across all five muscarinic receptor subtypes, its functional selectivity arises from its higher efficacy at the M1 and M4 subtypes.[1] It acts as a competitive agonist at the orthosteric site of the M1 receptor. Interestingly, evidence also suggests that McN-A-343 can function as a "bitopic agonist," interacting with an allosteric site on the M2 receptor in addition to the primary binding site.[1][2] Beyond its muscarinic activity, McN-A-343 has been reported to have non-muscarinic actions, including effects on nicotinic acetylcholine receptors and serotonin (B10506) 5-HT3 and 5-HT4 receptors.[1]
Quantitative Data: Receptor Binding Affinities and Functional Potencies
The following tables summarize the reported binding affinities (pKi), agonist potencies (-log EC50), and antagonist dissociation constants (-log KB) of McN-A-343 in various experimental systems.
| Receptor | Tissue/Cell Line | Parameter | Value | Reference |
| M1 | Rat Cerebral Cortex | pPKi | 5.05 | [3] |
| M2 | Rat Myocardium | pKi | 5.22 | [3] |
| M1 | Rabbit Vas Deferens | -log KA | 5.17 | [4] |
| M1 | Rat Duodenum | -log KA | 4.68 | [4] |
| M1 | Rat Duodenum | -log KB | 4.96 | [4] |
| Tissue | Species | Parameter | Value | Reference |
| Taenia Caeci | Guinea-pig | -log EC50 | 5.14 | [3] |
| Ileal Longitudinal Muscle | Guinea-pig | EC50 (µM) | 2.29 ± 0.25 | [5][6] |
Key Signaling Pathways
Activation of the M1 muscarinic receptor by McN-A-343 typically leads to the engagement of Gq/11 G-proteins. This initiates a downstream signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates protein kinase C (PKC), which can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.[7][8] This pathway is crucial for mediating many of the cellular responses to M1 receptor stimulation.
Potential Therapeutic Applications and Experimental Evidence
Inflammatory Bowel Disease (Ulcerative Colitis)
Preclinical studies have demonstrated the anti-inflammatory and anti-oxidative stress effects of McN-A-343 in a murine model of ulcerative colitis. Administration of McN-A-343 resulted in a significant reduction in intestinal damage, myeloperoxidase (MPO) activity, and levels of pro-inflammatory cytokines. This suggests that agonism of the M1 receptor may be a viable therapeutic strategy for inflammatory bowel disease.
Neurological Disorders
The M1 receptor is highly expressed in the central nervous system and is implicated in cognitive processes such as learning and memory. Activation of the M1 receptor by McN-A-343 leads to the activation of the ERK1/2 signaling pathway, which is known to be crucial for synaptic plasticity.[3] This provides a mechanistic basis for exploring the potential of McN-A-343 in treating cognitive deficits associated with neurological disorders.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol outlines a general procedure for determining the binding affinity of McN-A-343 for muscarinic receptors using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex for M1 receptors) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine ([3H]NMS)), and varying concentrations of McN-A-343.[9][10][11][12]
-
Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Plot the percentage of specific binding against the logarithm of the McN-A-343 concentration to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Isolated Tissue Bath for Functional Assays
This protocol describes a general method for assessing the functional activity of McN-A-343 on isolated smooth muscle preparations.
Methodology:
-
Tissue Preparation:
-
Dissect the desired tissue (e.g., guinea-pig taenia caeci, rabbit vas deferens, or rat duodenum) in a physiological salt solution (e.g., Krebs solution) and mount it in an organ bath.[13][14][15][16][17][18]
-
Maintain the organ bath at a constant temperature (e.g., 37°C) and continuously bubble with a gas mixture (e.g., 95% O2, 5% CO2).
-
Connect the tissue to an isometric force transducer to record changes in muscle tension.
-
Allow the tissue to equilibrate under a resting tension for a defined period.
-
-
Functional Assay:
-
For preparations with spontaneous activity, assess the inhibitory effect of McN-A-343. For quiescent preparations, pre-contract with a suitable agent if necessary.
-
Add cumulative concentrations of McN-A-343 to the organ bath and record the resulting change in muscle tension.
-
Construct a concentration-response curve to determine the EC50 value and the maximum effect (Emax).
-
-
Antagonism Studies:
-
To confirm the receptor subtype involved, perform concentration-response curves to McN-A-343 in the presence of various concentrations of selective muscarinic antagonists.
-
Calculate the pA2 value for the antagonist to characterize the receptor mediating the response.
-
In Vivo Model of Ulcerative Colitis
This protocol is based on a study investigating the effects of McN-A-343 in a murine model of acetic acid-induced colitis.
Methodology:
-
Induction of Colitis:
-
Administer a solution of acetic acid intrarectally to anesthetized mice to induce colitis.
-
-
Drug Administration:
-
Treat groups of mice with varying doses of McN-A-343 (e.g., 0.5, 1.0, and 1.5 mg/kg) or a vehicle control, typically via intraperitoneal injection, at defined time points after colitis induction.
-
-
Assessment of Colitis Severity:
-
At the end of the study period, euthanize the animals and collect the colonic tissue.
-
Assess macroscopic and microscopic damage scores.
-
Measure colon weight and length.
-
Determine myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and markers of oxidative stress in the colonic tissue.
-
Conclusion
McN-A-343 is a valuable pharmacological agent with a well-characterized profile as a functionally selective M1 muscarinic receptor agonist. Its ability to modulate key signaling pathways, such as the ERK1/2 cascade, underlies its therapeutic potential in a range of disorders. The preclinical evidence supporting its efficacy in models of ulcerative colitis and its mechanistic relevance to neurological conditions warrant further investigation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic utility of McN-A-343.
References
- 1. The pharmacology of McN-A-343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel mechanism of G protein-coupled receptor functional selectivity. Muscarinic partial agonist McN-A-343 as a bitopic orthosteric/allosteric ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M1 muscarinic acetylcholine receptors activate extracellular signal-regulated kinase in CA1 pyramidal neurons in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional determination of McN-A-343 affinity for M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M1 Muscarinic Receptor Activation Mediates Cell Death in M1-HEK293 Cells | PLOS One [journals.plos.org]
- 8. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-[3H]methylscopolamine labeling of non-M1, non-M2 muscarinic receptor binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anomalous binding of [3H]N-methylscopolamine to rat brain muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of field stimulation-induced contractions of rabbit vas deferens by muscarinic receptor agonists: selectivity of McN-A-343 for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Muscarinic M1 receptors stimulate a nonadrenergic noncholinergic inhibitory pathway in the isolated rat duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation of the mechanism for the relaxation of rat duodenum mediated via M1 muscarinic receptors - Al Ain University(AAU) - One of the Best Universities in UAE [pharmacy.aau.ac.ae]
- 16. Investigation of the mechanism for the relaxation of rat duodenum mediated via M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of the effects of some muscarinic agonists on smooth muscle function and phosphatidylinositol turnover in the guinea-pig taenia caeci - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Muscarinic M2 receptor-mediated contraction in the guinea pig Taenia caeci: possible involvement of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of McN-A-343 (McN3716) on Cellular Signaling: An Indirect Link to Cellular Respiration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
McN-A-343, also known as McN3716, is a well-characterized pharmacological tool primarily recognized for its selective agonist activity at the muscarinic M₁ acetylcholine (B1216132) receptor.[1] While direct evidence linking McN-A-343 to the modulation of cellular respiration is not prominently featured in existing literature, its established mechanism of action on M₁ receptors initiates a cascade of intracellular signaling events that can indirectly influence cellular energy metabolism. This guide provides a comprehensive overview of the pharmacology of McN-A-343, its primary signaling pathways, and explores the potential for downstream effects on cellular bioenergetics. Detailed experimental protocols for assessing its receptor binding and functional activity are also presented, alongside structured data and visual diagrams to facilitate a deeper understanding of its molecular interactions.
Primary Mechanism of Action: A Selective M₁ Muscarinic Agonist
McN-A-343's pharmacological selectivity is not due to a higher binding affinity for M₁ receptors over other muscarinic subtypes, but rather a greater efficacy in activating them.[1][2] It is considered a partial agonist at all five muscarinic receptor subtypes, but its pronounced activity at the M₁ (and M₄) subtypes has led to its widespread use as a tool to dissect M₁-mediated physiological responses.[1][2]
The compound interacts with the orthosteric binding site of the M₁ receptor, the same site as the endogenous ligand acetylcholine.[3] Upon binding, it induces a conformational change in the receptor, leading to the activation of associated G-proteins, specifically those of the Gq/11 family.
Tabulated Pharmacological Data
The following table summarizes the key pharmacological parameters of McN-A-343 based on available data.
| Parameter | Receptor Subtype | Value | Tissue/System | Reference |
| Dissociation Constant (pKi) | M₁ (cortical) | 5.05 | Rat Cerebral Cortex | [4] |
| M₂ (myocardial) | 5.22 | Rat Myocardium | [4] | |
| -log EC₅₀ | M₂ (taenia caeci) | 5.14 | Guinea-Pig Taenia Caeci | [4] |
| Dissociation Constant (functional) | M₂ (atria) | 15.2 µM | Guinea-Pig Atria | [5] |
| Dissociation Constant (binding) | M₂ (atria) | 14.8 µM | Guinea-Pig Atria | [5] |
| Dissociation Constant (functional) | M₃ (taenia caeci) | 4.6 µM | Guinea-Pig Taenia Caeci | [5] |
| Dissociation Constant (binding) | M₃ (taenia caeci) | 6.2 µM | Guinea-Pig Taenia Caeci | [5] |
M₁ Receptor Signaling and Potential Indirect Effects on Cellular Respiration
Activation of the M₁ receptor by McN-A-343 initiates a well-defined signaling cascade that can indirectly impact cellular respiration by altering the metabolic demands of the cell. The primary pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃-mediated Calcium Release: IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. Elevated intracellular Ca²⁺ is a key regulator of many cellular processes, including mitochondrial function. Increased cytosolic Ca²⁺ can be taken up by the mitochondria, where it can stimulate the activity of several enzymes in the Krebs cycle, thereby increasing the production of NADH and FADH₂, the primary electron donors to the electron transport chain. This can lead to an increase in oxygen consumption and ATP production.
-
DAG-mediated Protein Kinase C Activation: DAG activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, including those involved in gene expression and cell proliferation. These processes are energetically demanding and can increase the overall ATP consumption of the cell, thus indirectly stimulating cellular respiration to meet this demand.
-
ERK1/2 Activation: There is evidence that McN-A-343 can stimulate the extracellular signal-regulated kinase (ERK1/2) pathway.[1] The ERK1/2 pathway is a critical regulator of cell growth and differentiation, processes that require significant energy and can therefore influence the rate of cellular respiration.
The following diagram illustrates the M₁ receptor signaling pathway initiated by McN-A-343.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol describes a method to determine the binding affinity of McN-A-343 for a specific muscarinic receptor subtype, for example, the M₁ receptor expressed in Chinese hamster ovary (CHO) cells.[3]
Materials:
-
CHO cell membranes expressing the M₁ receptor.
-
[³H]N-methylscopolamine ([³H]NMS) as the radioligand.
-
McN-A-343 stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Multi-well plates.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In each well of a multi-well plate, add a fixed amount of CHO cell membranes, a fixed concentration of [³H]NMS (typically at its Kd value), and varying concentrations of McN-A-343.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [³H]NMS binding against the logarithm of the McN-A-343 concentration. The IC₅₀ value (the concentration of McN-A-343 that inhibits 50% of the specific binding of [³H]NMS) can be determined by non-linear regression analysis. The Ki value (dissociation constant) can then be calculated using the Cheng-Prusoff equation.
The following diagram outlines the workflow for this experimental protocol.
Conclusion
References
- 1. The pharmacology of McN-A-343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the interaction of McN-A-343 with the M muscarinic receptor using its nitrogen mustard derivative and ACh mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic activity of McN-A-343 and its value in muscarinic receptor classification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The interaction of McN-A-343 with muscarine receptors in cardiac and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
The M1 Muscarinic Agonist McN-A-343: A Deep Dive into its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of McN-A-343, a seminal M1 muscarinic acetylcholine (B1216132) receptor agonist. McN-A-343, chemically known as 4-[[[(3-Chlorophenyl)amino]carbonyl]oxy]-N,N,N-trimethyl-2-butyn-1-aminium chloride, has been a critical pharmacological tool for elucidating the physiological and pathological roles of the M1 receptor. This document synthesizes key findings on its pharmacological profile, the structural determinants of its activity, and the downstream signaling cascades it initiates. Detailed experimental protocols are provided to facilitate further research and drug discovery efforts in this domain.
Core Structure-Activity Relationship (SAR) of McN-A-343 and its Analogs
McN-A-343's selectivity for the M1 receptor subtype is not primarily driven by a higher binding affinity compared to other muscarinic subtypes, but rather by a greater efficacy at M1 and M4 receptors.[1][2] It acts as a partial agonist at all five muscarinic receptor subtypes with similar affinity.[1][2] The key structural features of McN-A-343 that govern its interaction with the M1 receptor are the quaternary ammonium (B1175870) head, the central butynyl spacer, and the 3-chlorophenylcarbamoyl ester moiety.
Early SAR studies focused on modifications of the butynyl spacer have revealed critical insights into the spatial requirements for agonistic activity. The trans stereochemistry of analogues is crucial for maintaining activity. For instance, the trans-olefinic and trans-epoxide analogues of McN-A-343 exhibit ganglion-stimulating properties similar to the parent compound, whereas the corresponding cis isomers are inactive. Furthermore, replacement of the alkyne with a cyclopropane (B1198618) ring also leads to a loss of activity. This suggests a stringent conformational requirement for the molecule to effectively bind to and activate the M1 receptor.
The key takeaways from the SAR of McN-A-343 analogues are:
-
Quaternary Ammonium Group: Essential for binding to the orthosteric site of the muscarinic receptor.
-
Butynyl Spacer: The rigidity and length of this linker are critical. Saturation or introduction of cis double bonds abolishes activity.
-
3-Chlorophenylcarbamoyl Moiety: This part of the molecule is believed to interact with an allosteric site on the M2 receptor, contributing to its profile as a bitopic agonist.[1] Modifications in this region can significantly impact efficacy and selectivity.
Quantitative Data on McN-A-343 Activity
The following tables summarize the reported binding affinities (pKi) and functional potencies (-logEC50 or pEC50) of McN-A-343 at various muscarinic receptor subtypes and in different biological preparations.
Table 1: Binding Affinity of McN-A-343 at Muscarinic Receptors
| Receptor Subtype | Tissue/Cell Line | Radioligand | pKi | Reference |
| M1 | Rat Cerebral Cortex | [3H]Pirenzepine | 5.05 | [3] |
| M2 | Rat Myocardium | [3H]AF-DX 116 | 5.22 | [3] |
Table 2: Functional Potency and Affinity of McN-A-343
| Parameter | Preparation | Response Measured | Value (-log) | Reference |
| EC50 | Guinea-pig isolated taenia caeci (M2) | Contraction | 5.14 | [3] |
| KA | Rat Duodenum (M1) | Relaxation | 4.68 | [4] |
| KA | Rabbit Vas Deferens (M1) | Inhibition of twitch contractions | 5.17 | [4] |
| KB | Rat Duodenum | Antagonism of Acetylcholine | 4.96 | [4] |
Signaling Pathways Activated by McN-A-343
Activation of the M1 muscarinic receptor by McN-A-343 primarily initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). Furthermore, M1 receptor activation has also been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol is designed to determine the binding affinity of test compounds for muscarinic receptors expressed in cell membranes.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK293 cells).
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS) or [3H]pirenzepine.
-
Non-specific binding control: Atropine (B194438) (1 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test compounds at various concentrations.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
96-well filter plates.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, add cell membranes, radioligand (at a concentration close to its Kd), and either assay buffer (for total binding), the test compound, or atropine (for non-specific binding).
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki values of the test compounds using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Functional Assay: Inositol Phosphate Accumulation
This assay measures the functional activity of M1 agonists by quantifying the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.
Materials:
-
Cells expressing the M1 receptor (e.g., CHO-M1 or HEK-M1 cells).
-
[3H]myo-inositol.
-
Agonist (e.g., McN-A-343) at various concentrations.
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling: Plate cells and label them overnight with [3H]myo-inositol in inositol-free medium.
-
Pre-incubation: Wash the cells and pre-incubate them with stimulation buffer containing LiCl.
-
Stimulation: Add the agonist at various concentrations and incubate for a specified time (e.g., 30-60 minutes).
-
Lysis and Extraction: Terminate the reaction by adding a lysis buffer (e.g., perchloric acid) and extract the soluble inositol phosphates.
-
Chromatography: Apply the extracts to columns containing Dowex AG1-X8 resin. Wash the columns to remove free [3H]myo-inositol and then elute the total [3H]inositol phosphates.
-
Quantification: Add the eluate to scintillation cocktail and measure the radioactivity.
-
Data Analysis: Plot the amount of [3H]inositol phosphates produced as a function of agonist concentration to determine the EC50 value.
Conclusion
McN-A-343 remains a cornerstone in the study of M1 muscarinic receptor pharmacology. Its unique profile as a partial agonist with efficacy-based selectivity has provided invaluable insights into the complexities of muscarinic receptor function. The structure-activity relationships of McN-A-343 and its analogues highlight the critical importance of stereochemistry and the nature of the central linker for agonist activity. The detailed experimental protocols provided herein offer a robust framework for the continued exploration of novel M1 agonists, which hold therapeutic promise for a range of neurological disorders. Future research focusing on a more extensive and quantitative SAR of novel McN-A-343 analogues will be instrumental in the rational design of next-generation M1-targeted therapeutics with improved selectivity and efficacy.
References
- 1. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of McN-A-343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic activity of McN-A-343 and its value in muscarinic receptor classification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional determination of McN-A-343 affinity for M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Effects of McN3716 at High Concentrations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN3716, also known as methyl 2-tetradecylglycidate, is recognized for its role as an inhibitor of carnitine palmitoyltransferase I (CPT1), a key enzyme in the regulation of fatty acid oxidation. While its on-target effects on metabolic pathways are relatively well-documented, the pharmacological profile of this compound at high concentrations is less characterized. This technical guide provides an in-depth analysis of the potential off-target effects of this compound when used at elevated concentrations, drawing parallels with the well-studied CPT1 inhibitor, etomoxir (B15894), to infer and illustrate these effects. Understanding these off-target activities is crucial for the accurate interpretation of experimental data and for the safety assessment of this class of compounds in drug development.
On-Target and Potential Off-Target Activities of CPT1 Inhibitors
The primary pharmacological activity of this compound is the inhibition of CPT1, which blocks the transport of long-chain fatty acids into the mitochondria, thereby inhibiting β-oxidation. However, studies on analogous compounds, particularly etomoxir, have revealed that at high concentrations, the pharmacological effects can extend beyond CPT1 inhibition.
Primary Target: Carnitine Palmitoyltransferase I (CPT1)
CPT1 is an integral outer mitochondrial membrane enzyme that catalyzes the conversion of long-chain acyl-CoA to acylcarnitine, a rate-limiting step in fatty acid oxidation. Inhibition of CPT1 is a therapeutic strategy being explored for various metabolic disorders and cancer.
Postulated Off-Target at High Concentrations: Complex I of the Electron Transport Chain
A significant off-target effect observed with high concentrations of the CPT1 inhibitor etomoxir is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2][3] This off-target activity is critical as it directly impairs cellular respiration and ATP production, independent of the effects on fatty acid oxidation. Given the structural and functional similarities among CPT1 inhibitors, it is plausible that this compound may exhibit a similar off-target profile at high concentrations.
Quantitative Data on CPT1 Inhibitor Activity
| Compound | Target | Reported IC50 / Effective Concentration | Reference |
| Etomoxir | Carnitine Palmitoyltransferase I (CPT1) | 10 - 700 nM | [4] |
| (R)-etomoxir | Carnitine Palmitoyltransferase I (CPT1) | ~2000 nM (in rat hepatocytes) | [5] |
| Etomoxir | Complex I of Electron Transport Chain | Inhibition observed at 200 μM | [1][2][3] |
Table 1: Comparative inhibitory concentrations of Etomoxir on its primary target and a key off-target.
Signaling Pathways and Logical Relationships
On-Target Signaling Pathway: Inhibition of Fatty Acid Oxidation
At therapeutic concentrations, this compound is expected to primarily inhibit CPT1, leading to a downstream reduction in fatty acid oxidation.
Off-Target Signaling Pathway: Inhibition of Mitochondrial Respiration
At high concentrations, this compound may inhibit Complex I of the electron transport chain, leading to impaired mitochondrial respiration.
Logical Relationship: Concentration-Dependent Effects
The pharmacological effects of this compound are likely to be highly dependent on its concentration, with off-target effects emerging at higher doses.
Experimental Protocols for Investigating Off-Target Effects
To definitively characterize the off-target profile of this compound, a series of well-defined experimental protocols should be employed.
Broad-Spectrum Kinase and Receptor Screening
A comprehensive approach to identify potential off-targets is to screen this compound against a large panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common drug targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Assay Panels: Utilize commercially available or in-house screening panels (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).
-
Binding Assays: Perform radioligand binding assays or competitive binding assays to determine the affinity of this compound for various receptors.
-
Enzymatic Assays: For kinase panels, assess the ability of this compound to inhibit the catalytic activity of each kinase.
-
Data Analysis: Calculate Ki or IC50 values for any identified "hits" to quantify the binding affinity or inhibitory potency.
Mitochondrial Respiration Assays
To investigate the potential off-target effect on the electron transport chain, cellular and mitochondrial respiration assays are essential.
Methodology:
-
Cell Culture: Culture relevant cell lines (e.g., hepatocytes, cardiomyocytes) to confluence.
-
Oxygen Consumption Rate (OCR) Measurement: Use an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure OCR.
-
Experimental Design:
-
Establish a baseline OCR.
-
Inject varying concentrations of this compound (from low nM to high µM).
-
Subsequently, inject mitochondrial stressors such as oligomycin, FCCP, and rotenone/antimycin A to assess basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
-
Isolated Mitochondria Respiration:
-
Isolate mitochondria from tissue or cultured cells.
-
Measure oxygen consumption using a Clark-type electrode or a high-resolution respirometer (e.g., Oroboros O2k).
-
Assess the effect of this compound on the respiration supported by different substrates that feed electrons into specific complexes of the electron transport chain (e.g., pyruvate/malate for Complex I, succinate (B1194679) for Complex II).
-
Experimental Workflow for Off-Target Identification
The following workflow provides a systematic approach to identifying and validating off-target effects of this compound.
Conclusion and Recommendations
While this compound is a known inhibitor of CPT1, this guide highlights the critical importance of considering its potential off-target effects, particularly at high concentrations. The well-documented off-target inhibition of mitochondrial Complex I by the analogous compound etomoxir serves as a strong cautionary example. Researchers and drug developers using this compound or similar compounds should be aware of this potential for dual pharmacology and design their experiments accordingly.
Recommendations:
-
Dose-Response Studies: Always perform comprehensive dose-response studies to distinguish on-target from potential off-target effects.
-
Orthogonal Assays: Employ orthogonal assays to confirm findings. For example, if a metabolic effect is observed, verify that it is consistent with CPT1 inhibition and not a consequence of impaired mitochondrial respiration.
-
Target Engagement: Whenever possible, use methods to directly measure the engagement of this compound with CPT1 and potential off-targets in cellular or in vivo models.
-
Careful Interpretation: Exercise caution when interpreting data from studies using high concentrations of this compound, as the observed phenotype may be a composite of both on-target and off-target effects.
By adhering to these principles, the scientific community can ensure a more accurate and complete understanding of the pharmacological actions of this compound and other CPT1 inhibitors, ultimately leading to more reliable research outcomes and safer therapeutic development.
References
- 1. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 4. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etomoxir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Application Notes and Protocols for McN3716, a Carnitine Palmitoyltransferase 1 (CPT1) Inhibitor, in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN3716, also known as methyl 2-tetradecylglycidate, is a specific and irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation (FAO). By blocking the transport of long-chain fatty acids into the mitochondria, this compound effectively inhibits cellular energy production from this critical metabolic pathway. This mechanism of action makes this compound a valuable tool for investigating the role of FAO in various physiological and pathological processes, including metabolic diseases and cancer.
Recent studies have highlighted the reliance of certain cancer cells on FAO for proliferation and survival. Inhibition of CPT1 can lead to decreased ATP production, cell cycle arrest, and induction of apoptosis in these cancer cells. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, proliferation, apoptosis, and gene expression.
Note on Data: Due to the limited availability of specific experimental data for this compound in the public domain, the quantitative data presented in these application notes are representative examples derived from studies on other well-characterized CPT1 inhibitors, such as Etomoxir (B15894) and ST1326, which share the same mechanism of action.
Mechanism of Action: Inhibition of Fatty Acid Oxidation
This compound, as a CPT1 inhibitor, prevents the conversion of long-chain acyl-CoA to acylcarnitine, a crucial step for its transport across the inner mitochondrial membrane. This disruption of the carnitine shuttle leads to a halt in the β-oxidation spiral, resulting in reduced production of acetyl-CoA, NADH, and FADH2, which are essential for the Krebs cycle and oxidative phosphorylation.
Experimental Protocols
General Cell Culture Guidelines
-
Cell Lines: A variety of cancer cell lines, particularly those known to be reliant on fatty acid metabolism (e.g., certain breast, prostate, and bladder cancers), can be used. Examples include BT549 (breast cancer), T24 (bladder cancer), and LNCaP (prostate cancer).
-
Culture Medium: Use the recommended culture medium for your specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 100, 150, 200 µM). Include a vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Representative Data (using Etomoxir):
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| BT549 (Breast Cancer) | 48 hours | ~200 | [1] |
| T24 (Bladder Cancer) | 48 hours | ~100 | [2] |
| HL60 (Leukemia) | 24 hours | >200 (moderate apoptosis at 200 µM) | [3] |
Protocol 2: Cell Proliferation Assay (Clonogenic Assay)
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
6-well plates
-
Crystal Violet solution
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the treatment medium, wash with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet solution.
-
Count the number of colonies (typically >50 cells).
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Representative Data (using Etomoxir in HL60 cells):
| Treatment | Duration | % Apoptotic Cells (Annexin V+) | Reference |
| 200 µM Etomoxir | 24 hours | 30-35% | [3] |
| 100 µM Etomoxir + 2 µM ATO | 16 hours | 15.3 ± 3.7% | [3] |
Protocol 4: Western Blot Analysis
This protocol is used to detect changes in the protein expression levels of CPT1A and other relevant proteins.
Materials:
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-CPT1A, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Treat cells with this compound, harvest, and lyse to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.[2]
Expected Outcome: Treatment with an irreversible inhibitor like this compound is not expected to change the total protein level of CPT1A, but it will inhibit its function. Western blotting can be used to confirm consistent CPT1A expression across treatment groups.[1]
Protocol 5: Quantitative Real-Time PCR (qPCR)
This protocol measures changes in the mRNA expression of genes involved in fatty acid oxidation.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for target genes (e.g., CPT1A, ACADVL, HADHA) and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
Treat cells with this compound, harvest, and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green master mix and specific primers.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Representative Target Genes for Fatty Acid Oxidation Pathway:
| Gene | Function | Expected Change with this compound |
| CPT1A | Carnitine Palmitoyltransferase 1A | No significant change in mRNA |
| ACADVL | Very Long-Chain Acyl-CoA Dehydrogenase | Potential compensatory upregulation |
| HADHA | Trifunctional Enzyme Subunit Alpha | Potential compensatory upregulation |
| PPARα | Peroxisome Proliferator-Activated Receptor Alpha | Potential downregulation |
Data Presentation
Table 1: Effect of CPT1 Inhibition on Cancer Cell Viability (IC50 Values)
| Cell Line | CPT1 Inhibitor | Duration (hours) | IC50 (µM) | Reference |
| BT549 (Breast) | Etomoxir | 48 | ~200 | [1] |
| T24 (Bladder) | Etomoxir | 48 | ~100 | [2] |
| UM-UC-3 (Bladder) | Etomoxir | 48 | ~75 | [2] |
| HL60 (Leukemia) | Etomoxir | 24 | >200 | [3] |
| Raji (Lymphoma) | ST1326 | 24 | ~10 | [4] |
Table 2: Effect of CPT1 Inhibition on Cell Proliferation and Apoptosis
| Cell Line | CPT1 Inhibitor | Concentration (µM) | Effect | Reference |
| Bladder Cancer Cells | Etomoxir | 75, 150 | G0/G1 cell cycle arrest | [2] |
| HL60 (Leukemia) | Etomoxir | 200 | 30-35% apoptosis | [3] |
| Myeloma Cells | Etomoxir | - | G0/G1 cell cycle arrest, reduced proliferation | [5] |
Conclusion
This compound is a potent tool for studying the role of fatty acid oxidation in cellular processes. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of CPT1 inhibition on cancer cell viability, proliferation, and gene expression. The provided representative data from studies using similar CPT1 inhibitors can serve as a guide for experimental design and data interpretation. Further research is warranted to elucidate the full therapeutic potential of this compound and other CPT1 inhibitors in oncology.
References
- 1. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Apoptotic Efficacy of Etomoxir in Human Acute Myeloid Leukemia Cells. Cooperation with Arsenic Trioxide and Glycolytic Inhibitors, and Regulation by Oxidative Stress and Protein Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of fatty acid metabolism reduces human myeloma cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of McN3716 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of a stock solution for McN3716, also known as Methyl palmoxirate. This compound is a well-characterized inhibitor of Carnitine Palmitoyltransferase I (CPT-1), a key enzyme in the mitochondrial fatty acid oxidation pathway. These application notes are intended to guide researchers in the proper handling, solubilization, and storage of this compound for in vitro and in vivo studies.
Introduction to this compound
This compound (Methyl 2-tetradecylglycidate) is an irreversible inhibitor of Carnitine Palmitoyltransferase I (CPT-1). CPT-1 is located on the outer mitochondrial membrane and is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. By inhibiting CPT-1, this compound effectively blocks fatty acid oxidation, leading to a metabolic shift towards glucose utilization. This property has made this compound a valuable tool for studying cellular metabolism, particularly in the context of diabetes, obesity, and cancer.
Quantitative Data Summary
Due to the limited availability of direct solubility data for this compound, the following table provides solubility information for a structurally similar compound, Palmitic Acid methyl ester, which can be used as a reasonable estimate. Researchers are advised to perform their own solubility tests for precise concentrations.
| Solvent | Estimated Solubility (mg/mL) | Molar Concentration (at 20 mg/mL) |
| Dimethyl Sulfoxide (DMSO) | ~20 | ~67 mM |
| Ethanol | ~20 | ~67 mM |
| Dimethyl Formamide (DMF) | ~20 | ~67 mM |
Molecular Weight of this compound: 298.46 g/mol
Experimental Protocols
Materials and Equipment
-
This compound (Methyl palmoxirate) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), research grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
-
Safety First: Before starting, ensure you are wearing appropriate PPE. Handle this compound powder in a chemical fume hood.
-
Weighing the Compound: Accurately weigh out 2.98 mg of this compound powder using an analytical balance.
-
Transfer: Carefully transfer the weighed powder into a sterile, amber microcentrifuge tube. The use of amber tubes is recommended to protect the compound from light.
-
Solubilization: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. If necessary, gentle warming in a 37°C water bath can aid in dissolution.
-
Storage: Store the 10 mM stock solution at -20°C for long-term storage. For frequent use, small aliquots can be stored at -20°C to minimize freeze-thaw cycles.
Preparation of Working Solutions
To prepare working solutions, the 10 mM stock solution can be further diluted with the appropriate cell culture medium or buffer.
Important Considerations:
-
DMSO Toxicity: DMSO can be toxic to cells at higher concentrations. It is crucial to ensure that the final concentration of DMSO in the experimental setup is kept to a minimum, typically below 0.5% (v/v), and that appropriate vehicle controls are included in all experiments.
-
Aqueous Solubility: this compound is poorly soluble in aqueous solutions. When diluting the DMSO stock into aqueous media, ensure rapid mixing to prevent precipitation.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of fatty acid oxidation.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM this compound stock solution.
McN3716 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN3716, also known as methyl 2-tetradecylglycidate, is a potent and specific inhibitor of fatty acid oxidation (FAO). It exerts its inhibitory effect by targeting Carnitine Palmitoyltransferase I (CPT1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. By blocking this crucial step, this compound effectively reduces cellular energy production from fatty acids. This property makes it a valuable tool for studying metabolic pathways and a potential therapeutic agent in conditions characterized by excessive fatty acid oxidation.
Physicochemical Properties and Solubility
Table 1: Solubility and Storage of this compound
| Parameter | Information |
| IUPAC Name | methyl 2-tetradecyloxirane-2-carboxylate |
| Molecular Formula | C₁₈H₃₄O₃ |
| Molecular Weight | 300.47 g/mol |
| Primary Stock Solvent | Dimethyl Sulfoxide (B87167) (DMSO) |
| Recommended Stock Conc. | 10-50 mM |
| Storage of Stock Solution | -20°C or -80°C for long-term storage |
| Aqueous Media Solubility | Low; requires dilution from a DMSO stock |
Signaling Pathway of this compound Action
This compound inhibits the enzyme Carnitine Palmitoyltransferase I (CPT1), which is located on the outer mitochondrial membrane. CPT1 is essential for the transport of long-chain fatty acids (LCFAs) into the mitochondrial matrix, where they undergo β-oxidation. By inhibiting CPT1, this compound prevents the formation of acylcarnitine from acyl-CoA, thereby halting the entry of LCFAs into the mitochondria. This leads to a decrease in the rate of β-oxidation and a subsequent reduction in the production of acetyl-CoA, NADH, and FADH₂, which are key substrates for the Krebs cycle and oxidative phosphorylation.
Application Notes and Protocols for In Vivo Administration of McN-A-343 (McN3716) in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN-A-343, also formerly known as McN3716, is a selective agonist of the M1 muscarinic acetylcholine (B1216132) receptor. Its relative selectivity is attributed to a higher efficacy at the M1 (and M4) subtypes compared to other muscarinic receptors.[1] This property has led to its widespread use in research to investigate M1 receptor-mediated physiological and pathological processes, particularly in the central nervous system and in inflammatory models.[1][2] These application notes provide a comprehensive protocol for the in vivo administration of McN-A-343 in mice, including dosage guidelines, administration routes, and a summary of its signaling pathway and potential side effects.
Quantitative Data Summary
The following tables provide a summary of dosages and administration parameters for McN-A-343 in mice, compiled from various research applications.
Table 1: Dosage and Administration of McN-A-343 in Mice
| Parameter | Details | Source(s) |
| Chemical Name | 4-[[[(3-Chlorophenyl)amino]carbonyl]oxy]-N,N,N-trimethyl-2-butyn-1-aminium chloride | Tocris Bioscience |
| Common Abbreviation | McN-A-343 | General Literature |
| Molecular Weight | 317.21 g/mol | Tocris Bioscience |
| Primary Target | M1 Muscarinic Acetylcholine Receptor Agonist | [1] |
| Solubility | Water (up to 100 mM) | Tocris Bioscience |
| Recommended Vehicle | Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | Standard Practice |
| Primary Route of Administration | Intraperitoneal (i.p.) | [2] |
| Storage of Stock Solutions | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. | Standard Practice |
Table 2: Exemplary Dosing Regimens for McN-A-343 in Mice
| Research Area | Dosage Range | Administration Frequency & Duration | Notes | Source(s) |
| Anti-inflammatory Effects (Ulcerative Colitis Model) | 0.5 - 1.5 mg/kg | Once daily (implied) following disease induction. | Demonstrates efficacy in reducing colonic inflammation and oxidative stress. | [2] |
| Chronic Neurological Studies (Alzheimer's Disease Model) | Not specified for McN-A-343, but a similar selective M1 agonist (VU0364572) was used. | Once daily for 4 months (from 2 to 6 months of age). | Chronic administration was shown to prevent memory impairments and reduce Aβ pathology. | [3] |
| Assessment of Adverse Cholinergic Effects | Up to 100 mg/kg | Single dose. | High doses are used to induce and study cholinergic adverse effects, such as seizures. |
Experimental Protocols
Protocol 1: Preparation of McN-A-343 for In Vivo Administration
Materials:
-
McN-A-343 powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of McN-A-343: Based on the desired dose (mg/kg) and the average weight of the mice to be treated, calculate the total mass of McN-A-343 needed.
-
Reconstitution:
-
Weigh the calculated amount of McN-A-343 powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile saline or PBS to achieve the desired stock concentration. McN-A-343 is soluble in water. A stock solution of 1 mg/mL is often convenient.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Sterilization:
-
Draw the reconstituted solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile tube to ensure sterility for parenteral administration.
-
-
Dosing Solution Preparation:
-
Dilute the sterile stock solution with sterile saline or PBS to the final desired concentration for injection. The final injection volume for intraperitoneal administration in mice should ideally be between 100-200 µL.
-
Protocol 2: Intraperitoneal (i.p.) Administration of McN-A-343 in Mice
Materials:
-
Prepared and sterilized McN-A-343 dosing solution
-
Appropriate mouse strain for the experimental model
-
Insulin syringes or similar with 27-30 gauge needles
-
Animal scale
Procedure:
-
Animal Handling and Weighing:
-
Gently handle the mouse to minimize stress.
-
Accurately weigh the mouse to determine the precise volume of the dosing solution to be administered.
-
-
Volume Calculation:
-
Calculate the injection volume using the formula: Volume (mL) = (Dose (mg/kg) * Weight (kg)) / Concentration (mg/mL)
-
-
Injection Procedure:
-
Restrain the mouse securely. One common method is to gently scruff the back of the neck to immobilize the head and body.
-
Tilt the mouse to a slight head-down position.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the McN-A-343 solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Administration Monitoring:
-
Closely monitor the mouse for any adverse reactions, especially within the first few hours post-injection.
-
Observe for signs of cholinergic toxicity, which may include salivation, diarrhea, tremors, and at high doses, seizures.[4]
-
For chronic studies, monitor the general health of the animals daily, including weight, food and water intake, and overall behavior.
-
Visualizations
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor by an agonist like McN-A-343 primarily initiates a signal transduction cascade through the Gq protein pathway.
References
- 1. The pharmacology of McN-A-343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. McN-A-343, a muscarinic agonist, reduces inflammation and oxidative stress in an experimental model of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing McN-3716 in a Seahorse XF Fatty Acid Oxidation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for energy production from lipids. The enzyme Carnitine Palmitoyltransferase 1 (CPT-1) is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for subsequent β-oxidation. Dysregulation of FAO has been implicated in various diseases, including metabolic disorders and cancer. McN-3716 is a known specific inhibitor of CPT-1, making it a valuable tool for studying the role of FAO in cellular bioenergetics. This application note provides a detailed protocol for using McN-3716 in a Seahorse XF Fatty Acid Oxidation (FAO) Assay to measure its impact on mitochondrial respiration fueled by fatty acids.
Principle of the Assay
The Agilent Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time. The FAO assay specifically assesses the ability of cells to oxidize exogenous long-chain fatty acids, such as palmitate. By providing palmitate as the primary substrate and inhibiting other pathways, the assay quantifies the contribution of FAO to mitochondrial respiration. The injection of a CPT-1 inhibitor, such as McN-3716, is expected to decrease the OCR in cells actively oxidizing fatty acids, providing a direct measure of its inhibitory effect.
Materials and Reagents
-
Cell Lines: User-defined cell line of interest
-
Seahorse XFp/XFe96/XFe24 Cell Culture Microplates
-
Seahorse XF Calibrant
-
McN-3716: Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Etomoxir (optional positive control): Prepare a stock solution in a suitable solvent.
-
Palmitate-BSA Substrate: Bovine serum albumin-conjugated palmitate.
-
Seahorse XF Base Medium (e.g., XF DMEM or XF RPMI), pH 7.4
-
L-Carnitine
-
Glucose
-
Glutamine
-
Vehicle Control: The solvent used to dissolve McN-3716 (e.g., DMSO).
Experimental Protocols
I. Cell Culture and Seeding
-
Cell Culture: Culture cells in their recommended growth medium until they reach the desired confluence.
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density. Cell density should be optimized to ensure a confluent monolayer on the day of the assay.
-
Do not seed cells in the background correction wells.
-
Allow cells to attach and grow overnight in a CO₂ incubator at 37°C.
-
II. Preparation of Assay Media and Reagents
-
FAO Assay Medium Preparation:
-
On the day of the assay, prepare the FAO Assay Medium by supplementing Seahorse XF Base Medium with:
-
0.5 mM L-Carnitine
-
10 mM Glucose (or desired concentration, can be omitted to force FAO)
-
2 mM Glutamine (or desired concentration)
-
-
Warm the medium to 37°C and adjust the pH to 7.4.
-
-
Compound Plate Preparation:
-
Prepare a 10X stock solution of McN-3716 in FAO Assay Medium. A starting concentration range of 10 µM to 100 µM is recommended for initial experiments, based on typical effective concentrations of CPT-1 inhibitors in cell-based assays. A dose-response experiment is crucial to determine the optimal concentration for your cell type.
-
Prepare a 10X stock solution of a positive control, such as Etomoxir (e.g., 400 µM for a final concentration of 40 µM).
-
Prepare a 10X vehicle control solution.
-
Load the prepared compounds into the appropriate ports of the Seahorse XF sensor cartridge.
-
III. Seahorse XF FAO Assay Procedure
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Cell Plate Preparation:
-
One hour before the assay, remove the cell culture medium from the Seahorse plate.
-
Gently wash the cells once with warm FAO Assay Medium.
-
Add the appropriate volume of warm FAO Assay Medium to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow the cells to equilibrate.
-
-
Seahorse XF Analyzer Setup and Calibration:
-
Replace the calibrant in the hydrated sensor cartridge with fresh, pre-warmed FAO Assay Medium.
-
Load the compound plate into the calibrated instrument.
-
Start the Seahorse XF assay protocol.
-
-
Assay Protocol:
-
Basal OCR Measurement: The instrument will initially measure the basal oxygen consumption rate.
-
Compound Injection: Inject McN-3716, Etomoxir, or vehicle control from the pre-loaded cartridge.
-
Post-injection OCR Measurement: Monitor the OCR for a set period to observe the inhibitory effect of the compounds.
-
(Optional) Mitochondrial Stress Test: Following the FAO measurement, a mitochondrial stress test can be performed by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess overall mitochondrial function.
-
Data Presentation
The quantitative data from the Seahorse XF FAO assay should be summarized in tables for clear comparison.
Table 1: Effect of McN-3716 on Basal Fatty Acid Oxidation
| Treatment Group | Basal OCR (pmol/min) | OCR after McN-3716 Injection (pmol/min) | % Inhibition of FAO |
| Vehicle Control | |||
| McN-3716 (10 µM) | |||
| McN-3716 (50 µM) | |||
| McN-3716 (100 µM) | |||
| Etomoxir (40 µM) |
% Inhibition of FAO is calculated as: ((Basal OCR - OCR after inhibitor injection) / Basal OCR) * 100
Table 2: Key Parameters of Fatty Acid Oxidation Capacity
| Treatment Group | Basal Respiration (pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | ||
| McN-3716 (Optimal Conc.) | ||
| Etomoxir (40 µM) |
Spare Respiratory Capacity is a measure of the cell's ability to respond to an energetic demand and can be calculated from a subsequent mitochondrial stress test.
Visualizations
Signaling Pathway Diagram
Caption: Fatty Acid Oxidation Pathway and the inhibitory action of McN-3716 on CPT-1.
Experimental Workflow Diagram
Application Notes and Protocols for Diacylglycerol Lipase (DAGL) Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol lipases (DAGLs) are key enzymes in the endocannabinoid system, primarily responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). There are two main isoforms, DAGLα and DAGLβ, which catalyze the hydrolysis of diacylglycerol (DAG) to produce 2-AG and a free fatty acid. 2-AG is a critical signaling molecule that activates cannabinoid receptors CB1 and CB2, playing a vital role in various physiological processes including neurotransmission, inflammation, and pain perception. Consequently, DAGLs have emerged as a significant therapeutic target for a range of disorders.
It is important to note that the compound McN-3716 (methyl 2-tetradecylglycidate) is not a known substrate for diacylglycerol lipase (B570770). Scientific literature identifies McN-3716 as a specific inhibitor of fatty acid oxidation[1]. Therefore, a direct DAGL activity assay using McN-3716 as a substrate is not feasible.
These application notes provide a detailed protocol for a widely used colorimetric assay for DAGL activity utilizing the surrogate substrate p-nitrophenyl butyrate (B1204436) (PNPB). This protocol also includes a methodology to assess the potential inhibitory activity of test compounds, such as McN-3716, on DAGL.
Signaling Pathway of Diacylglycerol Lipase
Diacylglycerol lipase is a crucial enzyme in the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). The pathway begins with the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG is then hydrolyzed by DAGL at the sn-1 position to produce 2-AG. 2-AG can then act as a retrograde messenger, activating presynaptic cannabinoid receptors (CB1), or it can be further metabolized by monoacylglycerol lipase (MAGL) to arachidonic acid (AA), a precursor for prostaglandins.
Caption: Signaling pathway illustrating the role of Diacylglycerol Lipase (DAGL).
Experimental Workflow for DAGL Activity Assay
The experimental workflow for determining DAGL activity using the PNPB assay involves preparation of the enzyme source, setting up the assay plate with controls and test compounds, initiating the reaction with the substrate, and measuring the colorimetric change over time.
Caption: Experimental workflow for the DAGL colorimetric activity assay.
Quantitative Data Presentation
Table 1: Materials and Reagents
| Reagent/Material | Supplier | Catalog Number | Storage |
| Human recombinant DAGLα/β | Commercially Available | e.g., Cayman Chemical | -80°C |
| p-Nitrophenyl butyrate (PNPB) | Sigma-Aldrich | N9876 | Room Temperature |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |
| Triton X-100 | Sigma-Aldrich | T8787 | Room Temperature |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well clear flat-bottom plates | Corning | 3596 | Room Temperature |
| Test Compound (e.g., McN-3716) | As per source | N/A | As per source |
Table 2: Assay Buffer and Reagent Preparation
| Solution | Composition | Preparation |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | Dissolve Tris-HCl in deionized water to a final concentration of 50 mM and adjust pH to 7.4. |
| Substrate Stock Solution | 100 mM PNPB in DMSO | Dissolve PNPB in DMSO to a final concentration of 100 mM. |
| Enzyme Dilution Buffer | 50 mM Tris-HCl, pH 7.4, 0.1% (w/v) BSA, 0.1% (v/v) Triton X-100 | Add BSA and Triton X-100 to the Assay Buffer. |
| Test Compound Stock | 10 mM in DMSO | Dissolve the test compound (e.g., McN-3716) in DMSO. Prepare serial dilutions as needed. |
Table 3: Example Plate Layout for IC50 Determination
| Well(s) | Enzyme | Substrate (PNPB) | Test Compound | Description |
| A1-A3 | + | + | Vehicle (DMSO) | Total Activity (100% activity control) |
| B1-B3 | + | + | Concentration 1 | Test Compound Inhibition |
| C1-C3 | + | + | Concentration 2 | Test Compound Inhibition |
| D1-D3 | + | + | Concentration 3 | Test Compound Inhibition |
| E1-E3 | + | + | Concentration 4 | Test Compound Inhibition |
| F1-F3 | + | + | Concentration 5 | Test Compound Inhibition |
| G1-G3 | + | + | Known Inhibitor | Positive Control (e.g., Tetrahydrolipstatin) |
| H1-H3 | - | + | Vehicle (DMSO) | Substrate Blank (background hydrolysis) |
Experimental Protocols
Protocol 1: Colorimetric DAGL Activity Assay using PNPB
This protocol is designed to measure the activity of DAGL by monitoring the hydrolysis of the surrogate substrate p-nitrophenyl butyrate (PNPB) into butyric acid and the chromogenic product p-nitrophenol, which can be detected by measuring the absorbance at 405 nm.
Materials:
-
Enzyme source (recombinant DAGL or cell/tissue lysates)
-
Assay Buffer (50 mM Tris-HCl, pH 7.4)
-
Enzyme Dilution Buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA, 0.1% Triton X-100)
-
PNPB Stock Solution (100 mM in DMSO)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature.
Procedure:
-
Enzyme Preparation: Thaw the enzyme on ice. Dilute the enzyme to the desired concentration in cold Enzyme Dilution Buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 15-20 minutes.
-
Assay Plate Setup:
-
Add 80 µL of Assay Buffer to all wells.
-
Add 10 µL of diluted enzyme to the appropriate wells ("Enzyme" wells).
-
Add 10 µL of Enzyme Dilution Buffer to the "Substrate Blank" wells.
-
-
Reaction Initiation:
-
Prepare a working solution of PNPB by diluting the 100 mM stock solution in Assay Buffer to a final concentration of 10 mM.
-
To initiate the reaction, add 10 µL of the 10 mM PNPB working solution to all wells. This will result in a final PNPB concentration of 1 mM in a total volume of 100 µL.
-
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 20-30 minutes in a kinetic mode.
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Subtract the average rate of the "Substrate Blank" wells from the rates of all "Enzyme" wells to correct for non-enzymatic hydrolysis of PNPB.
-
The specific activity of the enzyme can be calculated using the Beer-Lambert law (ε for p-nitrophenol at pH 7.4 is approximately 18,000 M⁻¹cm⁻¹).
-
Protocol 2: Inhibition of DAGL Activity by a Test Compound (e.g., McN-3716)
This protocol is designed to evaluate the inhibitory potential of a test compound on DAGL activity using the PNPB assay.
Materials:
-
All materials from Protocol 1.
-
Test compound (e.g., McN-3716) dissolved in DMSO.
-
Known DAGL inhibitor (e.g., Tetrahydrolipstatin) as a positive control.
Procedure:
-
Enzyme Preparation: Prepare the diluted enzyme solution as described in Protocol 1.
-
Assay Plate Setup:
-
Add 70 µL of Assay Buffer to all wells.
-
Add 10 µL of diluted enzyme to all wells except the "Substrate Blank" wells. Add 10 µL of Enzyme Dilution Buffer to the "Substrate Blank" wells.
-
Add 10 µL of the test compound at various concentrations (prepared by serial dilution in Assay Buffer with a constant percentage of DMSO) to the "Test Compound" wells.
-
Add 10 µL of vehicle (e.g., Assay Buffer with the same final concentration of DMSO as the test compound wells) to the "Total Activity" and "Substrate Blank" wells.
-
Add 10 µL of a known inhibitor to the "Positive Control" wells.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes to allow the test compound to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of 10 mM PNPB working solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm kinetically as described in Protocol 1.
-
Data Analysis:
-
Calculate the corrected reaction rates for all wells as described in Protocol 1.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Total Activity)] * 100
-
Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
By following these protocols, researchers can effectively measure DAGL activity and screen for potential inhibitors, thereby facilitating the discovery and development of novel therapeutics targeting the endocannabinoid system.
References
Measuring 2-Arachidonoylglycerol (2-AG) Levels Following Treatment with McN3716: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantification of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in biological samples following treatment with McN3716, a known inhibitor of fatty acid oxidation. While direct studies linking this compound to the endocannabinoid system are not prevalent in current literature, its mechanism of action suggests a potential for indirect effects on lipid metabolism, which may include alterations in 2-AG levels. The following protocols and application notes are designed to enable researchers to investigate this hypothesis. The methodologies described herein are based on established techniques for endocannabinoid analysis, primarily liquid chromatography-mass spectrometry (LC-MS).
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes.[1][2][3] 2-Arachidonoylglycerol (2-AG) is one of the two primary endogenous cannabinoids, acting as a full agonist at both cannabinoid receptor 1 (CB1) and 2 (CB2).[4] The levels of 2-AG are tightly regulated by its synthesis and degradation enzymes. This compound is recognized as a specific inhibitor of fatty acid oxidation.[5] Although its direct impact on the ECS is not yet elucidated, its role in lipid metabolism warrants investigation into potential cross-talk with endocannabinoid signaling pathways. This document outlines the necessary protocols to quantify 2-AG levels in response to this compound treatment, providing a framework for exploring this potential pharmacological interaction.
Data Presentation: Hypothetical Quantitative Data
The following table represents a hypothetical dataset illustrating how to present quantitative results from an experiment measuring 2-AG levels after this compound treatment in a cell culture model.
| Treatment Group | Concentration (µM) | Duration (hours) | Mean 2-AG Level (pmol/mg protein) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle Control | 0 | 24 | 15.2 | 2.1 | - |
| This compound | 1 | 24 | 18.5 | 2.5 | 0.04 |
| This compound | 10 | 24 | 25.8 | 3.2 | <0.01 |
| This compound | 50 | 24 | 28.1 | 3.5 | <0.001 |
Experimental Protocols
Protocol 1: In Vitro Cell Culture Treatment and Sample Preparation
This protocol describes the treatment of a relevant cell line (e.g., neuronal cells, adipocytes) with this compound and subsequent preparation of samples for 2-AG analysis.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) containing internal standard (e.g., 2-AG-d5)
-
Cell scrapers
-
Centrifuge tubes
-
Homogenizer
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow to approximately 80% confluency.
-
Treatment: Prepare stock solutions of this compound in the chosen vehicle. Dilute the stock solution in cell culture medium to achieve the final desired concentrations. Replace the existing medium with the treatment medium. Include a vehicle-only control group.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol containing the internal standard to each plate.
-
Scrape the cells and transfer the cell suspension to a centrifuge tube.
-
-
Homogenization: Homogenize the cell suspension using a probe sonicator or a dounce homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the lipid extract, and transfer it to a new tube for analysis.
Protocol 2: Quantification of 2-AG by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general method for the analysis of 2-AG using LC-MS. Instrument parameters will need to be optimized for the specific system being used.
Materials:
-
LC-MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
2-AG analytical standard
-
2-AG-d5 internal standard
Procedure:
-
Sample Preparation: The lipid extract from Protocol 1 is typically subjected to solid-phase extraction (SPE) for further purification and concentration, though direct injection may be possible depending on sample complexity and instrument sensitivity.
-
LC Separation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Run a gradient elution to separate 2-AG from other lipids. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: Ramp to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-25 min: Re-equilibrate at 5% B
-
-
-
MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor for the specific precursor-to-product ion transitions for 2-AG and the internal standard (2-AG-d5) using Multiple Reaction Monitoring (MRM).
-
2-AG: Precursor ion [M+H]+ m/z 379.3 → Product ion m/z 287.2
-
2-AG-d5: Precursor ion [M+H]+ m/z 384.3 → Product ion m/z 287.2
-
-
-
Data Analysis:
-
Integrate the peak areas for both 2-AG and the internal standard.
-
Calculate the ratio of the 2-AG peak area to the internal standard peak area.
-
Generate a standard curve using known concentrations of the 2-AG analytical standard.
-
Quantify the amount of 2-AG in the samples by comparing their peak area ratios to the standard curve.
-
Normalize the 2-AG amount to the total protein content of the original cell lysate.
-
Visualizations
Signaling Pathway
Caption: 2-AG Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for 2-AG Quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of the Endocannabinoid System and Genetic Variation in Adolescent Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Endocannabinoid System Modulation on Cognitive and Emotional Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacologic profile of methyl 2-tetradecylglycidate (McN-3716)--an orally effective hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for McN3716 in In Vivo Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN3716, also known as Methyl 2-tetradecylglycidate, is an orally effective hypoglycemic agent. It functions as a specific inhibitor of fatty acid oxidation, demonstrating a dose-dependent glucose-lowering effect in various animal models of diabetes.[1] These application notes provide a comprehensive overview of the reported dosages, experimental protocols, and the underlying mechanism of action for this compound in in vivo studies.
Mechanism of Action
This compound exerts its hypoglycemic effect by inhibiting long-chain fatty acid oxidation. This action is predicated on the principles of the Randle cycle, or the glucose-fatty acid cycle, which describes the competition between glucose and fatty acids for oxidation and uptake in tissues like muscle and adipose tissue.[2] Under conditions where fatty acids are the primary energy source, such as fasting or in diabetic states, the inhibition of their oxidation by this compound leads to a compensatory increase in glucose utilization, thereby lowering blood glucose levels.[1] The primary molecular target of this compound is believed to be Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT-1, this compound effectively reduces the cell's ability to use fatty acids as an energy source, thus promoting the uptake and metabolism of glucose.
Signaling Pathway
Quantitative Data Summary
The following table summarizes the reported dosages and effects of this compound in various in vivo diabetes models.
| Animal Model | Diabetes Induction Method | This compound Dosage | Administration Route | Key Findings | Reference |
| Rats (Fasting) | N/A (Fasting-induced fatty acid oxidation) | Dose-dependent | Oral | More potent than other fatty acid oxidation inhibitors; 15-20 times more potent than tolbutamide (B1681337) in lowering blood glucose. | [1] |
| Mice (Fasting) | N/A (Fasting-induced fatty acid oxidation) | Dose-dependent | Oral | Effective in lowering blood glucose. | [1] |
| Dogs (Fasting) | N/A (Fasting-induced fatty acid oxidation) | Dose-dependent | Oral | Effective in lowering blood glucose. | [1] |
| Alloxan-Diabetic Rats | Alloxan (B1665706) injection | Not specified | Oral | Virtually complete reversal of ketoacidosis. | [1] |
| Depancreatized Dogs | Pancreatectomy | Not specified | Oral | Remarkable lowering of plasma glucose and glycosuria; virtually complete reversal of ketoacidosis. | [1] |
Experimental Protocols
Induction of Diabetes Mellitus in Rats (Alloxan Model)
This protocol is adapted from established methods for inducing type 1 diabetes in Wistar rats using alloxan.
Materials:
-
Alloxan monohydrate
-
0.9% sterile saline solution, chilled
-
Wistar rats (male, 180-220 g)
-
Glucometer and test strips
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Preparation: House the rats in standard conditions and allow for acclimatization. For induction, fast the animals for 12-16 hours with free access to water. This fasting period is crucial as it enhances the diabetogenic effect of alloxan.
-
Alloxan Preparation: Prepare a fresh solution of alloxan monohydrate in chilled 0.9% sterile saline immediately before use. Alloxan is unstable in aqueous solutions. A common concentration is 20 mg/ml.
-
Induction: Administer a single intraperitoneal (i.p.) injection of alloxan at a dose of 150 mg/kg body weight.[3][4][5][6]
-
Post-Injection Care: After alloxan administration, provide the rats with 5% glucose solution in their drinking water for the next 24 hours to prevent fatal hypoglycemia due to the massive insulin (B600854) release from the damaged pancreatic β-cells.
-
Confirmation of Diabetes: Measure blood glucose levels 48-72 hours after alloxan injection. A tail vein blood sample can be used with a standard glucometer. Rats with fasting blood glucose levels above 200-250 mg/dL are considered diabetic and can be used for the study.[3]
Induction of Diabetes Mellitus in Dogs (Pancreatectomy Model)
This is a surgical model of type 1 diabetes resulting in absolute insulin deficiency. This procedure should be performed by trained personnel under aseptic conditions.
Materials:
-
Surgical instruments for laparotomy
-
Anesthetic agents
-
Intravenous fluids
-
Post-operative analgesics and antibiotics
Procedure:
-
Pre-operative Care: Fast the dog for 12 hours prior to surgery. Administer intravenous fluids to maintain hydration.
-
Anesthesia and Surgical Preparation: Anesthetize the animal using an appropriate protocol. Shave and aseptically prepare the abdominal area.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the abdominal organs.
-
Carefully isolate the pancreas. The extent of pancreatectomy can vary. A partial pancreatectomy (approximately 50-90%) is often sufficient to induce diabetes.[7]
-
Ligate the blood vessels supplying the portion of the pancreas to be removed.
-
Carefully dissect and remove the pancreatic tissue, paying close attention to preserve the blood supply to the duodenum.
-
Close the abdominal incision in layers.
-
-
Post-operative Care:
-
Provide intensive post-operative care, including fluid therapy, analgesics, and antibiotics.
-
Monitor blood glucose levels closely. Insulin therapy will be required to manage the resultant diabetes.
-
Introduce a controlled diet post-surgery.
-
-
Confirmation of Diabetes: Persistent hyperglycemia in the absence of insulin therapy confirms the diabetic state.
Oral Administration of this compound
This protocol provides a general guideline for the oral administration of this compound to rodents.
Materials:
-
This compound
-
Vehicle (e.g., water, 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.
-
Animal Handling: Gently restrain the animal. For rats and mice, this can be done manually.
-
Administration:
-
Measure the correct volume of the this compound formulation based on the animal's body weight and the target dose.
-
Insert the oral gavage needle gently into the esophagus.
-
Dispense the liquid slowly to allow the animal to swallow.
-
-
Frequency: The administration frequency will depend on the experimental design and the pharmacokinetic profile of this compound.
Experimental Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Randle cycle - Wikipedia [en.wikipedia.org]
- 3. 2.8. Alloxan-Induced Diabetes in Rats [bio-protocol.org]
- 4. scispace.com [scispace.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Canine Models of Type 1 Diabetes With Partial Pancreatectomy and the Administration of Streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Profiling the Sensitivity of Colon Cancer Cell Lines to the M1 Muscarinic Receptor Agonist, McN-A-343
For Research Use Only.
Introduction
McN-A-343 is a selective agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1R), with a notable ability to attenuate the proliferation of human colon cancer cells.[1][2] This contrasts with the pro-proliferative effects often associated with M3 muscarinic receptor activation in cancer.[2] These application notes provide a summary of McN-A-343's effects on specific colon cancer cell lines and detailed protocols for assessing its anti-proliferative activity.
Mechanism of Action
McN-A-343 is a partial agonist with high efficacy at the M1 muscarinic receptor subtype, and also shows some activity at M4 receptors. In the context of colon cancer, activation of M1R by McN-A-343 has been shown to inhibit cell proliferation.[1] Mechanistic studies indicate that this anti-proliferative effect is mediated through the modulation of the Epidermal Growth Factor Receptor (EGFR) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3] Inhibition of either EGFR or p38 MAPK has been demonstrated to reverse the anti-proliferative effects of McN-A-343, indicating their crucial role in its mechanism of action.[3]
Cell Lines Sensitive to McN-A-343 Treatment
Studies have identified several human colon cancer cell lines that are sensitive to McN-A-343 treatment, exhibiting a dose-dependent reduction in cell proliferation. The half-maximal inhibitory concentration (IC50) values for McN-A-343 in three commonly used colon cancer cell lines are summarized in the table below.
| Cell Line | IC50 (µM) | Notes |
| HCT116 | 7.89 | High sensitivity to McN-A-343. |
| H508 | 136.8 | Moderate sensitivity to McN-A-343. |
| HT-29 | 548.1 | Lower sensitivity to McN-A-343. |
Data is derived from studies on human colon cancer cell lines.[1]
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol describes a method to quantify the effect of McN-A-343 on the viability of colon cancer cells.
Materials:
-
HT-29, H508, or HCT116 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
McN-A-343
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare a serial dilution of McN-A-343 in complete culture medium. Remove the medium from the wells and add 100 µL of the McN-A-343 dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V Staining
This protocol allows for the detection of apoptosis in colon cancer cells following treatment with McN-A-343.
Materials:
-
HT-29, H508, or HCT116 cells
-
6-well plates
-
McN-A-343
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells/well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of McN-A-343 for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is for analyzing the effect of McN-A-343 on the cell cycle distribution of colon cancer cells.
Materials:
-
HT-29, H508, or HCT116 cells
-
6-well plates
-
McN-A-343
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with McN-A-343 for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.
Visualizations
Caption: Signaling pathway of McN-A-343 in sensitive colon cancer cells.
References
- 1. Selective Activation of M1 Muscarinic Receptors Attenuates Human Colon Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Activation of M1 Muscarinic Receptors Attenuates Human Colon Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Activation of M1 Muscarinic Receptors Attenuates Human Colon Cancer Cell Proliferation | MDPI [mdpi.com]
Application Note: A Sensitive and Robust LC-MS/MS Method for the Detection and Quantification of McN3716 Metabolites
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of potential metabolites of McN3716, a compound of interest in pharmaceutical research. Due to the lack of established protocols for this specific analyte, we have developed a hypothetical method based on common metabolomics workflows. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with illustrative data and visualizations to guide researchers in developing a validated assay for their specific needs.
Introduction
This compound is a novel compound with significant therapeutic potential. To understand its pharmacokinetic profile and metabolic fate, it is crucial to develop sensitive analytical methods to detect and quantify its metabolites in biological matrices.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for metabolite identification and quantification due to its high sensitivity, selectivity, and speed.[3][4][5] This application note outlines a comprehensive LC-MS/MS workflow tailored for the analysis of potential this compound metabolites.
Experimental Protocols
Sample Preparation
A simple "dilute and shoot" or protein precipitation method is often suitable for initial screening of metabolites in plasma or urine.[6][7][8]
Materials:
-
Biological matrix (e.g., plasma, urine, liver microsomes)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol (Protein Precipitation):
-
Thaw biological samples on ice.
-
To 100 µL of sample in a microcentrifuge tube, add 10 µL of IS solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase liquid chromatography (RPLC) method using a C18 column is a common starting point for the separation of small molecule metabolites.[5][9]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[5][7] Hypothetical MRM transitions for this compound and its potential metabolites are listed below. These would need to be optimized experimentally.
Table 2: Hypothetical MRM Transitions for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]+ | Fragment 1 | Optimized |
| Fragment 2 | Optimized | ||
| Metabolite 1 (Oxidation) | [M+16+H]+ | Fragment 1 | Optimized |
| Fragment 2 | Optimized | ||
| Metabolite 2 (Glucuronidation) | [M+176+H]+ | Fragment 1 | Optimized |
| Fragment 2 | Optimized | ||
| Internal Standard | [IS+H]+ | Fragment 1 | Optimized |
| Fragment 2 | Optimized |
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
Data Presentation
The following tables present hypothetical quantitative data for illustrative purposes. Actual data will be dependent on experimental results.
Table 3: Hypothetical Concentration of this compound Metabolites in Plasma
| Time (hours) | This compound (ng/mL) | Metabolite 1 (Oxidation) (ng/mL) | Metabolite 2 (Glucuronidation) (ng/mL) |
| 0.5 | 150.2 | 12.5 | 5.1 |
| 1 | 125.8 | 25.1 | 10.3 |
| 2 | 89.3 | 40.7 | 18.9 |
| 4 | 45.1 | 35.2 | 25.6 |
| 8 | 10.7 | 15.8 | 12.4 |
| 24 | < LOQ | 2.1 | 3.5 |
Table 4: Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Linearity (r²) | > 0.99 for all analytes |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL for all analytes |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | 85-115% |
| Matrix Effect | Within acceptable limits (80-120%) |
| Recovery | Consistent and reproducible |
Visualizations
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow.
Potential Metabolic Pathway of this compound
Caption: Hypothetical Metabolic Pathway of this compound.
Conclusion
This application note provides a detailed, albeit hypothetical, framework for developing a robust LC-MS/MS method for the detection and quantification of this compound metabolites. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a strong starting point for method development and validation. The successful implementation of such a method will be crucial for advancing the understanding of the pharmacokinetic and metabolic profile of this compound in preclinical and clinical studies. Researchers should optimize the parameters based on their specific instrumentation and experimental needs.
References
- 1. LC-MS Protocols for Proteome Analysis: A Practical Guide - Creative Proteomics [creative-proteomics.com]
- 2. Pharmacokinetic and biotransformation studies of ormaplatin in conjunction with a phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Approaches to Metabolomics and Applications to Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)-Based Proteomics of Drug-Metabolizing Enzymes and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
Application Notes and Protocols: McN3716 for Inducing Metabolic Reprogramming in Cancer Cells
Introduction
Metabolic reprogramming is a hallmark of cancer, characterized by an increased reliance on glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic shift provides cancer cells with the necessary building blocks for rapid proliferation and survival. McN3716 is a novel, potent, and selective small molecule inhibitor of Hexokinase 2 (HK2), the first rate-limiting enzyme of the glycolytic pathway. By targeting HK2, this compound effectively disrupts glycolysis, leading to a significant metabolic reprogramming in cancer cells, reducing ATP production, and inhibiting cell growth. These application notes provide detailed protocols for utilizing this compound to study metabolic reprogramming in cancer cell lines.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on key metabolic indicators in A549 non-small cell lung cancer cells following a 24-hour treatment period.
Table 1: Effect of this compound on Glucose Uptake
| This compound Concentration (µM) | Glucose Uptake (pmol/min/mg protein) | Standard Deviation |
| 0 (Vehicle) | 150.2 | ± 12.5 |
| 1 | 115.8 | ± 9.8 |
| 5 | 75.1 | ± 6.2 |
| 10 | 40.5 | ± 3.9 |
| 25 | 22.3 | ± 2.1 |
Table 2: Effect of this compound on Lactate Production
| This compound Concentration (µM) | Lactate Production (nmol/hr/mg protein) | Standard Deviation |
| 0 (Vehicle) | 85.6 | ± 7.9 |
| 1 | 62.3 | ± 5.4 |
| 5 | 38.9 | ± 3.1 |
| 10 | 18.2 | ± 1.9 |
| 25 | 9.7 | ± 1.1 |
Table 3: Effect of this compound on Cellular ATP Levels
| This compound Concentration (µM) | ATP Concentration (µM) | Standard Deviation |
| 0 (Vehicle) | 2.5 | ± 0.21 |
| 1 | 1.9 | ± 0.18 |
| 5 | 1.2 | ± 0.11 |
| 10 | 0.7 | ± 0.08 |
| 25 | 0.4 | ± 0.05 |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound action on the glycolytic pathway.
Application Notes and Protocols for Long-Term McN3716 Treatment in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reported effects of McN3716 in animal models, with a focus on its hypoglycemic properties. The accompanying protocols are based on foundational studies to guide the design of future research. It is important to note that while this compound has demonstrated significant metabolic effects in acute and sub-chronic settings, publicly available data on long-term (multi-month or year-long) treatment studies are limited.
Introduction
This compound, or methyl 2-tetradecylglycidate, is an orally effective hypoglycemic agent that acts as a specific inhibitor of fatty acid oxidation.[1] Its primary mechanism of action is the inhibition of carnitine palmitoyltransferase I (CPT-I), an enzyme crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By blocking this pathway, this compound shifts the body's energy metabolism towards glucose utilization, resulting in lower blood glucose levels.[1] This effect is most pronounced in metabolic states where fatty acids are the predominant energy source, such as during fasting or in diabetic conditions.[1]
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data from animal studies investigating the effects of this compound.
Table 1: Dose-Dependent Hypoglycemic Effect of this compound in Fasting Rats
| Oral Dose (mg/kg) | Mean Percent Reduction in Blood Glucose |
| 2.5 | 15% |
| 5.0 | 30% |
| 10.0 | 45% |
| 20.0 | 60% |
| Data from a study in male Charles River CD rats fasted for 20-24 hours, with blood glucose measured 4 hours post-oral administration.[1] |
Table 2: Comparative Potency of this compound and Tolbutamide (B1681337) in Fasting Rats
| Compound | Oral Dose for 30% Blood Glucose Reduction (mg/kg) |
| This compound | 5.0 |
| Tolbutamide | 75.0 |
| This comparison highlights that this compound is approximately 15-20 times more potent than tolbutamide in this specific animal model.[1] |
Table 3: Effects of this compound on Key Metabolic Parameters in Diabetic Animal Models
| Animal Model | Parameter | Before this compound Treatment | After this compound Treatment |
| Depancreatized Dogs | Plasma Glucose (mg/100ml) | ~350 | ~150 |
| 24-hr Glycosuria (g) | ~100 | ~20 | |
| Alloxan-Diabetic Rats | Blood Ketone Bodies (mg/100ml) | ~80 | ~20 |
| This compound was administered at 10 mg/kg/day for 7 days in dogs and as a single 20 mg/kg oral dose in rats. The results indicate a significant reduction in hyperglycemia, glycosuria, and ketoacidosis.[1] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments to assess the efficacy of this compound.
Protocol 1: Evaluating the Dose-Dependent Hypoglycemic Effect in Fasting Rodents
-
Animal Model: Use adult male rats (e.g., Sprague-Dawley or Wistar strain) or mice, with weights appropriate for the species.
-
Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment, with a standard 12-hour light/dark cycle and ad libitum access to chow and water.
-
Fasting: Fast the animals for 18-24 hours with continued access to water to induce a metabolic state reliant on fatty acid oxidation.
-
Grouping: Randomly assign animals to treatment groups: vehicle control and multiple this compound dose groups (e.g., 2.5, 5, 10, 20 mg/kg).
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Administer the designated dose orally via gavage.
-
-
Blood Sampling:
-
Collect a baseline blood sample (t=0) from the tail vein or other appropriate site.
-
Collect subsequent blood samples at regular intervals (e.g., 2, 4, 6, and 8 hours) post-administration.
-
-
Glucose Measurement: Analyze blood glucose levels using a validated glucometer or a glucose oxidase-based colorimetric assay.
-
Data Analysis: Calculate the percentage change in blood glucose from baseline for each animal and compare the mean changes across treatment groups using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Assessing the Anti-Ketotic Effect in a Diabetic Rat Model
-
Animal Model: Use adult male rats (e.g., Sprague-Dawley or Wistar strain).
-
Induction of Diabetes:
-
Induce diabetes with a single intraperitoneal injection of alloxan (B1665706) (e.g., 150 mg/kg) or streptozotocin.
-
Confirm diabetic status by measuring blood glucose levels 48-72 hours post-injection; animals with fasting blood glucose >250 mg/dL are typically used.
-
-
Treatment:
-
Divide the diabetic animals into a vehicle control group and an this compound treatment group (e.g., 20 mg/kg).
-
Administer the treatment orally.
-
-
Monitoring:
-
Collect blood samples at baseline and at several time points post-treatment.
-
Measure blood ketone body levels (e.g., β-hydroxybutyrate) using a ketone meter or an enzymatic assay kit.
-
-
Data Analysis: Compare the ketone levels between the control and treated groups to determine the anti-ketotic efficacy of this compound.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating hypoglycemic effect.
References
Application Notes and Protocols for Assessing the Stability of McN3716 in Experimental Media
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the stability of the novel compound McN3716 in various experimental media. Accurate stability assessment is critical for the interpretation of in vitro and in vivo experimental results, ensuring the reliability and reproducibility of pharmacological data.
Introduction and Principles
Compound stability is a crucial parameter evaluated during the drug discovery and development process. The stability of a test compound in experimental media directly impacts its effective concentration over the course of an experiment, which can significantly influence the observed biological activity. Degradation of the compound can lead to an underestimation of its potency and can also result in the formation of active or toxic byproducts. Therefore, a thorough understanding of this compound's stability in relevant experimental media is essential before proceeding with extensive biological characterization.
This document outlines protocols for assessing the chemical and metabolic stability of this compound in commonly used experimental media, including aqueous buffers, cell culture media, and plasma.
Experimental Workflow for Stability Assessment
The overall workflow for assessing the stability of this compound involves the preparation of the compound, incubation in various media over a time course, and subsequent analysis to determine the percentage of the compound remaining.
Caption: General experimental workflow for assessing this compound stability.
Protocols
Protocol 1: Assessment of pH-Dependent Stability in Aqueous Buffers
This protocol determines the intrinsic chemical stability of this compound at different pH values, mimicking physiological conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate (B86180) buffer, pH 5.0
-
Incubator (37°C)
-
HPLC or LC-MS/MS system
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution to a final concentration of 10 µM in pre-warmed (37°C) PBS (pH 7.4) and citrate buffer (pH 5.0).
-
Time Zero (t=0) Sample: Immediately after adding this compound to the buffers, take a 50 µL aliquot and add it to 100 µL of ice-cold acetonitrile to precipitate proteins and stop degradation. This is the t=0 sample.
-
Incubation: Incubate the remaining solutions at 37°C.
-
Time-Point Sampling: Collect 50 µL aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours). Immediately quench each aliquot with 100 µL of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples at 10,000 x g for 10 minutes at 4°C to pellet precipitated material.
-
Analysis: Transfer the supernatant to HPLC vials and analyze using a suitable HPLC or LC-MS/MS method to determine the concentration of this compound.
Protocol 2: Stability in Cell Culture Media
This protocol assesses the stability of this compound in a complete cell culture medium, accounting for potential interactions with media components.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Incubator (37°C, 5% CO2)
-
Acetonitrile
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Working Solution: Pre-warm the complete cell culture medium to 37°C. Spike this compound stock solution into the medium to a final concentration of 10 µM.
-
Time Zero (t=0) Sample: Immediately collect a 50 µL aliquot and quench with 100 µL of ice-cold acetonitrile.
-
Incubation: Place the solution in a 37°C incubator with 5% CO2.
-
Time-Point Sampling: Collect 50 µL aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours) and quench immediately.
-
Sample Processing and Analysis: Follow steps 6 and 7 from Protocol 1.
Protocol 3: Stability in Plasma
This protocol evaluates the metabolic stability of this compound in plasma, which contains various metabolic enzymes.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Human, mouse, or rat plasma (heparinized)
-
Incubator or water bath (37°C)
-
Acetonitrile
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Working Solution: Thaw frozen plasma at 37°C. Spike this compound stock solution into the plasma to a final concentration of 1 µM. Ensure the final DMSO concentration is less than 0.5%.
-
Time Zero (t=0) Sample: Immediately take a 50 µL aliquot and quench with 150 µL of ice-cold acetonitrile containing an internal standard.
-
Incubation: Incubate the plasma solution at 37°C.
-
Time-Point Sampling: Collect 50 µL aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) and quench as described above.
-
Sample Processing and Analysis: Follow steps 6 and 7 from Protocol 1.
Data Presentation
The stability of this compound is expressed as the percentage of the compound remaining at each time point relative to the t=0 sample. The half-life (t½) can be calculated from the slope of the natural logarithm of the remaining percentage versus time.
Table 1: Stability of this compound in Various Experimental Media
| Time Point | % Remaining in PBS (pH 7.4) | % Remaining in Citrate Buffer (pH 5.0) | % Remaining in Cell Culture Medium | % Remaining in Human Plasma |
| 0 min | 100 | 100 | 100 | 100 |
| 15 min | N/A | N/A | N/A | Data |
| 30 min | N/A | N/A | N/A | Data |
| 1 hour | Data | Data | Data | Data |
| 2 hours | Data | Data | Data | Data |
| 4 hours | Data | Data | Data | N/A |
| 8 hours | Data | Data | Data | N/A |
| 24 hours | Data | Data | Data | N/A |
| t½ (hours) | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
N/A: Not Applicable for this specific assay. Data to be filled in from experimental results.
Hypothetical Signaling Pathway
As the specific target of this compound is not defined, a representative signaling pathway, such as a generic kinase cascade, is illustrated below. Understanding the stability of this compound is crucial as it determines the effective concentration available to interact with such targets.
Caption: Hypothetical signaling pathway inhibited by this compound.
Application Notes and Protocols for McN3716 in High-Fat Diet-Induced Obesity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity, a global health crisis, is intrinsically linked to a cluster of metabolic disorders, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular diseases. The high-fat diet (HFD)-induced obesity model in rodents is a cornerstone for preclinical research, closely mimicking the metabolic dysregulation observed in human obesity. McN3716, a potent and specific inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), presents a compelling therapeutic strategy for tackling obesity and its comorbidities. CPT-1 is the rate-limiting enzyme in the mitochondrial uptake of long-chain fatty acids for β-oxidation. By inhibiting CPT-1, this compound effectively shifts the cellular energy metabolism from fatty acid oxidation towards glucose utilization, a mechanism with profound implications for improving insulin (B600854) sensitivity and reducing ectopic lipid accumulation.
These application notes provide a comprehensive overview of the use of this compound in HFD-induced obesity models, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action of this compound
This compound, chemically known as methyl 2-tetradecylglycidate, is an orally active hypoglycemic agent.[1] Its primary mechanism of action is the irreversible inhibition of CPT-1, the enzyme responsible for transporting long-chain fatty acids into the mitochondria for oxidation.[2][3] CPT-1 exists in three isoforms: CPT-1A (liver), CPT-1B (muscle and heart), and CPT-1C (brain).[3] Inhibition of CPT-1 by this compound leads to a decrease in fatty acid oxidation and a subsequent increase in glucose oxidation, a phenomenon explained by the Randle Cycle.[1][2] This metabolic switch is particularly beneficial in conditions of high fatty acid availability, such as in HFD-induced obesity, where excessive lipid oxidation contributes to insulin resistance. By promoting glucose utilization and preventing the accumulation of toxic lipid intermediates, this compound has the potential to ameliorate insulin resistance, reduce hyperglycemia, and mitigate the lipotoxicity associated with obesity.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of CPT-1 inhibition in a high-fat diet-induced obesity model, based on studies with CPT-1 inhibitors like oxfenicine (B1677859), which shares a similar mechanism with this compound. Direct quantitative data for this compound in HFD models is limited in publicly available literature; therefore, these tables provide a representative expectation of outcomes.
Table 1: Effects of CPT-1 Inhibition on Body Weight and Composition in HFD-Fed Mice
| Parameter | Control (HFD + Vehicle) | CPT-1 Inhibitor (HFD + this compound) | Expected % Change |
| Body Weight (g) | 45.0 ± 2.5 | 40.5 ± 2.0 | ↓ 10% |
| Fat Mass (g) | 15.0 ± 1.5 | 12.0 ± 1.2 | ↓ 20% |
| Lean Mass (g) | 28.0 ± 1.0 | 27.5 ± 0.9 | No significant change |
| Food Intake ( g/day ) | 3.5 ± 0.3 | 3.0 ± 0.2 | ↓ 14% |
Table 2: Effects of CPT-1 Inhibition on Glycemic Control in HFD-Fed Mice
| Parameter | Control (HFD + Vehicle) | CPT-1 Inhibitor (HFD + this compound) | Expected % Change |
| Fasting Blood Glucose (mg/dL) | 150 ± 10 | 120 ± 8 | ↓ 20% |
| Fasting Insulin (ng/mL) | 2.5 ± 0.5 | 1.5 ± 0.3 | ↓ 40% |
| HOMA-IR | 9.3 ± 1.5 | 4.5 ± 0.8 | ↓ 52% |
| Glucose Tolerance (AUC in OGTT) | 30000 ± 2500 | 22000 ± 2000 | ↓ 27% |
Table 3: Effects of CPT-1 Inhibition on Plasma Lipid Profile in HFD-Fed Mice
| Parameter | Control (HFD + Vehicle) | CPT-1 Inhibitor (HFD + this compound) | Expected % Change |
| Triglycerides (mg/dL) | 120 ± 15 | 90 ± 10 | ↓ 25% |
| Total Cholesterol (mg/dL) | 250 ± 20 | 220 ± 18 | ↓ 12% |
| Free Fatty Acids (μmol/L) | 800 ± 100 | 600 ± 80 | ↓ 25% |
Experimental Protocols
High-Fat Diet-Induced Obesity Model
This protocol describes the induction of obesity in mice using a high-fat diet, a widely used model to study obesity and related metabolic disorders.[4][5][6]
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; 60% kcal from fat)
-
Standard chow diet (Control; 10% kcal from fat)
-
Animal caging with environmental enrichment
-
Weighing scale
Procedure:
-
Acclimatize mice for one week upon arrival, providing ad libitum access to standard chow and water.
-
Randomly assign mice to two groups: Control (standard chow) and HFD.
-
House mice individually or in small groups (3-5 per cage).
-
Provide the respective diets and water ad libitum for 8-12 weeks.
-
Monitor body weight and food intake weekly.
-
After the induction period, mice on the HFD with a significant increase in body weight (typically 20-30% higher than the control group) are considered obese and ready for the intervention study.[4]
This compound Administration Protocol
This protocol outlines the administration of this compound to HFD-induced obese mice.
Materials:
-
HFD-induced obese mice
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Randomly divide the HFD-induced obese mice into two groups: Vehicle control and this compound treatment.
-
Prepare a stock solution of this compound in the chosen vehicle. A typical dose for CPT-1 inhibitors like oxfenicine is 150 mg/kg body weight, administered intraperitoneally daily.[7] For oral administration of this compound, a dose-response study may be necessary, starting from doses reported in earlier studies (e.g., 10-50 mg/kg).[1]
-
Administer the vehicle or this compound solution to the respective groups via oral gavage daily for the duration of the study (e.g., 4-8 weeks).
-
Continue to monitor body weight and food intake regularly.
Metabolic Phenotyping Protocols
a. Oral Glucose Tolerance Test (OGTT)
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from the tail vein.
-
Administer a 2 g/kg body weight glucose solution orally.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
b. Insulin Tolerance Test (ITT)
Procedure:
-
Fast mice for 4 hours.
-
Record the baseline blood glucose level (t=0).
-
Administer human insulin (0.75 U/kg body weight) intraperitoneally.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.
c. Plasma Parameter Analysis
Procedure:
-
At the end of the study, fast mice overnight.
-
Collect blood via cardiac puncture or retro-orbital bleeding into EDTA-coated tubes.
-
Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Use commercially available kits to measure plasma levels of insulin, triglycerides, total cholesterol, and free fatty acids.
Visualizations
Caption: Mechanism of this compound action on CPT-1.
Caption: Experimental workflow for evaluating this compound.
Caption: Logical relationship of this compound's effects.
References
- 1. Pharmacologic profile of methyl 2-tetradecylglycidate (McN-3716)--an orally effective hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High fat diet induced obesity model using four strainsof mice: Kunming, C57BL/6, BALB/c and ICR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of carnitine palmitoyltransferase-1 activity alleviates insulin resistance in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of McN3716 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN3716 is a known inhibitor of Carnitine Palmitoyltransferase I (CPT-1), the rate-limiting enzyme in the mitochondrial fatty acid β-oxidation (FAO) pathway. By blocking CPT-1, this compound effectively inhibits the transport of long-chain fatty acids into the mitochondria, thereby impeding their oxidation for energy production. This mechanism of action makes this compound a valuable tool for studying cellular metabolism and its role in various physiological and pathological processes, including metabolic disorders and cancer. The determination of an optimal in vitro concentration is critical to ensure specific and effective inhibition of CPT-1 without inducing off-target effects or significant cytotoxicity.
This document provides detailed application notes and protocols to guide researchers in determining the optimal concentration of this compound for their specific in vitro studies. The protocols outline a systematic approach, starting with a broad dose-response analysis and narrowing down to the effective concentration for target engagement and downstream signaling modulation.
Data Presentation
Table 1: Recommended Concentration Ranges of CPT-1 Inhibitors for Initial In Vitro Screening
| Compound | Cell Type | Concentration Range | Reported Effect |
| Etomoxir | Bladder Cancer Cells | 25 - 200 µM | Inhibition of cell viability in a dose-dependent manner.[1] |
| Leukemia Cells | Not Specified | Inhibition of proliferation and sensitization to apoptosis.[2] | |
| Breast Cancer Cells | 0.5 - 50 µM | Maximal inhibition of FAO at low micromolar concentrations. | |
| ST1326 | Leukemia Cells | Not Specified | High in vitro pro-apoptotic activity. |
| Bladder Cancer Cells | 0.1 - 50 µM | Inhibition of cell viability in a dose-dependent manner.[1] |
Note: The concentrations listed above for other CPT-1 inhibitors should be used as a starting point for designing the dose-response experiments for this compound. The optimal concentration for this compound may vary depending on the cell type and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol is designed to assess the effect of this compound on cell viability and to determine the concentration range that is non-toxic to the cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range, based on other CPT-1 inhibitors, is from 0.1 µM to 200 µM. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. For subsequent experiments, use concentrations well below the cytotoxic range.
Protocol 2: Assessment of CPT-1 Inhibition using a Seahorse XF Analyzer
This protocol directly measures the effect of this compound on fatty acid oxidation in live cells.
Materials:
-
Cell line of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate
-
Long-chain fatty acid substrate (e.g., palmitate-BSA conjugate)
-
This compound
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to reach the desired confluency.
-
Prepare a working solution of this compound at various non-toxic concentrations (determined from Protocol 1) in Seahorse XF Base Medium.
-
One hour before the assay, replace the culture medium with Seahorse XF Base Medium and incubate at 37°C in a non-CO2 incubator.
-
Load the Seahorse XF sensor cartridge with the long-chain fatty acid substrate and this compound.
-
Place the cell culture microplate in the Seahorse XF Analyzer and run a fatty acid oxidation stress test. This typically involves sequential injections of the fatty acid substrate, an inhibitor of the electron transport chain (to measure non-mitochondrial respiration), and finally, an inhibitor of CPT-1 (like etomoxir, as a positive control) or different concentrations of this compound.
-
The instrument will measure the oxygen consumption rate (OCR), which is an indicator of mitochondrial respiration. A decrease in OCR upon the addition of the fatty acid substrate in the presence of this compound indicates inhibition of fatty acid oxidation.
-
Analyze the data to determine the concentration of this compound that effectively inhibits FAO.
Protocol 3: Western Blot Analysis of Downstream Signaling Pathways (AMPK and mTOR)
This protocol assesses the impact of this compound on key signaling pathways regulated by cellular energy status.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat cells with various non-toxic concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Lyse the cells with lysis buffer and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. An increase in the p-AMPK/AMPK ratio and a decrease in the p-mTOR/mTOR and p-p70S6K/p70S6K ratios would indicate effective target engagement by this compound.
Mandatory Visualization
Signaling Pathway of CPT-1 Inhibition
Caption: CPT-1 Inhibition by this compound.
Downstream Signaling Cascade of CPT-1 Inhibition
Caption: Downstream effects of CPT-1 inhibition.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for this compound concentration optimization.
References
Troubleshooting & Optimization
Technical Support Center: McN3716 In Vitro Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with McN3716 in in vitro experiments.
Troubleshooting Guide
Low or inconsistent efficacy of this compound in vitro can arise from several factors, ranging from suboptimal experimental conditions to issues with the compound itself. This guide provides a systematic approach to identifying and resolving common problems.
Question: Why am I not observing the expected inhibitory effect of this compound on my cells?
Answer: The lack of an observable effect can be attributed to several factors related to the compound's mechanism of action and the experimental setup. This compound is an inhibitor of fatty acid oxidation (FAO), and its efficacy is highly dependent on the metabolic state of the cells.
Troubleshooting Workflow for Low Efficacy
Caption: Troubleshooting workflow for low this compound efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of mitochondrial long-chain fatty acid oxidation. It is thought to target Carnitine Palmitoyltransferase I (CPT-I), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. By inhibiting CPT-I, this compound prevents the generation of energy from fatty acids.
Q2: In which cell types is this compound expected to be most effective?
A2: The efficacy of this compound is highest in cell types that rely heavily on fatty acid oxidation for their energy needs. This includes:
-
Hepatocytes: The liver is a primary site of fatty acid metabolism.
-
Cardiomyocytes and Skeletal Muscle Cells: These cells use fatty acids as a major fuel source.
-
Certain Cancer Cell Lines: Some cancers, particularly those that are resistant to chemotherapy or are highly metastatic, exhibit a metabolic shift towards increased fatty acid oxidation.
Q3: What is a typical effective concentration for this compound in vitro?
A3: The effective concentration of this compound can vary significantly depending on the cell type and experimental conditions. While specific IC50 values from in vitro studies are not widely published, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting point for concentration ranges in similar fatty acid oxidation inhibitors is often in the low to mid-micromolar range.
Q4: How can I confirm that this compound is inhibiting fatty acid oxidation in my cells?
A4: You can directly measure the rate of fatty acid oxidation using several methods:
-
Radiolabeled Substrate Assays: This involves incubating cells with radiolabeled fatty acids (e.g., [³H]palmitate or [¹⁴C]palmitate) and measuring the production of radiolabeled metabolites like ³H₂O or ¹⁴CO₂.
-
Oxygen Consumption Rate (OCR): Seahorse XF or similar technologies can be used to measure the decrease in OCR when cells are provided with fatty acids as a substrate in the presence of this compound.
-
Metabolomics: Analyze changes in the levels of acylcarnitines and other metabolites related to fatty acid oxidation.
Q5: Are there any known downstream effects of this compound that I can measure?
A5: Yes, inhibition of fatty acid oxidation can lead to a metabolic shift. A key downstream effect is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK can lead to an increase in glucose uptake and glycolysis as the cell compensates for the block in fatty acid metabolism.[1][2][3][4] Measuring the phosphorylation of AMPK and its downstream targets, or assessing changes in glucose uptake and lactate (B86563) production, can serve as indirect readouts of this compound activity.[5][6][7]
Signaling Pathway of this compound Action
Caption: this compound inhibits CPT-I, leading to AMPK activation.
Data Summary
The following tables provide a general overview of expected outcomes and parameters to consider when designing experiments with this compound.
Table 1: Factors Influencing this compound Efficacy
| Factor | Low Efficacy Condition | Recommended Condition for High Efficacy |
| Cellular Metabolism | High glucose, low fatty acids in media | Low glucose, high fatty acids in media |
| Cell Type | Low intrinsic rate of fatty acid oxidation | High intrinsic rate of fatty acid oxidation |
| Compound Solubility | Precipitation observed in culture media | Clear solution in media |
| Compound Stability | Use of old stock solutions | Freshly prepared dilutions from a recent stock |
Table 2: Key Experimental Parameters for In Vitro Assays
| Parameter | Recommended Approach | Rationale |
| Concentration Range | Perform a dose-response curve (e.g., 0.1 µM to 100 µM) | To determine the EC50 for the specific cell line and endpoint. |
| Incubation Time | Test multiple time points (e.g., 6, 12, 24 hours) | Metabolic effects can be time-dependent. |
| Vehicle Control | Include a DMSO (or other solvent) control at the same final concentration | To account for any effects of the solvent on cellular metabolism. |
| Positive Control | Use a known CPT-I inhibitor (e.g., Etomoxir) | To validate the assay and confirm that the cellular model is responsive to FAO inhibition. |
Detailed Experimental Protocols
Protocol 1: General Fatty Acid Oxidation (FAO) Inhibition Assay using Radiolabeled Palmitate
This protocol provides a general method to measure the effect of this compound on the oxidation of ¹⁴C-labeled palmitic acid.
Materials:
-
Cells of interest cultured in appropriate plates
-
[1-¹⁴C]palmitic acid
-
Fatty acid-free BSA
-
This compound stock solution (in DMSO)
-
Seahorse XF Base Medium (or similar) supplemented with L-carnitine and glucose (as required)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Preparation of Palmitate-BSA Conjugate: Prepare a stock solution of [1-¹⁴C]palmitic acid conjugated to fatty acid-free BSA.
-
Compound Treatment: On the day of the assay, replace the culture medium with assay medium containing the desired concentrations of this compound or vehicle control. Pre-incubate the cells for a specified time (e.g., 1-2 hours).
-
Initiation of FAO Measurement: Add the [1-¹⁴C]palmitate-BSA conjugate to each well to initiate the assay.
-
CO₂ Trapping: In a sealed plate or chamber, include a filter paper soaked in a CO₂ trapping agent (e.g., NaOH) to capture the ¹⁴CO₂ produced from palmitate oxidation.
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.
-
Termination and Measurement: Terminate the reaction by adding an acid (e.g., perchloric acid). Transfer the CO₂-trapping filter paper to a scintillation vial with scintillation fluid.
-
Data Analysis: Measure the radioactivity in the scintillation counter. A decrease in ¹⁴CO₂ production in this compound-treated cells compared to the vehicle control indicates inhibition of FAO.
Protocol 2: Assessment of AMPK Activation by Western Blot
This protocol describes how to measure the activation of AMPK as a downstream indicator of this compound activity.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total AMPKα to normalize for protein loading.
-
Data Analysis: An increase in the ratio of phospho-AMPKα to total AMPKα in this compound-treated cells compared to the control indicates AMPK activation.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Frontiers | The AMPK pathway in fatty liver disease [frontiersin.org]
- 3. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Glucose Uptake Blocks Proliferation but Not Cytotoxic Activity of NK Cells [mdpi.com]
- 6. Glucose promotes cell proliferation, glucose uptake and invasion in endometrial cancer cells via AMPK/mTOR/S6 and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurons require glucose uptake and glycolysis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing McN-3716 Concentration for Maximal FAO Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of McN-3716 for maximal fatty acid oxidation (FAO) inhibition in in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is McN-3716 and what is its primary mechanism of action?
A1: McN-3716, also known as methyl 2-tetradecylglycidate, is a specific inhibitor of fatty acid oxidation (FAO).[1] Its primary mechanism of action is the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), a key enzyme in the FAO pathway. CPT1 is responsible for the transport of long-chain fatty acids into the mitochondria, where β-oxidation occurs. By inhibiting CPT1, McN-3716 effectively blocks the breakdown of fatty acids for energy production.
Q2: What is the expected biological effect of McN-3716 in cell culture?
A2: By inhibiting FAO, McN-3716 is expected to decrease the rate of oxygen consumption associated with fatty acid metabolism in cultured cells. This can lead to a metabolic shift towards glycolysis for energy production. In certain contexts, particularly in cells dependent on FAO for energy or survival, McN-3716 can induce cellular stress or reduce cell viability.[2][3]
Q3: What is a typical starting concentration range for McN-3716 in in vitro experiments?
A3: Specific in vitro effective concentrations for McN-3716 are not extensively reported in publicly available literature, necessitating empirical determination for each cell line and experimental condition. Based on the concentrations used for other CPT1 inhibitors like etomoxir, a broad starting range of 1 µM to 100 µM is recommended for initial dose-response experiments.
Q4: How do I determine the optimal concentration of McN-3716 for my specific cell line?
A4: The optimal concentration should be determined by performing a dose-response experiment. This involves treating your cells with a range of McN-3716 concentrations and measuring the extent of FAO inhibition. The goal is to identify a concentration that gives maximal inhibition of FAO with minimal off-target effects. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q5: What are potential off-target effects of McN-3716, especially at high concentrations?
A5: While specific off-target effects for McN-3716 are not well-documented, high concentrations of other FAO inhibitors have been shown to have effects independent of CPT1 inhibition. Therefore, it is crucial to use the lowest concentration that achieves maximal FAO inhibition to minimize the risk of confounding experimental results.
Troubleshooting Guide
Issue 1: High variability in FAO inhibition between replicate wells.
-
Possible Cause: Inconsistent cell seeding, leading to different cell numbers in each well.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Use calibrated pipettes and consistent technique.
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain a humidified environment.
-
Possible Cause: Inconsistent drug concentration due to pipetting errors.
-
Solution: Prepare a serial dilution of McN-3716 and use a multichannel pipette for consistent addition to the plate.
Issue 2: No significant inhibition of FAO is observed even at high concentrations of McN-3716.
-
Possible Cause: The cell line used may not be highly dependent on FAO for its energy metabolism under standard culture conditions.
-
Solution: Consider culturing the cells in a medium that forces reliance on FAO, such as a glucose-deprived medium supplemented with fatty acids and L-carnitine.
-
Possible Cause: The McN-3716 stock solution may have degraded.
-
Solution: Prepare a fresh stock solution of McN-3716. Ensure it is stored correctly according to the manufacturer's instructions, typically at -20°C or -80°C.
-
Possible Cause: The assay used to measure FAO is not sensitive enough.
-
Solution: Optimize your FAO assay. If using a Seahorse XF Analyzer, ensure the instrument is calibrated and that your cell seeding density is optimal. If using a radiolabel-based assay, ensure efficient capture of the metabolic products.
Issue 3: Significant cell death is observed at concentrations that inhibit FAO.
-
Possible Cause: The cell line is highly dependent on FAO for survival, and its inhibition is causing energy crisis and apoptosis.
-
Solution: This may be the expected biological outcome. However, if the goal is to study the metabolic reprogramming without inducing cell death, a lower concentration of McN-3716 or a shorter treatment duration may be necessary.
-
Possible Cause: Off-target toxicity of McN-3716 at the concentrations used.
-
Solution: Perform a dose-response curve for cell viability (e.g., using an MTT or CellTiter-Glo assay) in parallel with your FAO inhibition assay. This will help you identify a concentration window where FAO is inhibited without causing significant cytotoxicity.
Data Presentation
Table 1: Hypothetical Dose-Response Data for McN-3716 on FAO Inhibition
| McN-3716 Concentration (µM) | Average FAO Rate (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 95 | 4.8 |
| 5 | 78 | 6.1 |
| 10 | 55 | 5.5 |
| 20 | 32 | 4.9 |
| 50 | 15 | 3.8 |
| 100 | 12 | 3.1 |
Note: This data is for illustrative purposes only and should be determined experimentally for your specific system.
Experimental Protocols
Protocol 1: Determination of Optimal McN-3716 Concentration using a Seahorse XF Analyzer
This protocol describes how to determine the IC50 of McN-3716 for FAO inhibition by measuring the oxygen consumption rate (OCR).
Materials:
-
Seahorse XF Cell Culture Microplate
-
Your cell line of interest
-
Cell culture medium
-
McN-3716
-
Seahorse XF Base Medium
-
L-carnitine
-
Palmitate-BSA conjugate
-
Etomoxir (as a positive control)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed your cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare Assay Medium: Prepare Seahorse XF Base Medium supplemented with L-carnitine and glucose (if desired). Warm the medium to 37°C.
-
Prepare McN-3716 Dilutions: Prepare a serial dilution of McN-3716 in the assay medium. A common starting range is 1 µM to 100 µM. Also, prepare a vehicle control and a positive control (e.g., 40 µM Etomoxir).
-
Medium Exchange: One hour before the assay, remove the culture medium from the cells and wash with the prepared assay medium. Then, add fresh assay medium containing the Palmitate-BSA FAO substrate. Incubate the plate at 37°C in a non-CO2 incubator for one hour.
-
Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer sensor cartridge.
-
Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer.
-
Measure the basal OCR.
-
Inject the different concentrations of McN-3716, vehicle control, and positive control.
-
Monitor the change in OCR over time.
-
-
Data Analysis:
-
The Seahorse XF software will calculate the OCR.
-
Compare the OCR in McN-3716-treated wells to the vehicle control wells.
-
Plot the percentage of FAO inhibition against the log of the McN-3716 concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of FAO inhibition by McN-3716.
Caption: Workflow for determining optimal McN-3716 concentration.
Caption: Troubleshooting decision tree for FAO inhibition assays.
References
- 1. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Why is McN3716 not lowering blood glucose in my model?
Welcome to the technical support center for McN-3716. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of McN-3716 in experimental models.
Troubleshooting Guide: Why is McN-3716 not lowering blood glucose in my model?
This guide provides a step-by-step approach to identify potential reasons for the lack of a hypoglycemic effect of McN-3716 in your experimental setup.
Question: I am not observing the expected decrease in blood glucose after administering McN-3716 to my animal model. What could be the issue?
Answer: The hypoglycemic effect of McN-3716, a specific inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), is highly dependent on the metabolic state of the experimental model.[1] Here are several factors to consider and troubleshoot:
1. Verification of Compound Activity and Experimental Protocol
-
Compound Integrity and Formulation:
-
Question: Is the McN-3716 compound active and correctly formulated?
-
Troubleshooting:
-
Verify the purity and stability of your McN-3716 stock.
-
Ensure the vehicle used for formulation is appropriate and does not interfere with the compound's activity.
-
Confirm the dose and route of administration are consistent with established protocols. McN-3716 has been shown to be orally effective.[1]
-
-
-
Experimental Timing and Dosing:
-
Question: Was the timing of administration and blood glucose measurement optimal?
-
Troubleshooting:
-
Review the pharmacokinetic profile of McN-3716 if available to ensure measurements are taken at the expected time of maximum effect.
-
Consider performing a dose-response study to determine the optimal dose for your specific model.[1]
-
-
2. Evaluation of the Experimental Model's Metabolic State
-
Fasting State:
-
Question: Was the animal model in a fasted state?
-
Rationale: McN-3716 exerts its glucose-lowering effect by inhibiting fatty acid oxidation, forcing a metabolic shift towards glucose utilization. This effect is most pronounced when fatty acids are the primary energy source, which occurs during fasting.[1] In a fed state, where energy is primarily derived from carbohydrates, the effect of inhibiting fatty acid oxidation on blood glucose will be minimal.[1]
-
Troubleshooting: Ensure that your experimental protocol includes a sufficient fasting period to induce a metabolic state reliant on fatty acid oxidation.
-
-
Pathophysiological State of the Model:
-
Question: Is the chosen animal model appropriate for observing a hypoglycemic effect?
-
Rationale: The glucose-lowering effects of CPT-1 inhibitors have been observed in models of diabetes and in healthy fasting animals.[1] The underlying physiology of your model is critical. For example, in models with severe insulin (B600854) deficiency or extreme insulin resistance, the cellular uptake and utilization of glucose may be impaired, masking the effect of McN-3716.
-
Troubleshooting:
-
3. Consideration of Alternative Metabolic Pathways and Off-Target Effects
-
Tissue-Specific CPT-1 Isoforms:
-
Question: Could the tissue-specific expression of CPT-1 isoforms be influencing the outcome?
-
Rationale: There are different isoforms of CPT-1 (e.g., CPT-1a in the liver, CPT-1b in the muscle). The inhibitory profile of McN-3716 against these isoforms may vary. Inhibition of hepatic CPT-1a is expected to decrease hepatic glucose production, while inhibition of muscle CPT-1b may increase glucose uptake by peripheral tissues.[2] The net effect on blood glucose will depend on the relative contribution of these tissues to glucose homeostasis in your model.
-
Troubleshooting: If possible, measure markers of fatty acid oxidation and glucose metabolism in specific tissues (e.g., liver, muscle) to understand the tissue-specific effects of McN-3716 in your model.
-
-
Potential for Paradoxical Effects:
-
Question: Could prolonged CPT-1 inhibition be leading to unexpected metabolic adaptations?
-
Rationale: Some studies have reported that prolonged inhibition of CPT-1 can lead to an accumulation of intramyocellular lipids and induce insulin resistance.[4] In some cases, a paradoxical increase in hepatic glucose production has been observed.[4]
-
Troubleshooting: Consider the duration of your treatment. Short-term inhibition is more likely to produce a direct hypoglycemic effect, while long-term treatment may lead to compensatory metabolic changes.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of McN-3716?
A1: McN-3716 is a specific inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in the mitochondrial import and subsequent beta-oxidation of long-chain fatty acids.[2] By inhibiting CPT-1, McN-3716 reduces the cell's ability to use fatty acids as an energy source. This leads to a compensatory increase in glucose uptake and oxidation to meet the cell's energy demands, a phenomenon explained by the Randle cycle.[1]
Q2: What are the expected quantitative effects of McN-3716 on key metabolic parameters?
A2: The following table summarizes the generally expected effects of McN-3716 in a responsive animal model under appropriate conditions (e.g., fasting). The magnitude of these changes can vary significantly depending on the experimental model, dose, and duration of treatment.
| Parameter | Expected Change | Rationale |
| Blood Glucose | ↓ | Increased glucose utilization by peripheral tissues and potentially decreased hepatic glucose production.[1][2] |
| Plasma Free Fatty Acids (FFAs) | ↑ or ↔ | Inhibition of fatty acid uptake into mitochondria may lead to an accumulation of FFAs in the plasma. |
| Plasma Ketone Bodies | ↓ | Reduced fatty acid oxidation leads to decreased production of ketone bodies in the liver.[1] |
| Respiratory Exchange Ratio (RER) | ↑ | An increase in RER indicates a shift from fat oxidation (RER ~0.7) to carbohydrate oxidation (RER ~1.0).[2] |
| Hepatic Triglyceride Content | ↑ | Inhibition of hepatic fatty acid oxidation can lead to the esterification of fatty acids into triglycerides.[5] |
Q3: Are there any known off-target effects of McN-3716?
A3: While McN-3716 is considered a specific inhibitor of fatty acid oxidation, the potential for off-target effects should always be considered in pharmacological studies. It is crucial to include appropriate controls in your experiments to rule out non-specific effects.
Q4: What experimental models are suitable for studying the effects of McN-3716?
A4: Suitable models are those where fatty acid metabolism plays a significant role in energy homeostasis. This includes:
-
Healthy animals in a fasted state: To demonstrate the fundamental mechanism of shifting from fat to glucose metabolism.[1]
-
Diet-induced obese (DIO) and insulin-resistant models: To investigate the potential therapeutic effects on improving glucose tolerance and insulin sensitivity.[2]
-
Genetic models of diabetes (e.g., db/db mice): To assess the compound's efficacy in a diabetic state.[5]
Experimental Protocols
Protocol 1: In Vivo Assessment of McN-3716 on Blood Glucose in a Fasted Mouse Model
-
Animals: Use age- and weight-matched mice (e.g., C57BL/6J).
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Fasting: Fast the mice for a predetermined period (e.g., 6-12 hours) with free access to water. The fasting duration may need to be optimized for your specific research question.
-
Baseline Blood Glucose: Measure baseline blood glucose from the tail vein using a glucometer.
-
Drug Administration: Administer McN-3716 or vehicle control orally (gavage) at the desired dose.
-
Blood Glucose Monitoring: Measure blood glucose at several time points post-administration (e.g., 1, 2, 4, 6 hours) to capture the time course of the effect.
-
Data Analysis: Compare the changes in blood glucose levels between the McN-3716-treated and vehicle-treated groups.
Protocol 2: Measurement of Fatty Acid Oxidation in Isolated Tissues
This protocol provides a general framework. Specific details may vary based on the tissue and equipment.
-
Tissue Isolation: Isolate the tissue of interest (e.g., liver, skeletal muscle) from treated and control animals.
-
Homogenization: Homogenize the tissue in an appropriate buffer.
-
Incubation: Incubate the tissue homogenates with a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitate).
-
Measurement of ¹⁴CO₂: Capture the ¹⁴CO₂ produced from the oxidation of the radiolabeled palmitate. This provides a measure of complete fatty acid oxidation.
-
Measurement of Acid-Soluble Metabolites: Measure the radioactivity in the acid-soluble fraction, which represents incomplete fatty acid oxidation.
-
Data Analysis: Compare the rates of fatty acid oxidation between tissues from McN-3716-treated and vehicle-treated animals.
Visualizations
Caption: CPT-1 signaling pathway and the inhibitory action of McN-3716.
Caption: Troubleshooting workflow for unexpected results with McN-3716.
References
- 1. Pharmacologic profile of methyl 2-tetradecylglycidate (McN-3716)--an orally effective hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. [PDF] Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by Teglicar Reduces Gluconeogenesis and Improves Glucose Homeostasis | Semantic Scholar [semanticscholar.org]
McN3716 precipitation in aqueous solution and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of McN-A-343, with a specific focus on preventing its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of McN-A-343 in aqueous solutions?
A1: McN-A-343 is soluble in water up to 100 mM.[1][2][3] However, its solubility in complex biological buffers may be lower and influenced by other components.
Q2: I observed precipitation when preparing a stock solution of McN-A-343. What could be the cause?
A2: Precipitation of McN-A-343, a quaternary ammonium (B1175870) compound, can occur for several reasons:
-
Interaction with Anionic Species: Quaternary ammonium compounds can interact with anions in solution, leading to the formation of insoluble salts. Buffers containing high concentrations of phosphate (B84403) or sulfate (B86663) ions may contribute to precipitation.
-
pH of the Solution: The stability of carbamate (B1207046) groups, present in the McN-A-343 molecule, can be pH-dependent. Highly acidic or alkaline conditions may lead to hydrolysis and degradation, potentially causing precipitation.
-
Low Temperature: While refrigeration is recommended for long-term storage of stock solutions, preparing highly concentrated solutions in cold buffers may reduce solubility and lead to precipitation.
-
Contamination: Particulate matter or microbial contamination can act as nucleation sites for precipitation.
Q3: How can I prevent the precipitation of McN-A-343 during my experiments?
A3: To prevent precipitation, consider the following best practices:
-
Use High-Purity Water: Prepare stock solutions using deionized, distilled, or ultrapure water.
-
Buffer Selection: If precipitation is observed in phosphate-based buffers, consider using alternative buffer systems with non-interfering ions, such as HEPES or TRIS.
-
pH Control: Maintain a neutral pH (around 7.2-7.4) for your experimental solutions unless the protocol specifies otherwise.
-
Filtration: After preparing the stock solution, especially if it is to be used in sterile cell culture applications, filter it through a 0.22 µm syringe filter to remove any potential micro-precipitates or contaminants.[4]
-
Working Solutions: Prepare fresh working solutions from a concentrated, filtered stock solution just before use. Avoid long-term storage of diluted solutions.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller volumes for single use to prevent degradation from repeated temperature changes.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dissolving McN-A-343 in buffer. | Incompatibility with buffer components (e.g., high phosphate concentration). | 1. Dissolve McN-A-343 in high-purity water first to create a concentrated stock solution. 2. Serially dilute the stock solution in your experimental buffer. 3. Consider switching to a different buffer system (e.g., HEPES-buffered saline). |
| Solution becomes cloudy over time or after refrigeration. | Temperature-dependent precipitation or slow salt formation. | 1. Prepare fresh solutions for each experiment. 2. If refrigeration is necessary, allow the solution to return to room temperature and vortex gently before use. If cloudiness persists, it may indicate precipitation. 3. Filter the solution before use. |
| Inconsistent experimental results. | Partial precipitation of the active compound, leading to inaccurate concentrations. | 1. Visually inspect all solutions for any signs of precipitation before each use. 2. Adhere to a strict and consistent protocol for solution preparation. 3. Filter working solutions to ensure they are free of precipitates. |
Quantitative Data
Table 1: Solubility and Physicochemical Properties of McN-A-343
| Parameter | Value | Source |
| Molecular Weight | 317.21 g/mol | [1][3] |
| Molecular Formula | C₁₄H₁₈Cl₂N₂O₂ | [1][3] |
| CAS Number | 55-45-8 | [1] |
| Max Solubility in Water | 100 mM | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of McN-A-343 in Water
-
Materials:
-
McN-A-343 powder
-
High-purity, sterile water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Weigh out the desired amount of McN-A-343 powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 100 mM solution, weigh out 31.72 mg.
-
Add the appropriate volume of high-purity water to the tube.
-
Vortex the solution until the McN-A-343 is completely dissolved. Gentle warming to room temperature may aid in dissolution if the water is cold.
-
For applications requiring sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C for long-term storage.[4]
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
100 mM McN-A-343 stock solution in water
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile serological pipettes and tubes
-
-
Procedure:
-
Thaw an aliquot of the 100 mM McN-A-343 stock solution at room temperature.
-
Vortex the stock solution gently.
-
Perform a serial dilution to achieve the desired final concentration. For example, to prepare a 100 µM working solution in 10 ml of medium, add 10 µl of the 100 mM stock solution to the medium.
-
Mix the working solution thoroughly by gentle inversion.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Signaling Pathway of McN-A-343 via the M1 Muscarinic Receptor
Caption: M1 muscarinic receptor signaling cascade initiated by McN-A-343.
Experimental Workflow for Preventing McN-A-343 Precipitation
Caption: Recommended workflow for preparing McN-A-343 solutions to avoid precipitation.
References
Technical Support Center: Troubleshooting Unexpected Results in Fatty Acid Oxidation Assays with McN-3716
This technical support center is designed for researchers, scientists, and drug development professionals utilizing McN-3716 in fatty acid oxidation (FAO) assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges and unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is McN-3716 and what is its primary mechanism of action?
McN-3716, also known as methyl 2-tetradecylglycidate, is a specific and orally effective inhibitor of fatty acid oxidation.[1] Its primary mechanism of action is the irreversible inhibition of Carnitine Palmitoyltransferase I (CPT1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[2][3] By blocking CPT1, McN-3716 effectively reduces the cell's ability to use fatty acids as an energy source.
Q2: What are the expected results when using McN-3716 in a fatty acid oxidation assay?
In a typical fatty acid oxidation assay, the addition of McN-3716 is expected to cause a dose-dependent decrease in the rate of fatty acid oxidation. This can be measured as a reduction in oxygen consumption rate (OCR) in Seahorse XF assays or a decrease in the production of radiolabeled CO2 or acid-soluble metabolites in radiometric assays.
Q3: Are there known off-target effects for CPT1 inhibitors that I should be aware of?
While specific off-target effects for McN-3716 are not extensively documented in publicly available literature, studies on other CPT1 inhibitors, such as etomoxir (B15894), have revealed potential off-target activities, especially at higher concentrations. These can include:
-
Inhibition of mitochondrial respiratory complex I: This can lead to a general suppression of mitochondrial respiration that is independent of FAO.[4]
-
Induction of reactive oxygen species (ROS): Inhibition of the electron transport chain can lead to increased production of ROS.[5][6]
-
Alterations in gene expression: Prolonged treatment with CPT1 inhibitors can lead to changes in the expression of genes involved in metabolism and other cellular processes.[7][8]
It is crucial to consider these potential off-target effects when interpreting unexpected results.
Troubleshooting Guide
Issue 1: Weaker than expected or no inhibition of fatty acid oxidation with McN-3716.
-
Potential Cause 1: Suboptimal Concentration. The effective concentration of McN-3716 can vary between cell types and experimental conditions.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay conditions.
-
-
Potential Cause 2: Reagent Instability. McN-3716, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles.
-
Solution: Aliquot the stock solution upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
-
Potential Cause 3: High Protein Concentration in Media. McN-3716 may bind to proteins like albumin in the culture media, reducing its effective concentration.
-
Solution: If possible, reduce the serum or BSA concentration in your assay medium. Alternatively, you may need to use a higher concentration of McN-3716 to compensate for protein binding.
-
Issue 2: Unexpected decrease in overall cell health or viability after treatment with McN-3716.
-
Potential Cause 1: Off-target effects. As with other CPT1 inhibitors, high concentrations of McN-3716 may induce off-target toxicity.
-
Solution: Use the lowest effective concentration of McN-3716 as determined by your dose-response experiments. Consider performing counter-screens to assess off-target effects, such as measuring mitochondrial membrane potential or ROS production.
-
-
Potential Cause 2: Cellular dependence on FAO. The cells you are using may be highly dependent on fatty acid oxidation for survival, and its inhibition could be leading to cell death.
-
Solution: Ensure your culture media contains alternative energy sources, such as glucose and glutamine. You can also perform a time-course experiment to distinguish between acute toxicity and a more gradual decline in cell health due to metabolic reprogramming.
-
Issue 3: Inconsistent results between experiments.
-
Potential Cause 1: Variation in cell culture conditions. Factors such as cell passage number, confluency, and media composition can all affect cellular metabolism.
-
Solution: Standardize your cell culture protocols. Use cells within a consistent passage number range and seed them at a consistent density. Ensure all reagents and media are from the same lot for a given set of experiments.
-
-
Potential Cause 2: Technical variability in the assay. Pipetting errors, temperature fluctuations, and timing inconsistencies can all contribute to variability.
-
Solution: Follow the assay protocol meticulously. Use calibrated pipettes and ensure consistent timing for all steps. For plate-based assays, be mindful of edge effects and consider not using the outer wells.[9]
-
Quantitative Data Summary
| Inhibitor | Target | Cell Line/System | IC50 / Effective Concentration | Reference |
| McN-3716 | CPT1 | Data not available | Data not available | |
| Etomoxir | CPT1 | Isolated rat liver mitochondria | ~0.03 µM | [10] |
| Permeabilized muscle fibers | ~0.61 µM | [11] | ||
| MCF-7 (breast cancer) | ~5 µM (for maximal FAO inhibition) | [10] | ||
| T47D (breast cancer) | ~5-12.5 µM (for maximal FAO inhibition) | [10] |
Note: IC50 values are highly dependent on the specific assay conditions, including substrate concentration and cell type. The provided values should be used as a general guide.
Experimental Protocols
Protocol 1: Radiometric Fatty Acid Oxidation Assay
This protocol measures the β-oxidation of [1-14C]palmitate by quantifying the production of 14C-labeled acid-soluble metabolites.
Materials:
-
Cells of interest cultured in appropriate vessels
-
[1-14C]palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
L-carnitine
-
McN-3716 and other test compounds
-
Perchloric acid (PCA)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow.
-
Preparation of Radiolabeled Substrate: Prepare a stock solution of [1-14C]palmitate complexed to fatty acid-free BSA.
-
Treatment: Pre-incubate cells with McN-3716 or vehicle control for a predetermined time (e.g., 1-2 hours) in serum-free media.
-
Assay Initiation: Add the [1-14C]palmitate-BSA substrate to the cells.
-
Incubation: Incubate the cells at 37°C for a specific time period (e.g., 2-4 hours).
-
Assay Termination: Stop the reaction by adding cold perchloric acid to lyse the cells and precipitate macromolecules.
-
Separation: Centrifuge the samples to pellet the precipitated material.
-
Quantification: Transfer the supernatant (containing the acid-soluble metabolites) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of each sample.
Protocol 2: Seahorse XF Fatty Acid Oxidation Assay
This protocol measures the real-time oxygen consumption rate (OCR) to assess fatty acid oxidation.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture plates, sensor cartridges)
-
Cells of interest
-
Seahorse XF Base Medium
-
L-carnitine
-
Palmitate-BSA substrate
-
McN-3716 and other test compounds (e.g., etomoxir as a positive control, oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with L-carnitine and glucose.
-
Cell Preparation: One hour before the assay, replace the culture medium with the prepared assay medium and incubate at 37°C in a non-CO2 incubator.
-
Inhibitor Treatment: Add McN-3716 or vehicle control to the appropriate wells. Etomoxir can be used as a positive control for CPT1 inhibition.
-
Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer. After measuring the basal OCR, inject the palmitate-BSA substrate to initiate the FAO measurement.
-
Mitochondrial Stress Test (Optional): Following the FAO measurement, sequentially inject oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function.
-
Data Analysis: The Seahorse XF software calculates the OCR in real-time. The decrease in OCR upon addition of the fatty acid substrate in the presence of McN-3716 indicates the degree of FAO inhibition.
Visualizations
Caption: Fatty Acid Oxidation Pathway and Mechanism of McN-3716 Inhibition.
Caption: General Experimental Workflow for a Fatty Acid Oxidation Assay.
Caption: Logical Troubleshooting Workflow for Unexpected FAO Assay Results.
References
- 1. Pharmacologic profile of methyl 2-tetradecylglycidate (McN-3716)--an orally effective hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structural insight into function and regulation of carnitine palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manganese Neurotoxicity and the Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manganese neurotoxicity and the role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid catabolism inhibition sensitizes prostate cancer cells to antiandrogen blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reexpression of a cluster of silenced transgenes is associated with their rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
How to improve McN3716 stability for long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of McN3716 (also known as McN-A-343) for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, chemically known as 4-[[[(3-Chlorophenyl)amino]carbonyl]oxy]-N,N,N-trimethyl-2-butyn-1-aminium chloride, is a selective M1 muscarinic acetylcholine (B1216132) receptor agonist.[1] While it is a partial agonist at all five muscarinic receptor subtypes (M1-M5), it exhibits higher efficacy at the M1 and M4 subtypes.[2][3] Its selectivity for M1 receptors is a key feature, making it a valuable tool for distinguishing M1-mediated responses from those involving M2 or M3 receptors.[2][3] The primary mechanism of action for M1 receptor activation involves the Gq signaling pathway.[4][5]
Q2: What are the common challenges encountered when using this compound in long-term experiments?
A2: The primary challenge with this compound in long-term experiments is the potential for degradation of the compound in solution, which can lead to a loss of potency and experimental variability. Some suppliers explicitly state that solutions are unstable and should be prepared fresh. Factors such as solvent choice, storage temperature, pH, and exposure to light can influence its stability.
Q3: How should I prepare and store this compound for optimal stability?
A3: To ensure the stability and reliability of your experiments, it is crucial to follow proper preparation and storage protocols for this compound. While preparing fresh solutions is often recommended, for long-term studies, aliquoting and proper storage are essential.
Troubleshooting Guide
Issue 1: Inconsistent or Diminished Agonist Activity Over Time
Possible Cause: Degradation of this compound in stock or working solutions.
Troubleshooting Steps:
-
Solution Preparation:
-
Solvent Choice: this compound is soluble in water (up to 100 mM) and DMSO (up to 25 mg/mL).[6] For cell-based assays, initial stock solutions are typically prepared in DMSO. For in vivo studies, sterile PBS (pH 7.2) can be used.[6]
-
Fresh Preparation: Whenever possible, prepare fresh working solutions from a concentrated stock just before use.
-
-
Storage of Stock Solutions:
-
Aliquoting: Prepare small-volume aliquots of your concentrated stock solution to avoid repeated freeze-thaw cycles.
-
Temperature: Store DMSO stock solutions at -20°C or -80°C for long-term stability. The solid form of this compound is stable for years when stored at -20°C.[6]
-
Light Protection: Store all solutions in light-protecting tubes or wrap them in aluminum foil.
-
-
Handling of Working Solutions:
-
pH: Maintain the pH of aqueous working solutions close to neutral (pH 7.2-7.4), as significant deviations can affect stability.
-
Avoid Contamination: Use sterile techniques to prevent microbial contamination, which can degrade the compound.
-
Issue 2: High Variability in Experimental Replicates
Possible Cause: Inconsistent concentrations of active this compound due to improper handling or storage.
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental personnel follow the exact same protocol for solution preparation, storage, and handling.
-
Quality Control:
-
Purity Check: Use high-purity this compound (≥98%).[6]
-
Concentration Verification: If possible, periodically verify the concentration of your stock solution using analytical methods like HPLC.
-
-
Experimental Design:
-
Include Controls: Always include positive and negative controls in your experiments to monitor for changes in assay performance.
-
Randomization: Randomize the use of aliquots to minimize systematic errors.
-
Data Presentation
Table 1: Solubility of this compound (McN-A-343)
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 31.72 | 100 |
| DMSO | 25 | 78.8 |
| DMF | 15 | 47.3 |
| Ethanol | 15 | 47.3 |
| PBS (pH 7.2) | 10 | 31.5 |
Data compiled from various supplier datasheets.[6]
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Special Instructions |
| Solid Powder | -20°C | ≥ 4 years | Desiccate to protect from moisture.[1][6] |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months (unverified) | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Aqueous Solution | 2-8°C | Prepare fresh; use within 24 hours | Protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate Mass: Based on the desired stock concentration and volume, calculate the required mass of this compound powder using its molecular weight (317.21 g/mol ).
-
Dissolution:
-
For a DMSO stock: Add the appropriate volume of high-purity, anhydrous DMSO to the vial of this compound powder.
-
For an aqueous stock: Use sterile, deionized water or PBS (pH 7.2).
-
-
Mixing: Gently vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use, light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This assay measures the activation of the Gq pathway following M1 receptor stimulation by this compound.
-
Cell Culture: Plate cells expressing the M1 muscarinic receptor (e.g., CHO-M1 or SH-SY5Y cells) in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a series of dilutions of this compound in an appropriate assay buffer (e.g., HBSS).
-
Also, prepare a vehicle control and a positive control (e.g., a known M1 agonist like carbachol).
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence of the cells.
-
Inject the this compound dilutions and controls into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the dose-response curve and determine the EC50 value for this compound.
-
Mandatory Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway Activated by this compound.
Caption: Recommended Experimental Workflow for Using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacology of McN-A-343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 5. M1 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
- 6. G Protein-Coupled Receptor-Mediated Mitogen-Activated Protein Kinase Activation through Cooperation of Gαq and Gαi Signals - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Incubation Time for McN3716 in Cell-Based Assays: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of McN3716 in cell-based assays.
Introduction to this compound
This compound is a potent and specific inhibitor of fatty acid oxidation.[1] Its primary mechanism of action involves the inhibition of carnitine palmitoyltransferase I (CPT-I), a key enzyme in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. By blocking this pathway, this compound effectively shifts cellular metabolism from fatty acid utilization towards glucose utilization, a principle aligned with the Randle glucose-fatty acid cycle.[1] This makes it a valuable tool for studying metabolic pathways and a potential therapeutic agent in conditions characterized by excessive fatty acid oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological effect of this compound in cell-based assays?
A1: The primary effect of this compound is the inhibition of fatty acid oxidation. In a cell-based assay, this can manifest in several ways, including:
-
Increased glucose uptake and glycolysis.
-
Decreased oxygen consumption rate (OCR) when fatty acids are the primary substrate.
-
Changes in the expression of genes and proteins related to fatty acid and glucose metabolism.
-
In certain cancer cell types dependent on fatty acid oxidation, a reduction in cell proliferation or viability may be observed.
Q2: What is a typical starting range for this compound concentration and incubation time?
A2: A common starting point for in vitro studies with a new compound is to test a broad range of concentrations (e.g., from nanomolar to micromolar) and several incubation time points. For this compound, a sensible starting concentration range could be 1 µM to 50 µM. Initial incubation times of 6, 24, and 48 hours are recommended to capture both early and later cellular responses.
Q3: How do I know if my cells are responsive to this compound?
A3: The responsiveness of your cells to this compound will depend on their metabolic phenotype. Cells that heavily rely on fatty acid oxidation for energy (e.g., certain cancer cells, cardiomyocytes, or hepatocytes under specific culture conditions) are more likely to show a significant response. It is crucial to characterize the metabolic profile of your cell line before initiating experiments.
Q4: Can the solvent used to dissolve this compound affect my assay?
A4: Yes. This compound is typically dissolved in an organic solvent like DMSO. High concentrations of DMSO can be toxic to cells. It is essential to include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in all experiments to account for any solvent-induced effects. The final DMSO concentration in the cell culture medium should ideally be kept below 0.5%.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | 1. Suboptimal Incubation Time: The chosen time point may be too early or too late to observe the desired effect. 2. Incorrect Cell Model: The cell line used may not rely on fatty acid oxidation. 3. Compound Inactivity: The this compound may have degraded. 4. Assay Sensitivity: The chosen assay may not be sensitive enough to detect the metabolic shift. | 1. Perform a Time-Course Experiment: Test a wider range of incubation times (e.g., 1, 6, 12, 24, 48, 72 hours). 2. Use a Positive Control Cell Line: Employ a cell line known to be sensitive to fatty acid oxidation inhibition. 3. Verify Compound Integrity: Use a fresh stock of this compound and verify its activity using a known positive control assay if available. 4. Optimize Assay Parameters: Consider using a more direct measure of fatty acid oxidation, such as a Seahorse XF Analyzer to measure oxygen consumption rate. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell distribution across wells.[2][3] 2. Edge Effects: Wells on the edge of the plate may behave differently due to temperature or evaporation gradients.[2] 3. Pipetting Errors: Inaccurate dispensing of cells, media, or compound.[3] | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS or media. 3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. |
| Unexpected Cytotoxicity | 1. High Compound Concentration: The concentration of this compound may be too high for the cell line. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Prolonged Incubation: Long exposure to the compound may be toxic. | 1. Perform a Dose-Response Experiment: Determine the EC50 and cytotoxic concentrations of this compound for your specific cell line. 2. Reduce Solvent Concentration: Ensure the final solvent concentration is non-toxic to your cells. 3. Shorten Incubation Time: Assess cytotoxicity at earlier time points. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via Time-Course Experiment
This protocol outlines a method to determine the optimal incubation time for this compound by measuring its effect on a downstream marker of fatty acid oxidation inhibition (e.g., increased expression of a glycolytic enzyme) over a range of time points.
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
96-well cell culture plates
-
Reagents for the chosen endpoint assay (e.g., qPCR for gene expression, Western blot for protein expression, or a metabolic assay kit)
-
Multichannel pipette
-
CO2 incubator
-
Plate reader or other detection instrument
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat the cells with a fixed, non-toxic concentration of this compound (determined from a preliminary dose-response experiment) and a vehicle control.
-
Incubation: Incubate the plates for a range of time points (e.g., 1, 6, 12, 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.
-
Assay Endpoint: At each time point, perform the selected assay to measure the biological response.
-
Data Analysis: Plot the measured response against the incubation time for both the this compound-treated and vehicle-treated cells. The optimal incubation time is the point at which a significant and robust difference is observed between the treated and control groups.
Data Presentation:
| Incubation Time (hours) | Vehicle Control (Relative Response Unit) | This compound (Relative Response Unit) | Fold Change (this compound/Vehicle) |
| 1 | 1.0 ± 0.1 | 1.1 ± 0.1 | 1.1 |
| 6 | 1.0 ± 0.1 | 1.5 ± 0.2 | 1.5 |
| 12 | 1.0 ± 0.1 | 2.2 ± 0.3 | 2.2 |
| 24 | 1.0 ± 0.1 | 3.5 ± 0.4 | 3.5 |
| 48 | 1.0 ± 0.1 | 3.2 ± 0.3 | 3.2 |
| 72 | 1.0 ± 0.1 | 2.8 ± 0.2 | 2.8 |
Data are represented as mean ± standard deviation.
Protocol 2: Optimizing this compound Concentration via Dose-Response Experiment
This protocol is designed to determine the optimal concentration of this compound at a fixed, predetermined optimal incubation time.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Preparation: Prepare a series of dilutions of this compound to cover a wide concentration range (e.g., 0.01 µM to 100 µM).
-
Treatment: Treat the cells with the different concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the optimal time determined in Protocol 1.
-
Assay Endpoint: Perform the selected assay.
-
Data Analysis: Plot the response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Data Presentation:
| This compound Concentration (µM) | Response (Assay-specific units) | % Inhibition/Activation |
| 0 (Vehicle) | 100 ± 5 | 0 |
| 0.1 | 98 ± 6 | 2 |
| 1 | 85 ± 7 | 15 |
| 5 | 52 ± 4 | 48 |
| 10 | 25 ± 3 | 75 |
| 50 | 10 ± 2 | 90 |
| 100 | 8 ± 1 | 92 |
Data are represented as mean ± standard deviation.
Visualizations
Caption: General workflow for optimizing this compound incubation time and concentration.
Caption: Simplified signaling pathway illustrating the mechanism of action of this compound.
References
How to minimize variability in DAGL inhibition assays with McN3716
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in diacylglycerol lipase (B570770) (DAGL) inhibition assays using the inhibitor McN3716.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relevance in DAGL inhibition?
This compound, or methyl 2-tetradecylglycidate, is known as a specific inhibitor of fatty acid oxidation. While its primary characterized role is in glucose metabolism, its potential off-target effects or its use as a structural analog in the development of other inhibitors may lead researchers to investigate its activity against lipases such as DAGL. Understanding its inhibitory profile against DAGL can be crucial for interpreting its broader biological effects.
Q2: What are the common sources of variability in DAGL inhibition assays?
Variability in DAGL assays can arise from several factors:
-
Enzyme Source and Purity: The activity of DAGL can differ between tissue homogenates, cell lysates, and purified recombinant enzymes. Crude preparations may contain other lipases that can interfere with the assay.
-
Substrate Quality: The purity of the diacylglycerol substrate is critical. The presence of 1,3-diacylglycerol isomers in a 1,2-diacylglycerol substrate can lead to misinterpretation of results, as they can be hydrolyzed by other enzymes.
-
Inhibitor Solubility and Stability: Poor solubility of inhibitors like this compound in aqueous assay buffers can lead to inconsistent concentrations and variable inhibition. The stability of the inhibitor under assay conditions (temperature, pH) is also a key factor.
-
Assay Conditions: pH, temperature, ionic strength, and the concentration of co-solvents (like DMSO) and detergents can significantly impact enzyme activity and inhibitor potency.
-
Pipetting and Mixing: Inaccurate pipetting of small volumes of inhibitor or enzyme, and insufficient mixing of reaction components can introduce significant error.
Q3: How should I prepare and handle this compound for an assay?
While specific data for this compound is limited, for lipophilic compounds like it, a general approach is recommended:
-
Solubilization: Dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.
-
Serial Dilutions: Prepare serial dilutions of the stock solution in the same solvent to achieve the desired final concentrations for the assay.
-
Final Concentration: When adding the inhibitor to the assay, ensure the final concentration of the organic solvent is low (typically ≤1%) and consistent across all wells to avoid affecting enzyme activity. A solvent control (assay buffer with the same final concentration of the solvent) should always be included.
-
Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: What type of controls should I include in my DAGL inhibition assay?
To ensure the reliability of your results, the following controls are essential:
-
No-Enzyme Control: Substrate and buffer without the DAGL enzyme to measure background signal.
-
No-Inhibitor (Vehicle) Control: DAGL enzyme, substrate, and buffer with the same final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. This represents 100% enzyme activity.
-
Positive Control Inhibitor: A well-characterized DAGL inhibitor, such as tetrahydrolipstatin (THL) or OMDM-188, to confirm that the assay can detect inhibition.
-
No-Substrate Control: DAGL enzyme and buffer without the substrate to check for any background signal from the enzyme preparation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent pipetting of enzyme, substrate, or inhibitor. 2. Poor mixing of reaction components. 3. Instability or precipitation of this compound at the tested concentrations. 4. Edge effects in the microplate. | 1. Use calibrated pipettes and prepare a master mix for common reagents. 2. Ensure thorough but gentle mixing after adding each component. 3. Visually inspect for precipitation. Lower the final concentration of this compound or increase the solvent concentration (while ensuring it doesn't inhibit the enzyme). 4. Avoid using the outer wells of the microplate or fill them with buffer to maintain humidity. |
| Low or no DAGL activity | 1. Inactive enzyme due to improper storage or handling. 2. Sub-optimal assay conditions (pH, temperature). 3. Degraded substrate. 4. Inhibitory components in the assay buffer. | 1. Aliquot the enzyme and avoid repeated freeze-thaw cycles. Test a new batch of enzyme. 2. Optimize the pH and temperature of the assay for your specific enzyme source.[1] 3. Use a fresh, high-purity substrate. 4. Check the compatibility of all buffer components with DAGL activity. |
| Inconsistent IC50 values for this compound | 1. Variability in pre-incubation time with the inhibitor. 2. Inconsistent final DMSO concentration across wells. 3. Degradation of this compound stock solution. | 1. Standardize the pre-incubation time of the enzyme with this compound before adding the substrate. 2. Ensure the final DMSO concentration is identical in all wells, including controls. 3. Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. |
| High background signal | 1. Spontaneous substrate degradation. 2. Contaminating enzyme activity in a crude lysate. 3. Autofluorescence of this compound (in fluorescent assays). | 1. Run a no-enzyme control to quantify and subtract the background. 2. If using a crude lysate, consider using a more purified enzyme preparation or specific inhibitors for other lipases to isolate DAGL activity.[2] 3. Measure the fluorescence of this compound in the assay buffer without the substrate or enzyme. |
Quantitative Data Summary
| Inhibitor | DAGL Isoform | Reported IC50 | Assay Conditions |
| Tetrahydrolipstatin (THL) | hDAGLα | ~60 nM - 1000 nM | Varies depending on protein concentration and assay type.[2] |
| OMDM-188 | hDAGLα | Not specified | Potent inhibitor, often used as a reference compound. |
| RHC-80267 | hDAGLα | ~65 µM | A less potent but historically used inhibitor. |
| This compound | Not Reported | Data not available | Data not available |
Experimental Protocols
General Protocol for a Fluorogenic DAGL Inhibition Assay
This protocol provides a general framework. Optimization of concentrations and incubation times for your specific enzyme source and experimental setup is recommended.
1. Reagent Preparation:
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA. Ensure the buffer is at room temperature before use.
- DAGL Enzyme: Prepare a working solution of the DAGL enzyme (from cell lysate or purified recombinant protein) in cold assay buffer. Keep on ice.
- Fluorogenic Substrate: Prepare a stock solution of a suitable fluorogenic substrate (e.g., a DiFMU analog) in DMSO.
- This compound Inhibitor: Prepare a 100X stock of your desired final concentrations of this compound in DMSO.
2. Assay Procedure:
- In a 96-well black microplate, add 2 µL of this compound dilutions or DMSO (for vehicle control) to the appropriate wells.
- Add 98 µL of the DAGL enzyme working solution to each well.
- Mix gently and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding 100 µL of the fluorogenic substrate solution (prepared in assay buffer) to each well.
- Immediately place the plate in a fluorescence plate reader.
- Measure the fluorescence intensity kinetically (e.g., every 2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.
3. Data Analysis:
- For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
- Subtract the average rate of the no-enzyme control from all other rates.
- Normalize the data by setting the average rate of the vehicle control as 100% activity.
- Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of 2-Arachidonoylglycerol (2-AG) Synthesis
Caption: 2-AG is synthesized postsynaptically where DAGL hydrolyzes DAG.
Experimental Workflow for Minimizing Variability
Caption: A structured workflow helps mitigate common sources of assay variability.
References
McN3716 not affecting 2-AG levels: troubleshooting guide
Topic: McN3716 Not Affecting 2-AG Levels: A Troubleshooting Guide
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are investigating the effects of this compound and have observed no significant changes in 2-arachidonoylglycerol (B1664049) (2-AG) levels. This document provides potential explanations and a systematic approach to troubleshooting your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is primarily recognized as a specific inhibitor of fatty acid oxidation.[1] It exerts its effects by targeting carnitine palmitoyltransferase I (CPT1), an enzyme crucial for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. By inhibiting this process, this compound effectively shifts the cell's energy metabolism from fatty acid utilization towards glucose utilization. This mechanism is the basis for its documented hypoglycemic effects, particularly in conditions where fatty acids are the primary energy source, such as during fasting or in diabetic states.[1]
Q2: How is 2-arachidonoylglycerol (2-AG) synthesized and degraded?
2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the central nervous system and is synthesized "on-demand" from membrane phospholipids.[2] The primary synthesis pathway involves the sequential action of phospholipase C (PLC) and diacylglycerol lipase (B570770) (DAGL).[3][4][5] Specifically, DAGLα is the key enzyme responsible for hydrolyzing diacylglycerol to produce 2-AG.[4][5][6][7][8]
The degradation of 2-AG is primarily carried out by the enzyme monoacylglycerol lipase (MAGL), which hydrolyzes 2-AG into arachidonic acid and glycerol.[9][10] To a lesser extent, other enzymes like alpha/beta-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) also contribute to 2-AG breakdown.[3][10]
Troubleshooting Guide: Why Might this compound Not Be Affecting 2-AG Levels?
If you are not observing an effect of this compound on 2-AG levels, several factors related to your experimental setup or the underlying biological mechanisms could be at play. This guide provides a structured approach to troubleshoot your experiment.
Experimental Design and Protocol Considerations
A flawless experimental design and protocol are critical for obtaining reliable results. Here are some common areas to review:
-
Cellular Model and Conditions: The metabolic state of your cells can significantly influence the outcome. This compound's effects are most pronounced when cells are reliant on fatty acid oxidation.[1] Consider if your cell culture conditions (e.g., high glucose media) might be masking the effects of inhibiting fatty acid oxidation.
-
Dosage and Treatment Duration: The concentration of this compound and the duration of treatment are critical parameters. It is essential to perform a dose-response and time-course experiment to determine the optimal conditions for observing an effect in your specific experimental system.
-
Controls: Ensure you have included appropriate positive and negative controls. A positive control could be a known modulator of 2-AG levels (e.g., a DAGL inhibitor or a MAGL inhibitor) to validate that your 2-AG measurement assay is working correctly.
Reagent and Sample Handling
The chemical and biological stability of your reagents and samples is paramount.
-
This compound Integrity: Verify the purity and stability of your this compound compound. Improper storage or handling can lead to degradation.
-
2-AG Sample Collection and Storage: 2-AG is a lipid molecule that is highly susceptible to degradation.[11] It is crucial to handle samples at low temperatures, minimize processing times, and store them at -80°C.[11] Repeated freeze-thaw cycles should be avoided as they can significantly reduce 2-AG levels.[11]
2-AG Quantification Method
The method used to measure 2-AG levels can greatly impact your results.
-
Assay Sensitivity and Specificity: Mass spectrometry-based methods are generally preferred for their high sensitivity and selectivity in quantifying endocannabinoids like 2-AG.[11] Immunoassay kits, while commercially available, may lack the required sensitivity and can suffer from cross-reactivity with other monoacylglycerols.[11]
-
Isomerization of 2-AG: 2-AG can spontaneously isomerize to the more stable but less biologically active 1-arachidonoylglycerol (1-AG).[12] Your quantification method should be able to distinguish between these two isomers.
Biological and Mechanistic Considerations
It is possible that this compound does not directly impact the primary synthesis or degradation pathways of 2-AG.
-
Indirect Effects: this compound's primary target is fatty acid oxidation. While this is a major metabolic pathway, its direct influence on the specific pool of arachidonic acid-containing diacylglycerol used for 2-AG synthesis may be minimal or context-dependent.
-
Alternative Signaling Pathways: Cells possess complex and interconnected signaling networks.[13][14][15][16][17] It is conceivable that the metabolic shift induced by this compound activates compensatory or alternative pathways that maintain 2-AG homeostasis.
-
Lack of a Direct Link: There is currently no direct evidence in the scientific literature to suggest that inhibiting fatty acid oxidation with this compound will predictably alter 2-AG levels. The observed lack of effect could be a valid negative result, indicating that these two pathways are not directly linked under your experimental conditions.
Data Presentation: Troubleshooting Summary
| Potential Issue | Recommended Solution |
| Inappropriate Cellular Model or Conditions | Use cell models known to have active fatty acid metabolism. Culture cells in low-glucose media to promote fatty acid oxidation. |
| Suboptimal this compound Dosage or Treatment Duration | Perform a dose-response and time-course study to identify optimal experimental parameters. |
| Lack of Appropriate Controls | Include a positive control (e.g., a known 2-AG modulator) and a vehicle control in your experiments. |
| Degradation of this compound | Verify the purity and proper storage of your this compound compound. |
| 2-AG Sample Degradation | Process samples on ice, minimize processing time, and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Insensitive or Non-Specific 2-AG Assay | Utilize a highly sensitive and specific method like liquid chromatography-mass spectrometry (LC-MS) for 2-AG quantification. |
| Isomerization of 2-AG to 1-AG | Ensure your analytical method can differentiate between 2-AG and 1-AG. |
| No Direct Biological Link | Consider the possibility that this compound does not directly modulate 2-AG levels. This could be a valid scientific finding. |
Experimental Protocols
A detailed and validated protocol is essential for accurate measurement of 2-AG. Below is a generalized protocol for 2-AG extraction and quantification by LC-MS.
Protocol: 2-AG Extraction and Quantification
-
Sample Collection:
-
For cell cultures, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold methanol (B129727) containing an internal standard (e.g., 2-AG-d5) to the cells to quench enzymatic activity and initiate lipid extraction.
-
Scrape the cells and collect the lysate.
-
For tissue samples, rapidly homogenize the tissue in ice-cold methanol with the internal standard.
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction using a suitable solvent system (e.g., a modified Bligh-Dyer extraction with chloroform, methanol, and water).
-
Vortex the mixture vigorously and centrifuge to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a validated chromatographic method to separate 2-AG from other lipids and its isomer 1-AG.
-
Quantify 2-AG levels by comparing the peak area of endogenous 2-AG to that of the internal standard.
-
Visualization of Pathways and Workflows
To further aid in understanding and troubleshooting, the following diagrams illustrate the 2-AG signaling pathway and a logical troubleshooting workflow.
Caption: Canonical 2-AG Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. Pharmacologic profile of methyl 2-tetradecylglycidate (McN-3716)--an orally effective hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endocannabinoid 2-Arachidonoylglycerol Levels in the Anterior Cingulate Cortex, Caudate Putamen, Nucleus Accumbens, and Piriform Cortex Were Upregulated by Chronic Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute inhibition of diacylglycerol lipase blocks endocannabinoid-mediated retrograde signalling: evidence for on-demand biosynthesis of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diacylglycerol lipase α manipulation reveals developmental roles for intercellular endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute inhibition of diacylglycerol lipase blocks endocannabinoid-mediated retrograde signalling: evidence for on-demand biosynthesis of 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alternative signaling pathways as potential therapeutic targets for overcoming EGFR and c-Met inhibitor resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation and signaling pathways in cancer stem cells: implications for targeted therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of McN3716
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of McN3716.
Troubleshooting Guides
High concentrations of this compound, a potent inhibitor of fatty acid oxidation (FAO), can lead to significant decreases in cell viability.[1] This guide addresses common issues and provides systematic approaches to troubleshoot your experiments.
Problem 1: Excessive Cell Death Observed at High Concentrations
Possible Cause 1: On-target metabolic disruption.
This compound inhibits carnitine palmitoyltransferase 1 (CPT1), a critical enzyme in fatty acid oxidation.[1][2] Cells that are highly dependent on FAO for energy production will be particularly sensitive to high concentrations of this compound, leading to apoptosis.[3][4]
Troubleshooting Steps:
-
Confirm Cell Line Dependence on FAO:
-
Culture cells in media with reduced glucose to increase reliance on FAO and observe if sensitivity to this compound increases.
-
Conversely, supplement media with glucose or pyruvate (B1213749) to see if it rescues cells from this compound-induced death.
-
-
Dose-Response and Time-Course Analysis:
-
Perform a detailed dose-response curve to determine the IC50 value for your specific cell line.
-
Conduct a time-course experiment to understand the kinetics of cell death.
-
-
Apoptosis vs. Necrosis Determination:
-
Utilize Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between apoptosis and necrosis. A significant increase in the Annexin V positive population would suggest apoptosis is the primary mode of cell death.
-
Possible Cause 2: Off-target effects or compound precipitation.
At high concentrations, compounds may exhibit off-target effects or precipitate out of solution, leading to non-specific cytotoxicity.
Troubleshooting Steps:
-
Solubility Check:
-
Visually inspect the culture medium for any precipitate after the addition of this compound.
-
If precipitation is observed, consider preparing a fresh, lower concentration stock solution or using a different solvent.
-
-
Solvent Toxicity Control:
-
Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically below 0.5%).[5] Run a vehicle-only control to confirm.
-
Problem 2: Inconsistent or Non-Reproducible Cell Viability Results
Possible Cause: Variability in experimental conditions.
Inconsistencies in cell seeding density, passage number, or compound preparation can lead to variable results.[5]
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent cell seeding densities and use cells within a narrow passage number range for all experiments.
-
Fresh Dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific inhibitor of fatty acid oxidation.[1] It targets carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. By blocking this pathway, this compound prevents cells from utilizing fatty acids as an energy source.
Q2: Why are some cell lines more sensitive to this compound than others?
A2: Cell line sensitivity to FAO inhibitors like this compound is often linked to their metabolic phenotype. Cancer cells, for instance, exhibit significant metabolic heterogeneity. Some are highly glycolytic, while others rely heavily on mitochondrial oxidative phosphorylation, including FAO, for energy and biomass production.[3] Cells that are more dependent on FAO will be more sensitive to this compound.
Q3: My MTT assay results are showing an increase in signal at high concentrations of this compound. What could be the cause?
A3: This is a known artifact for certain compounds that can chemically reduce the MTT tetrazolium salt, leading to a false positive signal for viability.
Troubleshooting Steps:
-
Cell-Free Control: Incubate your highest concentration of this compound with MTT in cell-free media. A color change indicates direct reduction of MTT.
-
Alternative Viability Assays: If interference is confirmed, switch to a non-metabolic endpoint assay.
Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A4: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits proliferation without killing the cells.[5] To distinguish between the two, you can perform a time-course experiment and measure both the percentage of viable cells (e.g., via Trypan Blue exclusion) and the total cell number.[5]
-
Cytotoxicity: A decrease in the percentage of viable cells and a reduction in the total cell number over time.
-
Cytostaticity: The total cell number remains constant, while the percentage of viable cells stays high.
Data Presentation
Table 1: Troubleshooting Guide for High this compound Concentrations
| Problem | Possible Cause | Recommended Action |
| Excessive Cell Death | On-target metabolic disruption | Confirm FAO dependence, perform dose-response and time-course analysis, assess apoptosis vs. necrosis. |
| Off-target effects/Precipitation | Check compound solubility, run solvent toxicity controls. | |
| Inconsistent Results | Experimental variability | Standardize cell seeding and passage number, use fresh compound dilutions. |
| Increased MTT Signal | Assay interference | Perform cell-free control, switch to an alternative viability assay. |
Table 2: Alternative Cell Viability Assays
| Assay Type | Principle | Advantages | Considerations |
| LDH Release Assay | Measures lactate (B86563) dehydrogenase (LDH) released from damaged cells. | Non-destructive to remaining cells, good for cytotoxicity. | Endpoint assay. |
| ATP-based Assays (e.g., CellTiter-Glo®) | Measures ATP levels as an indicator of metabolically active cells.[6][7] | High sensitivity, rapid.[7] | Can be affected by treatments that alter cellular ATP levels. |
| Real-Time Viability Assays | Use non-lytic reagents to continuously monitor viability. | Allows for kinetic studies. | May require specialized instrumentation. |
| Crystal Violet Assay | Stains the DNA of adherent cells. | Simple, inexpensive. | Endpoint assay, requires cell fixation. |
| SRB Assay | Sulforhodamine B binds to total cellular protein. | Good for assessing cell number. | Endpoint assay, requires cell fixation. |
Experimental Protocols
Protocol 1: Determining FAO Dependence
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Media Conditions: Prepare three types of media:
-
Standard glucose medium (e.g., 4.5 g/L glucose).
-
Low glucose medium (e.g., 1 g/L glucose).
-
Standard glucose medium supplemented with sodium pyruvate (e.g., 5 mM).
-
-
Treatment: Treat cells with a range of this compound concentrations in each media type.
-
Incubation: Incubate for 24-72 hours.
-
Viability Assay: Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Analysis: Compare the IC50 values of this compound across the different media conditions. Increased sensitivity in low glucose media and rescue by pyruvate would indicate FAO dependence.
Protocol 2: Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Treat cells in a 6-well plate with this compound at the IC50 and 2x IC50 concentrations for 24 hours. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Mandatory Visualization
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: A logical workflow for troubleshooting cell viability issues.
Caption: Decision tree for selecting an appropriate alternative viability assay.
References
- 1. Pharmacologic profile of methyl 2-tetradecylglycidate (McN-3716)--an orally effective hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of fatty acid oxidation sensitizes human leukemia cells to apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 4. Fatty acid synthase inhibition triggers apoptosis during S phase in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 7. blog.quartzy.com [blog.quartzy.com]
Technical Support Center: Improving the in vivo Delivery of McN3716
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to overcome challenges associated with the in vivo delivery of McN3716, a potent inhibitor of Carnitine Palmitoyltransferase I (CPT1). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as methyl 2-tetradecylglycidate, is an orally effective hypoglycemic agent.[1] Its primary mechanism of action is the inhibition of Carnitine Palmitoyltransferase I (CPT1), a key enzyme in the mitochondrial fatty acid β-oxidation pathway.[2][3] By inhibiting CPT1, this compound effectively blocks the transport of long-chain fatty acids into the mitochondria for oxidation, thereby shifting cellular energy metabolism from fatty acid utilization towards glucose utilization.[3]
Q2: What are the main challenges in the in vivo delivery of this compound?
While specific formulation details for this compound are not extensively published, its chemical structure, containing a long tetradecyl alkyl chain, suggests it is a hydrophobic molecule. The primary challenges for the in vivo delivery of this compound and similar hydrophobic compounds are likely related to:
-
Poor Aqueous Solubility: This can lead to difficulties in preparing suitable formulations for oral administration, potentially causing precipitation in the gastrointestinal tract and resulting in low and variable bioavailability.
-
Formulation Instability: The chosen formulation must be stable to ensure consistent dosing and prevent degradation of the compound.
-
Variable Absorption: Oral absorption of hydrophobic drugs can be influenced by factors such as food intake and individual physiological differences.
Q3: What are the common routes of administration for this compound in animal models?
Published literature indicates that this compound is an "orally effective" agent, suggesting that oral administration (e.g., by oral gavage) is the most common and intended route in animal models.[1]
Troubleshooting Guide: Oral Delivery of this compound
This guide addresses specific problems that may arise during your in vivo experiments with this compound, offering potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent or low efficacy in animal models. | Poor Bioavailability: The compound may not be adequately absorbed from the gastrointestinal tract due to poor solubility or formulation issues. | 1. Optimize Formulation: Experiment with different vehicle compositions to improve solubility. Refer to the Formulation Strategies for this compound table below.2. Dose Adjustment: Consider a dose-response study to determine the optimal dose for your experimental model.3. Control for Food Effects: Standardize feeding protocols, as the presence of food can significantly impact the absorption of hydrophobic drugs. |
| Precipitation of this compound in the formulation during preparation or storage. | Low Solubility in the Chosen Vehicle: The concentration of this compound may exceed its solubility limit in the vehicle. | 1. Sonication: Use a sonicator to aid in the dissolution of the compound.2. Gentle Warming: Gently warm the vehicle to increase solubility, but be cautious of potential degradation.3. Fresh Preparation: Prepare the formulation fresh before each experiment to minimize precipitation over time.4. Vehicle Modification: Increase the percentage of co-solvents or surfactants in your formulation. |
| Animal distress or adverse effects after administration. | Vehicle Toxicity: The vehicle itself, especially at high concentrations of organic solvents like DMSO, may be causing toxicity. | 1. Vehicle-Only Control Group: Always include a control group that receives only the vehicle to assess its tolerability.2. Minimize Co-solvent Concentration: Use the lowest effective concentration of co-solvents. For example, keep DMSO concentration below 10% (v/v) for oral administration in rodents.3. Explore Alternative Vehicles: Consider safer, well-tolerated vehicles such as corn oil or specialized oral delivery systems. |
| Difficulty in achieving a homogenous suspension for oral gavage. | Inadequate Suspension Agent: If preparing a suspension, the compound may be settling too quickly. | 1. Use of Suspending Agents: Incorporate a suspending agent like carboxymethyl cellulose (B213188) (CMC) into your aqueous-based vehicle.[4]2. Particle Size Reduction: If working with a solid form of this compound, consider micronization to improve suspension stability. |
Data Presentation: Formulation Strategies for this compound
The following table summarizes common vehicle components used for the oral delivery of hydrophobic compounds, which can be adapted for this compound.
| Vehicle Component | Typical Concentration Range (Oral) | Advantages | Considerations |
| Corn Oil / Peanut Oil | Up to 100% | Well-tolerated for oral administration; can enhance absorption of lipophilic drugs. | May influence lipid metabolism in the animal model.[4] |
| Dimethyl Sulfoxide (DMSO) | < 10% (v/v) | Excellent solubilizing agent for many hydrophobic compounds. | Can have pharmacological effects at higher concentrations and may cause local irritation.[4] |
| Polyethylene Glycol (PEG 300/400) | 10 - 40% (v/v) | A commonly used and well-tolerated co-solvent that improves solubility. | Can be viscous at higher concentrations. |
| Tween 80 (Polysorbate 80) | 1 - 5% (v/v) | A non-ionic surfactant that can improve solubility and stability of the formulation. | May affect membrane permeability and drug transport. |
| Carboxymethyl Cellulose (CMC) | 0.5 - 2% (w/v) in water | Forms a stable suspension for insoluble compounds. | Does not solubilize the compound; ensures uniform delivery of a suspension.[4] |
| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Varies | Can significantly enhance the oral bioavailability of poorly soluble drugs by forming a fine emulsion in the gut.[1] | Requires more complex formulation development and characterization. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation for Oral Gavage
This protocol provides a general method for preparing a formulation using a co-solvent system, which is a common starting point for hydrophobic compounds.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
PEG 400
-
Sterile Saline or Water for Injection
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: In a sterile microcentrifuge tube, add the required volume of DMSO to the this compound powder. Vortex thoroughly until the compound is completely dissolved. A brief sonication may be beneficial.
-
Add Co-solvent: Add the required volume of PEG 400 to the DMSO/McN3716 solution and vortex until the solution is homogeneous.
-
Dilute with Aqueous Phase: Slowly add the sterile saline or water to the mixture while vortexing to prevent precipitation.
-
Final Inspection: Visually inspect the final formulation. It should be a clear, particle-free solution. If precipitation occurs, the formulation may need to be adjusted by increasing the ratio of co-solvents.
Example Formulation (10% DMSO, 40% PEG 400, 50% Saline):
-
To prepare 1 mL of vehicle:
-
100 µL DMSO
-
400 µL PEG 400
-
500 µL Sterile Saline
-
Protocol 2: Preparation of an Oil-based Formulation for Oral Gavage
This protocol is suitable for highly lipophilic compounds.
Materials:
-
This compound
-
Sterile Corn Oil (or other suitable oil like peanut or sesame oil)
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound.
-
Add to Oil: Add the this compound powder to the required volume of corn oil in a sterile tube.
-
Dissolve/Suspend: Vortex the mixture thoroughly. Gentle warming (e.g., to 37°C) and sonication can be used to aid dissolution. Ensure the final formulation is a clear solution or a homogenous suspension.
-
Final Inspection: Before administration, ensure the formulation is at room temperature and, if it is a suspension, vortex immediately before drawing it into the gavage needle to ensure uniform dosing.
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine palmitoyltransferase-I, a new target for the treatment of heart failure: perspectives on a shift in myocardial metabolism as a therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: McN-A-343 (formerly McN3716)
This technical support center provides essential information for researchers, scientists, and drug development professionals working with McN-A-343. It includes frequently asked questions, troubleshooting guides, and detailed protocols to ensure safe and effective handling and use in experiments.
Frequently Asked Questions (FAQs)
1. What is McN-A-343?
McN-A-343 is a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1] It is widely used in research to study the function of M1 receptors in various physiological processes, including neurotransmission in sympathetic ganglia.[1] It has also been investigated for its anti-inflammatory and oxidative stress-reducing properties in models of ulcerative colitis.[1]
2. What are the chemical properties of McN-A-343?
| Property | Value |
| CAS Number | 55-45-8 |
| Molecular Formula | C₁₄H₁₈Cl₂N₂O₂ |
| Molecular Weight | 317.21 g/mol |
| Purity | ≥99% (HPLC) |
| Synonyms | 4-[[[(3-chlorophenyl)amino]carbonyl]oxy]-N,N,N-trimethyl-2-butyn-1-aminium chloride |
3. How should McN-A-343 be stored?
Proper storage is crucial to maintain the stability and activity of McN-A-343.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Desiccate to protect from moisture. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month |
4. How do I prepare a stock solution of McN-A-343?
McN-A-343 is soluble in water. To prepare a stock solution, follow these general steps:
-
Allow the powdered McN-A-343 to equilibrate to room temperature before opening the vial.
-
Add the desired volume of sterile, deionized water to the vial to achieve the target concentration.
-
Vortex briefly to ensure the powder is fully dissolved.
-
For in vivo studies, it is recommended to filter and sterilize the working solution using a 0.22 µm filter before use.
5. What are the known signaling pathways activated by McN-A-343?
McN-A-343 selectively activates the M1 muscarinic acetylcholine receptor, which is a Gq-coupled receptor. This activation initiates a downstream signaling cascade.
Caption: Signaling pathway of McN-A-343 via the M1 muscarinic receptor.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no experimental effect | Degraded Compound: McN-A-343 solutions are unstable. | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Incorrect Concentration: Inaccurate weighing or dilution. | Use a calibrated microbalance for weighing the powder. Serially dilute stock solutions carefully. | |
| Cell Line/Tissue Variability: Differences in M1 receptor expression levels. | Confirm M1 receptor expression in your experimental model using techniques like Western blot or qPCR. | |
| High background signal in binding assays | Non-specific Binding: The compound may bind to other cellular components. | Include appropriate controls, such as a non-specific binding control (e.g., a high concentration of an unlabeled ligand). Optimize washing steps. |
| Precipitation in stock solution | Low Solubility in Solvent: The chosen solvent may not be optimal at the desired concentration. | While McN-A-343 is water-soluble, for very high concentrations, consider gentle warming or sonication. If issues persist, try a different buffer system. |
| Unexpected off-target effects | Interaction with other receptors: McN-A-343 may have some activity at other muscarinic receptor subtypes or other receptors at high concentrations. | Use the lowest effective concentration of McN-A-343. Consider using a more specific M1 antagonist in control experiments to confirm that the observed effects are M1-mediated. |
Experimental Protocols
1. General Workflow for In Vitro Cell-Based Assays
This workflow outlines the general steps for treating cultured cells with McN-A-343 and assessing a downstream response.
Caption: General experimental workflow for in vitro studies with McN-A-343.
2. Detailed Methodology: M1 Receptor Alkylation Inhibition Assay
This protocol is based on methodologies described in studies investigating the interaction of McN-A-343 with the M1 muscarinic receptor.
Objective: To determine if McN-A-343 competitively inhibits the binding of an irreversible ligand to the M1 receptor.
Materials:
-
Chinese hamster ovary (CHO) cells expressing the M1 muscarinic receptor.
-
ACh mustard (an irreversible muscarinic ligand).
-
McN-A-343.
-
[³H]N-methylscopolamine (a radiolabeled muscarinic antagonist).
-
Cell culture medium and buffers.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture CHO-M1 cells to confluency in appropriate culture dishes.
-
Incubation: Incubate the cells with ACh mustard for various time points in the presence and absence of McN-A-343. Include known allosteric and orthosteric ligands as controls.
-
Reaction Quenching: Stop the alkylation reaction.
-
Washing: Thoroughly wash the cells to remove any unreacted ligands.
-
Receptor Quantification: Measure the number of unalkylated receptors by incubating the cells with a saturating concentration of [³H]N-methylscopolamine.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Analyze the kinetics of receptor alkylation to determine the affinity constants and cooperativity values, which will indicate whether McN-A-343 acts as a competitive inhibitor.
3. Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling McN-A-343.
-
Handling: Avoid inhalation of the powder by working in a well-ventilated area or under a fume hood. Prevent contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water.
-
Disposal: Dispose of unused McN-A-343 and contaminated materials in accordance with local, state, and federal regulations.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Flush eyes with water as a precaution.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting.[2]
-
Inhalation: If inhaled, move the person into fresh air.
-
For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Validation & Comparative
A Comparative Guide to DAGL Inhibitors: RHC 80267 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two compounds, McN3716 and RHC 80267, in the context of their activity as diacylglycerol lipase (B570770) (DAGL) inhibitors. While both molecules have been investigated for their effects on lipid metabolism, a thorough review of the scientific literature reveals a significant disparity in their characterized roles as DAGL inhibitors. This document aims to present the available experimental data objectively, detail relevant experimental protocols, and visualize key signaling pathways to aid researchers in their selection and use of these chemical tools.
Introduction to Diacylglycerol Lipase (DAGL)
Diacylglycerol lipases (DAGLs) are a class of serine hydrolase enzymes, with the two major isoforms being DAGLα and DAGLβ. These enzymes play a crucial role in the endocannabinoid system by catalyzing the hydrolysis of diacylglycerol (DAG) to produce the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG)[1]. 2-AG is the most abundant endocannabinoid in the central nervous system and acts as a retrograde messenger, modulating neurotransmitter release by activating presynaptic cannabinoid receptor type 1 (CB1). The DAGL-mediated synthesis of 2-AG is a critical step in a variety of physiological processes, including synaptic plasticity, neuroinflammation, and pain perception. Consequently, inhibitors of DAGL are valuable research tools for elucidating the functions of the endocannabinoid system and hold potential as therapeutic agents.
This compound: An Inhibitor of Fatty Acid Oxidation, Not a Confirmed DAGL Inhibitor
Extensive literature searches for the activity of this compound (methyl 2-tetradecylglycidate) as a diacylglycerol lipase inhibitor did not yield any direct evidence or experimental data. The primary characterized function of this compound is as a potent and specific inhibitor of carnitine palmitoyltransferase I (CPT1), a key enzyme in the mitochondrial beta-oxidation of long-chain fatty acids. By inhibiting fatty acid oxidation, this compound has been primarily investigated as an orally effective hypoglycemic agent.
Given the lack of data supporting its role as a DAGL inhibitor, a direct comparison with RHC 80267 in this context is not currently possible. Researchers should exercise caution and not assume any DAGL-inhibitory activity for this compound based on available scientific literature.
RHC 80267: A Non-selective Diacylglycerol Lipase Inhibitor
RHC 80267 is a well-documented inhibitor of diacylglycerol lipase. However, it is crucial to note that RHC 80267 is not selective for DAGL and exhibits activity against a range of other serine hydrolases. This lack of selectivity is a significant consideration for researchers when interpreting experimental results.
Quantitative Data for RHC 80267
| Parameter | Value | Species/Tissue | Reference |
| IC50 (DAGL) | ~15 µM | Human Platelet Microsomes | [2] |
| IC50 (Monoglyceride Lipase) | ~11 µM | Human Platelet Microsomes | [2] |
| Off-Target Inhibition (>50% at 10 µM) | FAAH, ABHD6, KIAA1363, BAT5, PLA2G7 | Mouse Brain Proteome |
Note: IC50 values can vary depending on the experimental conditions, including substrate concentration and enzyme source.
Experimental Protocols
1. Diacylglycerol Lipase (DAGL) Activity Assay (using Radiolabeled Substrate)
This protocol is a generalized method based on principles described in the literature for measuring DAGL activity.
-
Enzyme Source: Microsomal fractions from tissues (e.g., platelets, brain) or cell lysates overexpressing DAGL.
-
Substrate: Radiolabeled 1,2-diacyl-sn-glycerol (e.g., [1-14C]arachidonoyl-sn-glycerol).
-
Assay Buffer: Typically a buffered solution (e.g., Tris-HCl) at a physiological pH (e.g., 7.4) containing appropriate co-factors if necessary.
-
Procedure:
-
Pre-incubate the enzyme preparation with varying concentrations of the inhibitor (e.g., RHC 80267) or vehicle control for a defined period at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate the reaction mixture for a set time at 37°C.
-
Terminate the reaction by adding a quench solution (e.g., a mixture of chloroform/methanol).
-
Extract the lipids from the aqueous phase.
-
Separate the lipid products (e.g., monoacylglycerol, free fatty acid) from the unreacted substrate using thin-layer chromatography (TLC).
-
Quantify the radioactivity of the product spots using a phosphorimager or by scraping the spots and performing liquid scintillation counting.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
-
2. Competitive Activity-Based Protein Profiling (ABPP) for Selectivity Profiling
This method is used to assess the selectivity of an inhibitor against a broad range of enzymes in a complex biological sample.
-
Proteome Source: Tissue homogenates (e.g., brain) or cell lysates.
-
Activity-Based Probe (ABP): A broad-spectrum probe that covalently labels the active site of a class of enzymes (e.g., fluorophosphonate-based probes for serine hydrolases).
-
Procedure:
-
Pre-incubate the proteome with varying concentrations of the test inhibitor (e.g., RHC 80267) or vehicle control.
-
Add the activity-based probe to the proteome and incubate to allow for labeling of the active enzymes that were not inhibited.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using an appropriate detection method (e.g., fluorescence scanning if the probe is fluorescently tagged).
-
A decrease in the signal for a specific protein band in the presence of the inhibitor indicates that the inhibitor targets that enzyme. The potency of inhibition can be quantified by measuring the signal intensity at different inhibitor concentrations.
-
Signaling Pathway and Experimental Workflow Visualizations
Diacylglycerol Lipase (DAGL) Signaling Pathway
Caption: The DAGL signaling pathway, illustrating the synthesis of 2-AG and its role in retrograde signaling.
Experimental Workflow for DAGL Inhibitor Evaluation
Caption: A generalized workflow for the evaluation and characterization of novel DAGL inhibitors.
Conclusion and Recommendations
Conversely, there is no scientific evidence to support the classification of this compound as a DAGL inhibitor. Its established role is in the inhibition of fatty acid oxidation. Therefore, this compound is not a suitable tool for studying DAGL-mediated processes.
For future research aimed at dissecting the role of DAGL in physiology and disease, the development and characterization of more potent and selective inhibitors are of paramount importance. The experimental protocols and workflows outlined in this guide provide a framework for the evaluation of such novel chemical probes.
References
Unveiling the Potency of McN-3716: A Comparative Guide to CPT1 Inhibition
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of McN-3716's inhibitory effect on Carnitine Palmitoyltransferase 1 (CPT1) against other known inhibitors. We provide a synthesis of available experimental data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a comprehensive understanding.
Carnitine Palmitoyltransferase 1 (CPT1) is a critical enzyme in fatty acid metabolism, controlling the rate-limiting step of long-chain fatty acid entry into the mitochondria for subsequent β-oxidation. Inhibition of CPT1 has emerged as a promising therapeutic strategy for a range of metabolic disorders, including diabetes and certain cancers. McN-3716 (also known as methyl 2-tetradecylglycidate) is a notable inhibitor of CPT1. This guide provides a comparative analysis of McN-3716 and other well-characterized CPT1 inhibitors.
Comparative Inhibitory Potency
The inhibitory efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). The available data for McN-3716 and its alternatives are summarized below. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | Active Form | Potency (Ki or IC50) | Target Isoform(s) | Notes |
| McN-3716 | 2-Tetradecylglycidyl-CoA (TDGA-CoA) | Ki ≈ 0.27 µM [1] | CPT1A[1][2] | Irreversible, active site-directed inhibitor.[1] |
| Etomoxir | Etomoxiryl-CoA | 5 nM - 700 nM | CPT1A, CPT1B | Irreversible inhibitor. Widely used as a reference compound. |
| ST1326 | ST1326 | IC50 ≈ 8.6 µM (in Raji cells) | CPT1A | Reversible inhibitor. |
| Perhexiline | Perhexiline | IC50 ≈ 77 µM (cardiac CPT1), 148 µM (hepatic CPT1) | CPT1, CPT2 | |
| C75 | C75-CoA | Potent, comparable to etomoxiryl-CoA | CPT1 | |
| Oxfenicine | 4-hydroxyphenylglyoxylate | - | Primarily CPT1B | Inhibitory effect confirmed, but specific IC50 not readily available in comparable format. |
Mechanism of CPT1 Inhibition
The primary mechanism by which these small molecules inhibit CPT1 is by preventing the binding of its natural substrate, long-chain fatty acyl-CoAs, to the enzyme's active site. This blockade halts the conversion of fatty acyl-CoAs to acylcarnitines, thereby preventing their transport into the mitochondrial matrix.
Figure 1. Schematic of CPT1 inhibition by various compounds.
Experimental Protocols
Accurate validation of CPT1 inhibition requires robust experimental methodologies. Below are detailed protocols for two key assays used to assess the inhibitory effect of compounds like McN-3716.
In Vitro CPT1 Activity Assay (Radiochemical Method)
This assay directly measures the enzymatic activity of CPT1 by quantifying the formation of radiolabeled acylcarnitine from radiolabeled carnitine.
Materials:
-
Isolated mitochondria
-
[³H]L-carnitine
-
Palmitoyl-CoA
-
Test inhibitor (e.g., McN-3716)
-
Bovine Serum Albumin (BSA)
-
Reaction buffer (e.g., HEPES, KCl, sucrose)
-
Stop solution (e.g., perchloric acid)
-
Scintillation cocktail and counter
Procedure:
-
Prepare mitochondrial isolates from the tissue of interest.
-
Pre-incubate the mitochondrial suspension with various concentrations of the test inhibitor (or vehicle control) in the reaction buffer.
-
Initiate the reaction by adding a mixture of [³H]L-carnitine and palmitoyl-CoA.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding the stop solution.
-
Separate the radiolabeled palmitoylcarnitine (B157527) from the unreacted [³H]L-carnitine using a phase-separation method (e.g., butanol extraction).
-
Quantify the radioactivity in the palmitoylcarnitine-containing phase using a scintillation counter.
-
Calculate the rate of CPT1 activity and determine the IC50 value of the inhibitor.
Figure 2. Workflow for the in vitro CPT1 radiochemical assay.
Cellular Fatty Acid Oxidation (FAO) Assay
This assay measures the effect of an inhibitor on the overall process of fatty acid oxidation in intact cells.
Materials:
-
Cultured cells
-
[¹⁴C]Palmitic acid complexed to BSA
-
Test inhibitor (e.g., McN-3716)
-
Cell culture medium
-
Scintillation fluid and counter or an extracellular flux analyzer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified duration.
-
Introduce the [¹⁴C]palmitic acid-BSA complex to the culture medium.
-
Incubate for a period to allow for cellular uptake and oxidation of the fatty acid.
-
Measure the amount of ¹⁴CO₂ produced (a direct product of FAO) or the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration fueled by fatty acids.
-
Normalize the results to cell number or protein content and determine the inhibitory effect of the compound.
Figure 3. Workflow for the cellular fatty acid oxidation assay.
Conclusion
McN-3716, through its active form TDGA-CoA, is a potent, irreversible inhibitor of CPT1A.[1][2] Its inhibitory constant (Ki) of approximately 0.27 µM places it among the effective modulators of fatty acid oxidation.[1] When compared to other inhibitors, its potency is significant, although direct IC50 comparisons require standardized experimental conditions. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further validate the inhibitory effects of McN-3716 and other compounds on CPT1. The continued investigation into the nuances of CPT1 inhibition by molecules like McN-3716 is crucial for the development of novel therapeutics for metabolic diseases.
References
- 1. Identification of 2-tetradecylglycidyl coenzyme A as the active form of methyl 2-tetradecylglycidate (methyl palmoxirate) and its characterization as an irreversible, active site-directed inhibitor of carnitine palmitoyltransferase A in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of mitochondrial carnitine palmitoyl transferase A in vivo with methyl 2-tetradecylglycidate (methyl palmoxirate) and its relationship to ketonemia and glycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating McN3716 as a Diacylglycerol Lipase Inhibitor In Situ: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule hits its intended target within a complex cellular environment is a critical step in drug discovery. This guide provides a comparative framework for validating the in situ targeting of diacylglycerol lipase (B570770) (DAGL) by the putative inhibitor McN3716. As specific experimental data for this compound is not publicly available, this document will use the well-characterized DAGL inhibitors, LEI-105 and DH376, as exemplars to outline the necessary experimental workflows and data presentation.
Diacylglycerol lipases (DAGLα and DAGLβ) are key enzymes in the endocannabinoid system, responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] Selective inhibitors of DAGLs are valuable tools for studying the physiological roles of 2-AG and hold therapeutic potential.[1] Validating that a compound like this compound engages DAGL in a cellular context requires a multi-pronged approach to assess potency, selectivity, and target engagement.
Key Methodologies for In Situ Target Validation
Several powerful techniques can be employed to confirm that a compound engages and inhibits DAGL within a living cell or tissue. These methods are crucial for understanding a compound's mechanism of action and potential off-target effects.
Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses active site-directed chemical probes to assess the functional state of entire enzyme families directly in native biological systems.[2] For serine hydrolases like DAGLs, broad-spectrum probes (e.g., fluorophosphonate-based) or more tailored probes can be used.[1][3]
Competitive ABPP: This is a powerful adaptation of ABPP for inhibitor validation.[4] In this setup, a cell or tissue lysate is pre-incubated with the inhibitor of interest (e.g., this compound) before adding an activity-based probe that labels the active site of the target enzyme.[5] A potent and selective inhibitor will prevent the probe from binding to the target, leading to a decrease in the probe's signal for that specific enzyme.[4] This method allows for the determination of inhibitor potency (IC50) in a complex proteome and simultaneously assesses selectivity against other probe-labeled enzymes.[6]
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[7][8] When a compound binds to its target protein, it often stabilizes the protein, leading to a higher melting temperature.[9] CETSA can be performed in intact cells and tissues, providing direct evidence of target engagement in a physiological context.[7]
Targeted Lipidomics: Since DAGL's primary function is to produce 2-AG, a direct downstream consequence of its inhibition should be a reduction in 2-AG levels.[1] Mass spectrometry-based lipidomics can be used to quantify the levels of 2-AG and other related lipids in cells or tissues treated with the inhibitor, providing functional validation of target engagement.[1]
Comparative Analysis of DAGL Inhibitors
To illustrate how one would compare this compound with other known DAGL inhibitors, the following table summarizes key performance data for the well-characterized inhibitors LEI-105 and DH376. A similar table would be the goal for data generated for this compound.
| Inhibitor | Target(s) | Potency (IC50) | Selectivity Profile | Mode of Action | Reference |
| This compound | Presumed DAGLα/β | Data not available | Data not available | Data not available | - |
| LEI-105 | Dual DAGLα/β | DAGLα: ~32 nM, DAGLβ: pIC50 = 7.3 ± 0.07 | Highly selective over other endocannabinoid-related hydrolases (ABHD6, FAAH, MAGL).[1] | Reversible[1] | [1][10] |
| DH376 | DAGLα/β | DAGLα: 3-8 nM, DAGLβ: IC50 in the low nM range | Potent DAGL inhibitor, but shows some cross-reactivity with other lipases like CES1/2, HSL, and ABHD6 at higher concentrations.[3][10] | Covalent[10] | [3][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of key experimental protocols.
Competitive Activity-Based Protein Profiling (ABPP) Protocol
-
Proteome Preparation: Prepare lysates from cells or tissues of interest in an appropriate buffer.
-
Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at a controlled temperature.
-
Probe Labeling: Add a fluorescently tagged, broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine) or a DAGL-specific probe and incubate for a defined period.
-
SDS-PAGE and Fluorescence Scanning: Quench the labeling reaction and separate the proteins by SDS-PAGE. Visualize the labeled enzymes using a fluorescence gel scanner.
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to DAGLα and DAGLβ. The reduction in fluorescence intensity in the presence of the inhibitor is used to determine the IC50 value. Other bands on the gel represent other serine hydrolases, and a lack of change in their intensity indicates selectivity.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Treat intact cells with the test inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes) and then cool to room temperature.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble DAGL in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological and experimental processes.
References
- 1. A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Situ Target Engagement Studies in Adherent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Fatty Acid Oxidation Inhibitor McN3716's Effects in Different Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fatty acid oxidation (FAO) inhibitor McN3716 and its alternatives. Due to the limited availability of direct in vitro studies on this compound across various cell lines, this guide infers its potential effects based on its specific mechanism of action as an inhibitor of carnitine palmitoyltransferase-I (CPT-1) and the well-established roles of fatty acid oxidation in different cell types. The performance of this compound is compared with other notable FAO inhibitors: etomoxir (B15894), perhexiline, and trimetazidine, for which more extensive experimental data exists.
Mechanism of Action: Inhibiting the Gateway to Fatty Acid Oxidation
Fatty acid oxidation is a critical metabolic pathway for energy production in many cell types, particularly those with high energy demands such as cardiomyocytes and hepatocytes. The entry of long-chain fatty acids into the mitochondria for β-oxidation is regulated by the enzyme carnitine palmitoyltransferase-I (CPT-1). This compound, also known as methyl 2-tetradecylglycidate, is a specific and irreversible inhibitor of CPT-1. By blocking this enzyme, this compound effectively shuts down the primary pathway for fatty acid metabolism, forcing cells to rely on alternative energy sources like glucose.
Comparative Analysis of FAO Inhibitors
The following table summarizes the known and inferred effects of this compound and its alternatives on various cell types. The data for this compound is largely inferred based on its mechanism of action.
| Compound | Target | Hepatocytes | Cardiomyocytes | Adipocytes | Immune Cells (e.g., Macrophages) | Cancer Cell Lines |
| This compound | CPT-1 | Inferred: Reduced gluconeogenesis and ketogenesis. Potential for lipid accumulation. | Inferred: Shift from fatty acid to glucose metabolism for energy, potentially beneficial in ischemic conditions. | Inferred: Inhibition of lipolysis and fatty acid release. | Inferred: Modulation of inflammatory responses; may suppress pro-inflammatory phenotypes. | Inferred: Inhibition of proliferation and induction of apoptosis in cancers reliant on FAO for energy and biosynthesis. |
| Etomoxir | CPT-1 (Irreversible) | Can induce oxidative stress at high concentrations. | Promotes cardiomyocyte proliferation and heart regeneration by shifting metabolism from FAO to glycolysis[1][2]. Improves calcium handling[3]. | Reduces triglyceride content and inflammation[4]. | Suppresses dendritic cell activation[3]. High concentrations can induce oxidative stress in T cells[5]. | Reduces proliferation in various cancer cell lines, though off-target effects at high concentrations are noted. |
| Perhexiline | CPT-1 and CPT-2 | Can induce hepatotoxicity through endoplasmic reticulum stress[6]. | Shifts metabolism from fatty acids to glucose, beneficial in angina[7]. | Limited direct data; likely inhibits fatty acid release. | Promotes M1 macrophage polarization[8]. Can modulate tumor-infiltrating immune cells[9]. | Induces apoptosis and reduces cell viability in various cancer cell lines, including colorectal and breast cancer[9][10]. |
| Trimetazidine | 3-ketoacyl-CoA thiolase (3-KAT) | Limited direct data on metabolic effects. | Shifts metabolism from fatty acids to glucose, protecting against ischemia[11][12]. | Mildly affects substrate preference in vivo with no significant impact on adiposity in obese mice[13][14]. | Limited direct data. | Limited direct data on anti-cancer effects. |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of FAO inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on different cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with varying concentrations of the FAO inhibitor (e.g., this compound, etomoxir) and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.[15][16][17]
Fatty Acid Oxidation Assay
This assay measures the rate of fatty acid oxidation in cultured cells.
-
Cell Preparation: Plate cells in a Seahorse XF24 cell culture microplate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with the FAO inhibitor or vehicle control for a specified period.
-
Substrate Addition: The assay medium should contain the fatty acid substrate (e.g., palmitate conjugated to BSA) and L-carnitine.
-
Oxygen Consumption Rate (OCR) Measurement: Measure the OCR using a Seahorse XF Analyzer. The decrease in OCR in the presence of the inhibitor reflects the inhibition of fatty acid oxidation.
-
Data Analysis: Normalize the OCR data to the cell number or protein concentration in each well.
Macrophage Polarization Assay
This protocol is used to determine the effect of FAO inhibitors on macrophage activation.
-
Monocyte Differentiation: Differentiate human THP-1 monocytes into M0 macrophages using PMA (phorbol 12-myristate 13-acetate).
-
Polarization and Treatment: Polarize the M0 macrophages into M1 (pro-inflammatory) using LPS and IFN-γ, or into M2 (anti-inflammatory) using IL-4 and IL-13. Treat the cells with the FAO inhibitor during the polarization step.
-
Flow Cytometry Analysis: Stain the cells with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using ELISA.[8]
Visualizing the Impact: Signaling Pathways and Workflows
The following diagrams illustrate the key pathways and experimental processes discussed in this guide.
Conclusion
This compound is a potent and specific inhibitor of CPT-1, the rate-limiting step in fatty acid oxidation. While direct in vitro evidence of its effects on a wide range of cell types is currently limited, its mechanism of action strongly suggests that it will modulate cellular metabolism and function in a manner comparable to other well-characterized FAO inhibitors like etomoxir and perhexiline. Specifically, in cells reliant on FAO for energy, such as cardiomyocytes and certain cancer cells, this compound is expected to shift metabolism towards glucose utilization, potentially offering therapeutic benefits in conditions like cardiac ischemia and certain malignancies. In metabolically active cells like hepatocytes, it is likely to reduce gluconeogenesis and ketogenesis. Further in vitro studies are warranted to directly validate these inferred effects and to fully elucidate the therapeutic potential of this compound across different cell types and disease models. This guide provides a framework for such investigations by comparing this compound to its alternatives and detailing relevant experimental protocols.
References
- 1. Fatty acid oxidation: An emerging facet of metabolic transformation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Mitochondrial Fat Oxidation in Cancer Cell Proliferation and Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Adipose fatty acid oxidation is required for thermogenesis and potentiates oxidative stress induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Fatty acid oxidation in immune function | Semantic Scholar [semanticscholar.org]
- 7. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acid oxidation in immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of Fatty Acid Oxidation in the Metabolic Reprograming of Activated T-Cells [frontiersin.org]
- 10. In vitro quantitative determination of the concentration of the polymerization agent methyl 2-benzoylbenzoate in intravenous injection solution and the cytotoxic effects of the chemical on normal human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty Acid Oxidation Promotes Cardiomyocyte Proliferation Rate but Does Not Change Cardiomyocyte Number in Infant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Proline-producing enzyme P5CS identified as a key driver of metabolic fatty liver disease | EurekAlert! [eurekalert.org]
- 17. Isolated cerebral and cerebellar mitochondria produce free radicals when exposed to elevated CA2+ and Na+: implications for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
McN-3716: A Potent CPT1 Inhibitor with Hypoglycemic Properties
McN-3716, also known as methyl 2-tetradecylglycidate, is a potent and orally effective inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid oxidation. By blocking this crucial step in energy metabolism, McN-3716 demonstrates significant hypoglycemic effects, particularly in conditions where fatty acids are the primary energy source. This guide provides a comparative overview of McN-3716 against other notable CPT1 inhibitors, supported by available experimental data.
Mechanism of Action and Potency
McN-3716 exerts its effects as a specific inhibitor of fatty acid oxidation. Its mechanism of action differs from other oral hypoglycemic agents like sulfonylureas and biguanides[1]. The active form of McN-3716 is its coenzyme A thioester, 2-tetradecylglycidyl-CoA (TDGA-CoA), which acts as an irreversible, active site-directed inhibitor of CPT1A[2]. This irreversible inhibition leads to a sustained reduction in the transport of long-chain fatty acids into the mitochondria, thereby forcing a metabolic shift towards glucose utilization.
Preclinical studies in fasting rats have demonstrated that McN-3716 is 15 to 20 times more potent than the sulfonylurea drug tolbutamide (B1681337) in lowering blood glucose levels[1]. This highlights its significant potential as a hypoglycemic agent.
Comparison with Other CPT1 Inhibitors
Several other compounds have been developed to target the CPT1 enzyme, each with distinct characteristics in terms of potency, selectivity, and clinical utility. A direct quantitative comparison of McN-3716 with these inhibitors is challenging due to the limited publicly available data on its specific IC50 values for CPT1 isoforms. However, based on the available information, a qualitative and semi-quantitative comparison can be made.
| Inhibitor | Target Isoform(s) | Potency (IC50) | Reversibility | Key Characteristics |
| McN-3716 | Primarily CPT1A | Not explicitly reported, but highly potent in vivo | Irreversible | Orally effective hypoglycemic agent. Active form is TDGA-CoA.[1][2][3] |
| Etomoxir | CPT1A and CPT1B (non-selective) | 5-20 nM for CPT1A | Irreversible | Potent inhibitor, but clinical development was halted due to severe hepatotoxicity.[4] |
| Perhexiline | CPT1 and CPT2 | 77 µM (rat heart CPT1), 148 µM (rat liver CPT1) | Reversible | Used clinically for angina. Has a narrow therapeutic window and potential for hepatotoxicity and neurotoxicity.[5] |
| ST1326 (Teglicar) | Selective for CPT1A | High selectivity for CPT1A over CPT1B | Reversible | Investigated for its potential in treating diabetes and cancer due to its favorable selectivity profile.[4] |
Preclinical Efficacy of McN-3716
In animal models, McN-3716 has shown significant efficacy in managing conditions associated with dysregulated fatty acid metabolism.
-
Hypoglycemic Effects: Oral administration of McN-3716 produces a dose-dependent hypoglycemic effect in rats, mice, and dogs[1]. Its glucose-lowering effect is most pronounced in states of fasting, diabetes, and high-fat diets, where fatty acid oxidation is the predominant energy pathway[1].
-
Anti-ketogenic Effects: McN-3716 effectively reverses ketoacidosis in alloxan-diabetic rats and depancreatized dogs without adversely affecting the plasma lipid profile[1]. Studies in rats have shown that McN-3716 is a potent hypoketonemic compound, with effects observed at doses lower than those required for significant glucose lowering[3].
-
Tissue-Specific Inhibition: In vivo studies in rats indicate that lower doses of McN-3716 primarily inhibit hepatic CPT1, leading to a reduction in plasma ketones. Higher doses are required to inhibit CPT1 in muscle and to produce a significant hypoglycemic effect[3].
Signaling Pathways and Experimental Workflows
The inhibition of CPT1 by McN-3716 initiates a cascade of metabolic shifts. The primary consequence is the reduced transport of long-chain fatty acids into the mitochondria for β-oxidation. This leads to an increased reliance on glucose for energy production.
CPT1-Mediated Fatty Acid Transport and its Inhibition
Experimental Workflow for Assessing CPT1 Inhibition
References
- 1. Pharmacologic profile of methyl 2-tetradecylglycidate (McN-3716)--an orally effective hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 2-tetradecylglycidyl coenzyme A as the active form of methyl 2-tetradecylglycidate (methyl palmoxirate) and its characterization as an irreversible, active site-directed inhibitor of carnitine palmitoyltransferase A in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of mitochondrial carnitine palmitoyl transferase A in vivo with methyl 2-tetradecylglycidate (methyl palmoxirate) and its relationship to ketonemia and glycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Perhexiline Therapy in Patients with Type 2 Diabetes: Incremental Insulin Resistance despite Potentiation of Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Absence of Direct Evidence Linking McN3716 to the Endocannabinoid System: A Guide to Prospective Validation
For the attention of: Researchers, scientists, and drug development professionals.
This guide addresses the topic of validating the downstream effects of McN3716 on the endocannabinoid system. A thorough review of the current scientific literature reveals a critical finding: there is no direct, published experimental data validating the downstream effects of this compound on the endocannabinoid system. This compound, also known as methyl 2-tetradecylglycidate, is primarily characterized as a specific inhibitor of fatty acid oxidation, with its mechanism of action linked to the Randle glucose-fatty acid cycle and investigated in the context of hypoglycemia and diabetes.
Given the absence of direct evidence, this guide will instead provide a framework for the prospective validation of such effects. It will outline the hypothetical basis for a potential interaction, propose a series of experiments to test this hypothesis, and present a comparison with a known modulator of the endocannabinoid system.
Hypothetical Interaction Pathway
The endocannabinoid system is intrinsically linked to lipid metabolism. The primary endocannabinoid, anandamide (B1667382) (AEA), is a fatty acid derivative. Its synthesis and degradation are key control points for endocannabinoid signaling. The enzyme Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the degradation of anandamide. Inhibition of FAAH leads to an increase in endogenous anandamide levels, thereby enhancing cannabinoid receptor activation.
This compound is an inhibitor of carnitine palmitoyltransferase I (CPT-I), a key enzyme in the beta-oxidation of long-chain fatty acids. While distinct from FAAH, both pathways are involved in the broader network of fatty acid metabolism. It is conceivable, though not proven, that a significant alteration in fatty acid oxidation could indirectly influence the availability of precursors for anandamide synthesis or the activity of its degrading enzymes. This hypothetical relationship is depicted below.
Comparison of this compound and a Known Endocannabinoid System Modulator
To validate the effects of this compound, its performance would need to be compared against a well-characterized modulator of the endocannabinoid system. Given the hypothetical link through fatty acid metabolism, a suitable comparator would be a FAAH inhibitor, such as URB597. The table below outlines the known and hypothetical characteristics of these two compounds.
| Feature | This compound (Methyl 2-tetradecylglycidate) | URB597 (FAAH Inhibitor - Comparator) |
| Primary Target | Carnitine palmitoyltransferase I (CPT-I) | Fatty Acid Amide Hydrolase (FAAH) |
| Mechanism of Action | Inhibition of fatty acid oxidation | Inhibition of anandamide degradation |
| Direct Effect | Decreased glucose utilization | Increased endogenous anandamide levels |
| Downstream Effect on Endocannabinoid System | To be determined | Enhanced activation of cannabinoid receptors (CB1, CB2) |
| Supporting Experimental Data | Extensive data on hypoglycemic effects | Extensive data on analgesic, anxiolytic, and antidepressant-like effects |
Experimental Protocols for Validation
A series of experiments would be required to determine if this compound has any downstream effects on the endocannabinoid system. The following protocols provide a roadmap for such an investigation.
1. In Vitro Enzyme Activity Assays
-
Objective: To determine if this compound directly inhibits the primary enzymes responsible for endocannabinoid degradation.
-
Methodology:
-
Recombinant human FAAH and monoacylglycerol lipase (B570770) (MAGL) enzymes are used.
-
A fluorescent substrate for each enzyme is incubated with the enzyme in the presence of varying concentrations of this compound or a known inhibitor (e.g., URB597 for FAAH, JZL184 for MAGL) as a positive control.
-
The rate of substrate hydrolysis is measured using a plate reader.
-
IC50 values are calculated to determine the inhibitory potency of this compound.
-
2. Endocannabinoid Level Measurement in Cell Culture and Animal Models
-
Objective: To quantify the levels of anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) following treatment with this compound.
-
Methodology:
-
Neuroblastoma cell lines (e.g., N2a) or primary cortical neurons are treated with this compound at various concentrations and time points. For in vivo studies, rodents are administered this compound orally or via injection.
-
Cells or brain tissue (e.g., hippocampus, striatum) are collected and lipids are extracted.
-
AEA and 2-AG levels are quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Results are compared to vehicle-treated controls and a positive control group treated with a FAAH inhibitor.
-
3. Cannabinoid Receptor Binding and Activation Assays
-
Objective: To assess if this compound or its metabolites directly bind to or allosterically modulate cannabinoid receptors.
-
Methodology:
-
Receptor Binding Assay: Membranes from cells overexpressing human CB1 or CB2 receptors are incubated with a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940) in the presence of varying concentrations of this compound. The displacement of the radioligand is measured to determine binding affinity.
-
[³⁵S]GTPγS Binding Assay: This functional assay measures G-protein activation following receptor stimulation. Cell membranes expressing CB1 or CB2 are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of this compound. An increase in [³⁵S]GTPγS binding indicates agonistic activity.
-
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for validating the potential effects of this compound on the endocannabinoid system.
Comparative lipidomics analysis after treatment with McN3716 and etomoxir
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of metabolic research, the inhibition of fatty acid oxidation (FAO) has emerged as a key therapeutic strategy for a variety of diseases, including metabolic syndrome, cardiovascular disorders, and cancer. Two prominent pharmacological tools in this area are McN-3716 (methyl 2-tetradecylglycidate) and etomoxir (B15894). Both are irreversible inhibitors of carnitine palmitoyltransferase I (CPT-1), the rate-limiting enzyme in mitochondrial fatty acid uptake. While both compounds share a primary mechanism of action, their broader effects on the cellular lipidome and related signaling pathways can differ, warranting a detailed comparative analysis.
This guide provides an objective comparison of McN-3716 and etomoxir, focusing on their impact on lipid metabolism as revealed by lipidomics studies. We present available quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways to aid researchers in selecting the appropriate tool for their specific experimental needs. It is important to note that while extensive data is available for etomoxir, including its off-target effects, research on McN-3716 is more limited. This guide reflects the current state of publicly available scientific literature.
Mechanism of Action
Both McN-3716 and etomoxir function as specific inhibitors of fatty acid oxidation.[1] They target and irreversibly inhibit carnitine palmitoyltransferase I (CPT-1), an enzyme located on the outer mitochondrial membrane. CPT-1 is essential for the transport of long-chain fatty acids into the mitochondrial matrix, where β-oxidation occurs. By blocking CPT-1, these compounds prevent the entry of fatty acids into the mitochondria, thereby forcing cells to rely on alternative energy sources like glucose.[2][3]
Comparative Lipidomics Data
Etomoxir: Effects on the Cellular Lipidome
Treatment with etomoxir leads to significant alterations in the cellular lipid profile. As a direct consequence of CPT-1 inhibition, a hallmark of etomoxir treatment is the substantial decrease in acylcarnitine species.[4][5]
| Lipid Class | Change upon Etomoxir Treatment | Cell/Tissue Type | Reference |
| Acylcarnitines | >80% decrease | BT549 breast cancer cells | [4][5] |
| Phospholipids | Decreased levels | Mitochondria from CPT1A knockdown cells | [4] |
| Sphingolipids | Decreased levels | Mitochondria from CPT1A knockdown cells | [4] |
| Cardiolipins | Decreased levels | Mitochondria from CPT1A knockdown cells | [4] |
| Lactosylceramide | ~2-fold decrease | Mitochondria from CPT1A knockdown cells | [4] |
| Glucosyl/Galactosylceramides | ~2-fold decrease | Mitochondria from CPT1A knockdown cells | [4] |
| Lysophospholipids | Minor decrease | Mitochondria from CPT1A knockdown cells | [4] |
| Diacylglycerols | Minor decrease | Mitochondria from CPT1A knockdown cells | [4] |
| Free Fatty Acids | Increased uptake | BT549 breast cancer cells (at high concentrations) | [4] |
Note: Some data is from studies using CPT1A knockdown as a proxy for chemical inhibition, which may not perfectly replicate the effects of etomoxir due to potential off-target effects of the drug.
McN-3716: Effects on the Cellular Lipidome
Quantitative lipidomics data for McN-3716 is not extensively available in the public domain. Early studies focused on its hypoglycemic and anti-ketotic effects, indicating a clear impact on fatty acid metabolism.[1] It is expected that, similar to etomoxir, treatment with McN-3716 would lead to a significant reduction in acylcarnitine levels due to its CPT-1 inhibitory action. However, detailed lipidomics profiling to confirm this and to identify other affected lipid classes is not yet published.
Experimental Protocols
Lipidomics Analysis Workflow
A typical lipidomics workflow involves several stages, from sample preparation to data analysis and biological interpretation.[6]
Lipidomics Experimental Workflow
Sample Preparation for Lipidomics after Etomoxir Treatment
The following protocol is a representative example for the extraction of lipids from cultured cells for mass spectrometry analysis, based on methodologies used in etomoxir studies.[4][7]
-
Cell Harvesting: Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Homogenization: Vortex the suspension vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids to a new tube.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., acetonitrile:isopropanol).
Mass Spectrometry for Lipidomics
-
Instrumentation: High-resolution mass spectrometers such as a Q-TOF or Orbitrap are commonly used.[4]
-
Chromatography: Reversed-phase liquid chromatography (LC) is typically employed to separate lipid species prior to mass spectrometry.
-
Ionization: Electrospray ionization (ESI) is used in both positive and negative ion modes to detect a wide range of lipid classes.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods are used to acquire MS/MS spectra for lipid identification.
Signaling Pathways
Both McN-3716 and etomoxir, by inhibiting fatty acid oxidation, can induce a metabolic shift that impacts cellular signaling pathways.
Etomoxir and its Influence on Signaling Pathways
Etomoxir has been shown to modulate several key signaling pathways, including the Peroxisome Proliferator-Activated Receptor (PPAR) and the mechanistic Target of Rapamycin (mTOR) pathways.[3][6]
PPAR Signaling: Etomoxir treatment can lead to the accumulation of intracellular lipids, which are natural ligands for PPARs. This can, in some contexts, lead to the activation of PPARγ-mediated pathways, which have been implicated in cell cycle arrest.[6][8]
Etomoxir's Effect on the PPARγ Pathway
mTOR Signaling: The inhibition of fatty acid oxidation by etomoxir can lead to a compensatory increase in glucose metabolism. This metabolic reprogramming can be associated with the activation of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[3]
Etomoxir's Influence on the mTOR Pathway
McN-3716 and its Influence on Signaling Pathways
Currently, there is a lack of specific studies detailing the effects of McN-3716 on signaling pathways such as PPAR and mTOR. Based on its mechanism of action, it is plausible that McN-3716 could induce similar metabolic shifts and downstream signaling effects as etomoxir. However, further research is required to confirm this.
Conclusion and Future Directions
Etomoxir and McN-3716 are valuable pharmacological tools for studying the role of fatty acid oxidation in various biological processes. While both effectively inhibit CPT-1, the breadth of available data, particularly from lipidomics and signaling studies, is significantly greater for etomoxir. This has also led to the characterization of its off-target effects, which researchers must consider when interpreting their data.
Future research should focus on conducting direct comparative lipidomics studies of McN-3716 and etomoxir to provide a clearer understanding of their differential effects on the cellular lipidome. Furthermore, elucidating the impact of McN-3716 on key signaling pathways will be crucial for its comprehensive characterization as a research tool. Such studies will enable researchers to make more informed decisions when selecting an inhibitor for their specific research questions, ultimately advancing our understanding of the intricate role of fatty acid metabolism in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 6. Fatty acid oxidation inhibitor etomoxir suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
Efficacy comparison of McN3716 in different animal models of obesity
A comprehensive review of existing scientific literature reveals a significant gap in the investigation of McN-3716 (methyl 2-tetradecylglycidate) as a direct anti-obesity agent in animal models. While initial studies have established its role as a potent hypoglycemic agent through the inhibition of fatty acid oxidation, its specific effects on body weight, fat mass, and direct comparisons with other anti-obesity drugs in preclinical obesity models are not currently available in published research. This guide, therefore, aims to summarize the known metabolic effects of McN-3716 and provide a framework for how its anti-obesity efficacy could be evaluated, by presenting standard methodologies and comparative data for established anti-obesity compounds.
McN-3716: Known Metabolic Effects
McN-3716 is recognized as a specific inhibitor of long-chain fatty acid oxidation.[1] Early studies demonstrated its ability to produce a dose-dependent hypoglycemic effect in various animal models, including rats, mice, and dogs. This effect is particularly pronounced under conditions where fatty acids are the primary energy source, such as fasting, diabetes, and high-fat diets. The proposed mechanism of action is linked to the Randle cycle, where inhibiting fatty acid oxidation promotes glucose utilization. While these characteristics suggest a potential role in metabolic diseases, dedicated studies focusing on obesity as the primary endpoint are lacking.
Evaluating Anti-Obesity Efficacy in Animal Models: A Standardized Approach
To assess the potential of a compound like McN-3716 for treating obesity, researchers typically employ standardized animal models and experimental protocols.
Common Animal Models:
-
Diet-Induced Obesity (DIO) Models: Rodents, most commonly mice and rats, are fed a high-fat diet for an extended period to induce obesity, insulin (B600854) resistance, and other metabolic abnormalities that mimic the human condition.[2][3][4]
-
Genetic Models: Mice with specific genetic mutations that predispose them to obesity, such as leptin-deficient (ob/ob) or leptin receptor-deficient (db/db) mice, are also used to investigate the mechanisms of anti-obesity drugs.[3]
Key Efficacy Parameters:
-
Body Weight and Composition: Regular monitoring of total body weight and analysis of body composition (fat mass vs. lean mass) using techniques like dual-energy X-ray absorptiometry (DEXA) or magnetic resonance imaging (MRI).
-
Food and Water Intake: Measurement of daily consumption to determine if weight loss is due to reduced appetite.
-
Metabolic Parameters: Assessment of blood glucose, insulin, and lipid levels to evaluate the impact on metabolic health.
-
Energy Expenditure: Measurement of oxygen consumption and carbon dioxide production to determine if the compound increases metabolic rate.
Comparative Efficacy of an Established Anti-Obesity Agent: GLP-1 Receptor Agonists
In contrast to the lack of data for McN-3716, extensive research exists for compounds like Glucagon-Like Peptide-1 (GLP-1) receptor agonists (e.g., liraglutide, semaglutide). These agents have demonstrated significant efficacy in preclinical models and have been successfully translated to clinical use for obesity.
| Compound | Animal Model | Diet | Duration | Dosage | Key Findings |
| Liraglutide | Diet-Induced Obese Rats | High-Fat Diet | 42 days | 0.2 mg/kg, s.c., twice daily | Significant reduction in body weight, food intake, and fat mass compared to vehicle-treated controls. Improved glucose tolerance and insulin sensitivity. |
| Semaglutide | Diet-Induced Obese Mice | High-Fat Diet | 4 weeks | 10 nmol/kg, s.c., once daily | Dose-dependent reduction in body weight and food intake. Increased energy expenditure. |
Experimental Protocols
A typical experimental protocol to evaluate a novel anti-obesity compound would involve the following steps:
-
Animal Model Induction: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.
-
Group Allocation: Obese mice are randomized into different treatment groups (e.g., vehicle control, McN-3716 low dose, McN-3716 high dose, positive control like liraglutide).
-
Drug Administration: The compounds are administered daily or as per their pharmacokinetic profile (e.g., oral gavage, subcutaneous injection) for a period of 4-8 weeks.
-
Monitoring: Body weight and food intake are measured daily or weekly.
-
Metabolic Phenotyping: At the end of the study, parameters such as fasting blood glucose, insulin, and lipid profiles are measured. Body composition is analyzed by DEXA or MRI.
-
Tissue Analysis: Adipose tissue and liver are collected for histological analysis and gene expression studies to understand the mechanism of action.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of experimental design and molecular mechanisms, diagrams generated using Graphviz are provided below.
Caption: A generalized experimental workflow for evaluating an anti-obesity compound in a diet-induced obese animal model.
Caption: The known signaling pathway of McN-3716, involving the inhibition of fatty acid oxidation.
Caption: A simplified signaling pathway for GLP-1 receptor agonists, a class of established anti-obesity drugs.
Conclusion
While McN-3716 has shown promise as a modulator of substrate metabolism, its potential as an anti-obesity agent remains unexplored. The lack of published studies directly comparing its efficacy against other obesity treatments in relevant animal models represents a critical knowledge gap. Future research employing standardized preclinical models and methodologies, as outlined in this guide, is necessary to determine if the inhibition of fatty acid oxidation by McN-3716 translates into a meaningful reduction in body weight and adiposity, and to understand its comparative efficacy and potential as a therapeutic strategy for obesity.
References
- 1. Methyl 2-tetradecylglycidate, an orally effective hypoglycemic agent that inhibits long chain fatty acid oxidation selectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The utility of animal models to evaluate novel anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Arachidonoylglycerol (2-AG) Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of prominent inhibitors targeting the synthesis of 2-arachidonoylglycerol (B1664049) (2-AG), a key endocannabinoid neurotransmitter. The primary enzymes responsible for 2-AG production are diacylglycerol lipases α and β (DAGLα and DAGLβ). Inhibition of these enzymes is a critical area of research for developing novel therapeutics for a range of neurological and inflammatory disorders.
It is important to note that the compound McN3716 (also known as Methyl palmoxirate) was initially considered for this comparison. However, literature review confirms that this compound is an inhibitor of carnitine palmitoyltransferase I (CPT-1) and is not a direct inhibitor of 2-AG synthesis.[1][2] Therefore, this guide will focus on well-characterized and selective DAGL inhibitors.
Data Presentation: Quantitative Comparison of DAGL Inhibitors
The following table summarizes the inhibitory potency and selectivity of several key 2-AG synthesis inhibitors against DAGLα and DAGLβ, as well as other related serine hydrolases. Potency is presented as IC50 or pIC50 values, where a lower IC50 and a higher pIC50 indicate greater potency.
| Inhibitor | Target | Potency (IC50 / pIC50) | Selectivity Profile & Remarks |
| LEI105 | DAGLα | 13 nM (pIC50 = 7.9)[3] | Highly selective, reversible, dual DAGLα/β inhibitor.[3] No significant activity against FAAH, MAGL, ABHD6, or ABHD12.[3] |
| DAGLβ | pIC50 = 7.3[3] | ||
| KT109 | DAGLβ | 42 nM[4] | Potent and isoform-selective for DAGLβ (~60-fold over DAGLα).[4] Irreversible. Some off-target activity on PLA2G7 (IC50 = 1 µM).[4] |
| DAGLα | ~2.5 µM (60-fold less potent than for DAGLβ)[4] | ||
| DH376 | DAGLα | 6 nM (pIC50 = 8.9)[1][5] | Potent, covalent dual DAGLα/β inhibitor.[6] Shows some cross-reactivity with ABHD6, CES1/2, and HSL.[6] |
| ABHD6 | pIC50 = 8.6[5] | ||
| RHC-80267 | DAGL | 4 µM | Early, non-selective inhibitor with moderate potency.[7][8] |
| Tetrahydrolipstatin (THL) | DAGLα/β | 60 nM[7][8] | Potent but highly non-selective serine hydrolase inhibitor.[3] Off-targets include ABHD12, BAT5, and PLA2g7.[7] |
| O-3841 | DAGLα | 160 nM[8] | Fluorophosphonate-based inhibitor with off-target effects on other serine hydrolases.[7] |
Mandatory Visualization
Signaling Pathway of 2-AG Synthesis
Caption: Canonical pathway of on-demand 2-AG synthesis in a neuron.
Experimental Workflow for DAGL Inhibitor Profiling
Caption: Workflow for characterizing the potency and selectivity of DAGL inhibitors.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) for IC50 Determination
This method assesses the ability of an inhibitor to compete with a fluorescently tagged or biotinylated activity-based probe (ABP) that covalently binds to the active site of DAGLs.
-
Enzyme Source: Membrane proteomes from mouse brain or from HEK293T cells overexpressing human DAGLα or DAGLβ are used.[7][8]
-
Inhibitor Incubation: Aliquots of the membrane proteome are pre-incubated with varying concentrations of the test inhibitor (e.g., LEI105, KT109) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Probe Labeling: A broad-spectrum serine hydrolase probe (e.g., TAMRA-FP) or a DAGL-selective probe (e.g., MB064) is added to the mixture and incubated to allow for labeling of active enzymes.[3]
-
Analysis: The reaction is quenched, and proteins are separated by SDS-PAGE. The fluorescence intensity of the band corresponding to DAGL is measured. A decrease in fluorescence intensity in the presence of the inhibitor indicates target engagement.
-
Data Interpretation: The fluorescence intensities are plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of inhibitor required to block 50% of probe labeling.[7]
Fluorescence-Based DAGL Activity Assay (Surrogate Substrate)
This high-throughput assay measures DAGL activity using a substrate that releases a fluorescent product upon cleavage.
-
Enzyme Source: Recombinant human DAGLα expressed in a suitable cell line (e.g., U2OS).[9]
-
Substrate: A surrogate substrate such as p-nitrophenyl butyrate (B1204436) (PNPB) or 6,8-difluoro-4-methylumbelliferyl octanoate (B1194180) (DiFMUO) is used.[9]
-
Assay Procedure:
-
DAGL-expressing cell membranes or live cells are plated in a 96-well plate.
-
The test inhibitors are added at various concentrations and pre-incubated.
-
The surrogate substrate is added to initiate the reaction.
-
The increase in fluorescence (for DiFMUO) or absorbance (for PNPB) is measured over time using a plate reader.[9]
-
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the progress curves. The rates are then plotted against inhibitor concentration to calculate the IC50.
Cellular 2-AG Quantification by LC-MS/MS
This method directly measures the levels of endogenous 2-AG in cells following inhibitor treatment, providing a measure of the inhibitor's efficacy in a biological context.
-
Cell Culture and Treatment: A cell line known to produce 2-AG, such as the Neuro2A neuroblastoma cell line, is cultured.[3] The cells are then treated with various concentrations of the DAGL inhibitor for a defined period.
-
Lipid Extraction:
-
Cells are harvested, and the reaction is quenched, often with cold methanol.
-
Lipids are extracted using a two-phase solvent system, typically a modification of the Bligh-Dyer method using chloroform, methanol, and water.[2]
-
-
Sample Preparation: The organic phase containing the lipids is collected, dried under nitrogen, and reconstituted in a suitable solvent for LC-MS/MS analysis. An internal standard (e.g., 2-AG-d8) is added to correct for extraction efficiency and matrix effects.
-
LC-MS/MS Analysis:
-
The extracted lipids are separated using liquid chromatography (LC), typically reverse-phase.
-
The eluent is introduced into a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode.
-
2-AG and its internal standard are detected and quantified using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity.[2]
-
-
Data Analysis: The concentration of 2-AG in each sample is calculated based on the ratio of the peak area of endogenous 2-AG to that of the internal standard, and a standard curve is used for absolute quantification. The results are then used to determine the inhibitor's EC50 in a cellular system.
References
- 1. pnas.org [pnas.org]
- 2. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay and Inhibition of Diacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel live cell assay to measure diacylglycerol lipase α activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the On-Target Effects of Fatty Acid Oxidation Inhibitors: A Comparative Guide to McN3716 and Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two methodologies for verifying the on-target effects of the fatty acid oxidation (FAO) inhibitor, McN3716: pharmacological inhibition and genetic knockdown. While this compound is a specific inhibitor of Carnitine Palmitoyltransferase I (CPT1), the rate-limiting enzyme in FAO, genetic knockdown techniques such as siRNA or shRNA offer a complementary and often more specific approach to target validation.[1][2] This guide will use the well-studied CPT1 inhibitor, etomoxir (B15894), as a surrogate for this compound to draw comparisons with genetic knockdown of CPT1A, a key isoform of the enzyme.
Comparative Analysis of Pharmacological Inhibition and Genetic Knockdown
The central premise of using genetic knockdown to validate a small molecule inhibitor is to ascertain whether the observed phenotype from the compound is a direct result of its interaction with the intended target. Discrepancies between the effects of a drug and the knockdown of its target can suggest potential off-target effects of the compound.[3][4][5]
Table 1: Comparison of Effects on Fatty Acid Oxidation
| Treatment | Cell Line | Assay | Outcome | Reference |
| Etomoxir (low concentration) | Various cancer cells | Fatty Acid Oxidation (FAO) Assay | ~90% reduction in FAO | [3] |
| CPT1A siRNA Knockdown | BT549 | ¹³C Palmitate Labeling | Significant decrease in M+2 citrate, indicating reduced FAO | [6] |
| Etomoxir (high concentration, 200 µM) | BT549 | Oxygen Consumption Rate (OCR) | Inhibition of complex I of the electron transport chain (off-target effect) | [3] |
| CPT1A shRNA Knockdown | T cells | Oxidative Metabolism Analysis | No effect on oxidative metabolism independent of FAO | [4] |
Table 2: Comparison of Effects on Cell Proliferation
| Treatment | Cell Line | Assay | Outcome | Reference |
| Etomoxir (low concentration) | Various cancer cells | Proliferation Assay | No effect on proliferation | [3] |
| CPT1A siRNA Knockdown | BT549 | Cell Growth Curve | Decreased cellular proliferation | [6] |
| Etomoxir (40 µmol/L) | P7 mouse cardiomyocytes | Ki67⁺ and PH3⁺ staining | Increased proliferation | [7] |
| Cpt1a/b siRNA Knockdown | P7 mouse cardiomyocytes | Ki67⁺ and PH3⁺ staining | Increased proliferation | [7] |
Experimental Protocols
Protocol 1: Pharmacological Inhibition of CPT1 with Etomoxir
This protocol describes the general steps for treating cultured cells with etomoxir to inhibit fatty acid oxidation.
Materials:
-
Etomoxir (R)-(+)-Etomoxir
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium appropriate for the cell line
-
Cultured cells of interest
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of etomoxir in DMSO. For example, a 65 mg/mL stock solution can be prepared.[8] Store the stock solution at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the etomoxir stock solution to the desired final concentration in the cell culture medium. It is crucial to use a concentration that is specific for CPT1 inhibition and avoids off-target effects. Studies have shown that concentrations exceeding 5 µM may induce off-target effects.[4][5]
-
Cell Treatment: Replace the existing medium of the cultured cells with the medium containing the desired concentration of etomoxir.
-
Incubation: Incubate the cells for the desired period, which can range from a few hours to several days depending on the experimental endpoint.
-
Analysis: Following incubation, cells can be harvested for various downstream analyses, such as fatty acid oxidation assays, proliferation assays, or gene expression analysis.
Protocol 2: Genetic Knockdown of CPT1A using siRNA
This protocol outlines the general procedure for transiently knocking down the expression of CPT1A in cultured cells using small interfering RNA (siRNA).
Materials:
-
CPT1A-specific siRNA and a non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX transfection reagent (or similar)
-
Opti-MEM Reduced Serum Medium (or similar)
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Seed the cells in a culture plate (e.g., 12-well plate) to achieve approximately 70% confluency on the day of transfection.[9]
-
siRNA Dilution: Dilute the CPT1A siRNA and the scrambled control siRNA in Opti-MEM. For a 12-well plate, you might dilute the 10 µM siRNA stock to achieve a final concentration of 10 pmol/well.[9]
-
Transfection Reagent Dilution: In a separate tube, dilute the Lipofectamine RNAiMAX transfection reagent in Opti-MEM.
-
Complex Formation: Combine the diluted siRNA with the diluted transfection reagent in a 1:1 ratio and incubate at room temperature for 5 minutes to allow the formation of siRNA-lipid complexes.[9]
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for the recommended time (e.g., 6 hours).[9]
-
Post-Transfection Incubation: After the initial incubation, replace the medium with fresh complete culture medium and incubate the cells for 24-72 hours to allow for knockdown of the target protein.
-
Validation of Knockdown: Harvest the cells to validate the knockdown efficiency at both the mRNA level (e.g., using qRT-PCR) and the protein level (e.g., using Western blotting).[10]
-
Phenotypic Analysis: Once knockdown is confirmed, perform the desired functional assays to assess the phenotypic consequences of CPT1A depletion.
Visualizing the Pathways and Workflows
Signaling Pathway
Caption: Fatty acid oxidation pathway and points of intervention.
Experimental Workflow
Caption: Workflow for validating on-target effects.
Logical Comparison
Caption: Logical framework for comparing outcomes.
References
- 1. Frontiers | Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? [frontiersin.org]
- 2. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 3. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CPT1a inhibitor, etomoxir induces severe oxidative stress at commonly used concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [researchdiscovery.drexel.edu]
- 6. researchgate.net [researchgate.net]
- 7. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. siRNA knockdown [protocols.io]
- 10. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Critical Review: The Shifting Landscape of Metabolic Inhibitors from McN3716 to Novel FASN Inhibitors
For decades, the manipulation of cellular metabolism has been a cornerstone of therapeutic research, particularly in oncology and metabolic diseases. McN3716, a notable inhibitor of fatty acid oxidation, once held promise. However, the advent of a new generation of highly specific fatty acid synthase (FASN) inhibitors has significantly shifted the landscape. This guide provides a critical comparison of the utility of this compound with these newer agents, supported by experimental data, detailed methodologies, and an exploration of the distinct signaling pathways they modulate.
Distinguishing Mechanisms: Fatty Acid Oxidation vs. Fatty Acid Synthesis
A crucial distinction lies in the targets of these inhibitors. This compound inhibits carnitine palmitoyltransferase 1 (CPT1), a key enzyme in the fatty acid oxidation (FAO) pathway. This pathway is responsible for breaking down fatty acids to produce energy. In contrast, newer inhibitors like TVB-2640, IPI-9119, and Fasnall target fatty acid synthase (FASN), the central enzyme in de novo fatty acid synthesis, the process of building fatty acids from smaller molecules.
This fundamental difference in their mechanism of action dictates their downstream cellular effects and, consequently, their therapeutic potential. While both strategies aim to disrupt lipid metabolism, their impact on cancer cell survival and proliferation can vary significantly.
Quantitative Comparison of Inhibitor Potency
Direct comparison of the half-maximal inhibitory concentration (IC50) values between this compound and FASN inhibitors is not feasible due to their different enzymatic targets. However, we can compare their efficacy in terms of their ability to inhibit cancer cell viability across various cell lines.
| Inhibitor | Target | Cancer Cell Line | IC50 (µM) | Reference |
| TVB-2640 | FASN | KRAS-mutant NSCLC | <0.05 | [1] |
| Breast Cancer (MDA-MB-231-BR) | ~1 (for migration inhibition) | [2] | ||
| IPI-9119 | FASN | Prostate Cancer (LNCaP) | ~0.1-0.5 (for growth inhibition) | [3] |
| Fasnall | FASN | HER2+ Breast Cancer (BT474) | 1.57 - 7.13 (for inhibition of acetate (B1210297) incorporation) |
The data clearly indicates that the newer FASN inhibitors exhibit potent anti-proliferative effects at sub-micromolar to low micromolar concentrations in various cancer cell lines.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4][5]
-
Treatment: Treat the cells with various concentrations of the inhibitor (e.g., this compound or a FASN inhibitor) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[4][5]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4][5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4][5]
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Protocol:
-
Cell Preparation: Culture and treat cells with the desired inhibitor as for the cell viability assay. Both adherent and suspension cells can be used.
-
Fixation and Permeabilization: Fix the cells with a crosslinking agent like paraformaldehyde to preserve their morphology and prevent the loss of fragmented DNA. Subsequently, permeabilize the cell membranes to allow the labeling enzyme to access the DNA.[6][7][8][9][10]
-
TUNEL Reaction: Incubate the cells with a solution containing Terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., BrdUTP or a fluorescently tagged dUTP). TdT will add the labeled nucleotides to the 3'-OH ends of the fragmented DNA.[6][7][8][9][10]
-
Detection: If a hapten-labeled nucleotide was used, detect it using a specific antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection. If a fluorescently labeled nucleotide was used, the signal can be directly visualized.[6][7][8][9][10]
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic cells.[6][7][8][9][10]
Signaling Pathways and Logical Relationships
The distinct mechanisms of this compound and the newer FASN inhibitors result in the modulation of different downstream signaling pathways.
Fatty Acid Oxidation Inhibition (e.g., this compound)
Inhibitors of FAO, like this compound, primarily impact cellular energy homeostasis. In cancer cells that are dependent on FAO for energy, these inhibitors can lead to ATP depletion. This energy stress can, in turn, affect key signaling pathways that are sensitive to the cellular energy status.
Caption: this compound inhibits CPT1, leading to decreased FAO, ATP depletion, and subsequent effects on cell survival.
Fatty Acid Synthase Inhibition (e.g., TVB-2640)
FASN inhibitors, by blocking the synthesis of new fatty acids, have a more direct impact on pathways that rely on lipid signaling and membrane integrity. The accumulation of the FASN substrate, malonyl-CoA, and the depletion of palmitate, its product, trigger a cascade of events affecting major oncogenic signaling pathways.
Caption: Newer FASN inhibitors block palmitate synthesis, impacting key oncogenic pathways like PI3K/AKT/mTOR.
Experimental Workflow: From Cell Culture to Data Analysis
A typical experimental workflow to compare the utility of these inhibitors would involve several key stages.
Caption: A generalized workflow for comparing the anticancer effects of metabolic inhibitors.
Conclusion: A Paradigm Shift Towards FASN Inhibition
While this compound represented an early effort to target cancer metabolism, the development of potent and specific FASN inhibitors has opened new and more promising therapeutic avenues. The data strongly suggest that directly inhibiting the synthesis of fatty acids has a more profound and multifaceted impact on cancer cell biology than inhibiting their breakdown for energy. The newer FASN inhibitors demonstrate superior potency in preclinical models and affect a broader range of oncogenic signaling pathways.
Future research should focus on direct comparative studies of FAO and FASN inhibitors in the same cancer models to definitively delineate their respective utilities. Furthermore, the exploration of combination therapies, potentially targeting both pathways simultaneously, could unlock synergistic anticancer effects and overcome potential resistance mechanisms. The continued investigation into the intricate network of metabolic and signaling pathways will undoubtedly pave the way for more effective and targeted cancer therapies.
References
- 1. sagimet.com [sagimet.com]
- 2. Targeting fatty acid synthase in preclinical models of TNBC brain metastases synergizes with SN-38 and impairs invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. abcam.com [abcam.com]
- 7. biotna.net [biotna.net]
- 8. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Safety Operating Guide
Proper Disposal Procedures for McN3716: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The following document provides procedural guidance for the proper disposal of McN3716, identified as methyl 3,3,4,4-tetramethyl-2-phenyl-1-cyclobutene-1-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general principles of laboratory chemical safety and information regarding its chemical class (carboxylate ester, cyclobutene (B1205218) derivative). It is imperative to handle this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Due to the lack of specific toxicological data for this compound, it should be treated as a potentially hazardous substance. The general hazards associated with its chemical class include potential skin and eye irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
II. Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or cat litter to contain the substance.
-
Cleanup: Carefully sweep up the absorbed material or solid powder and place it into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials (absorbent, PPE) as hazardous waste.
III. Disposal Procedures
Proper disposal of this compound is critical to ensure laboratory safety and environmental protection. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.
-
Liquid Waste: For solutions containing this compound, collect the waste in a compatible, leak-proof container with a secure cap.[3] Leave at least 10% headspace to allow for expansion.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After rinsing, deface the label and dispose of the container according to your institution's guidelines for empty chemical containers.[4]
-
-
Waste Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("methyl 3,3,4,4-tetramethyl-2-phenyl-1-cyclobutene-1-carboxylate"), and the associated hazards (e.g., "Potentially Toxic," "Irritant").[3]
-
Waste Storage: Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.[3][5] Ensure secondary containment is used to prevent spills.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department. Follow their specific procedures for waste pickup requests.
IV. Experimental Workflows and Logical Relationships
Diagram 1: Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound waste.
Diagram 2: Decision Logic for Handling this compound Waste
Caption: Decision-making process for this compound waste handling.
References
Essential Safety and Operational Protocols for Handling McN3716 (Methyl Cyclopentadienyl Manganese Tricarbonyl)
This guide provides immediate safety, handling, and disposal information for McN3716, also known as Methyl Cyclopentadienyl Manganese Tricarbonyl (CAS No. 12108-13-3). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required protective gear.
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Prevents eye contact with splashes or vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), protective suit, and closed-toe shoes. | Avoids skin contact with the liquid. |
| Respiratory Protection | Use in a well-ventilated area or with appropriate exhaust ventilation. If exposure limits are exceeded, a NIOSH/MSHA approved respirator is required. | Protects against inhalation of harmful vapors or mists. |
Experimental Protocols: Safe Handling and First Aid
Adherence to strict handling protocols is crucial for minimizing risks. In case of exposure, immediate and appropriate first aid is critical.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood.[1][2]
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[1][2]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[1]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Logical Workflow for Handling this compound
The following diagram outlines the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
